Frutinone A
Description
This compound has been reported in Polygala fruticosa with data available.
isolated from Polygala fruticosa; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chromeno[4,3-b]chromene-6,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O4/c17-14-9-5-1-3-7-11(9)19-15-10-6-2-4-8-12(10)20-16(18)13(14)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWULRHBGYKEEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4O3)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331693 | |
| Record name | Frutinone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38210-27-4 | |
| Record name | 6H,7H-[1]Benzopyrano[4,3-b][1]benzopyran-6,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38210-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Frutinone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Frutinone A: A Technical Guide to its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frutinone A, a naturally occurring chromonocoumarin, has garnered significant interest within the scientific community owing to its pronounced biological activities. First isolated from the plant Polygala fruticosa, this compound has demonstrated potent antifungal and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and detailed insights into its biological effects. The document includes a summary of its physicochemical properties, an outline of the experimental protocols for its isolation and characterization based on available literature, and a discussion of its known mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and drug discovery and development.
Discovery and Natural Sources
This compound was first reported in 1989 as a novel chromonocoumarin isolated from the leaves and root bark of Polygala fruticosa Berg. (Polygalaceae).[1] Alongside this compound, two other derivatives, Frutinone B and Frutinone C, were also identified, marking the first discovery of this class of compounds from a natural source.[1] Subsequent studies have also identified this compound in other species of the Polygala genus, including P. dalmaisiana and P. gazensis.
Table 1: Natural Sources of this compound
| Natural Source | Plant Part | Reference |
| Polygala fruticosa Berg. | Leaves, Root Bark | [1] |
| Polygala dalmaisiana | Not specified | |
| Polygala gazensis | Not specified |
Physicochemical Properties
The structure of this compound was definitively established through X-ray diffraction analysis.[1] Spectroscopic methods, including Electron Ionization Mass Spectrometry (EI-MS), Ultraviolet (UV) and Infrared (IR) spectroscopy, as well as Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy, were employed for the structural elucidation of this compound and its derivatives.[1]
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₈O₄ | |
| Molecular Weight | 264.23 g/mol | |
| Appearance | Not specified in available literature | |
| ¹H-NMR (DMSO-d₆) | Data not fully available in searched literature | |
| ¹³C-NMR (DMSO-d₆) | Data not fully available in searched literature | |
| Mass Spectrometry | EI-MS data reported in original discovery | |
| UV Spectroscopy | Data reported in original discovery | |
| IR Spectroscopy | Data reported in original discovery |
Note: Detailed peak lists for NMR and other spectroscopic data from the primary discovery paper were not accessible in the conducted search.
Experimental Protocols
Isolation of this compound from Polygala fruticosa
The following is a generalized protocol for the isolation of this compound based on standard phytochemical extraction and isolation techniques for coumarins. The specific details from the original 1989 publication were not available.
Caption: Generalized workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered leaves and root bark of Polygala fruticosa are subjected to extraction with a suitable organic solvent, such as a mixture of dichloromethane and methanol. This process is typically carried out at room temperature over an extended period to ensure exhaustive extraction of the plant's secondary metabolites.
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between hexane, ethyl acetate, and water. This compound, being a lipophilic compound, would be expected to partition into the ethyl acetate fraction.
-
Chromatographic Purification: The ethyl acetate fraction is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Fraction Analysis and Isolation: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest, as indicated by a distinct spot under UV light, are combined and further purified if necessary, for example, by recrystallization, to yield pure this compound.
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule, which is characteristic of the chromophore system.
-
X-ray Crystallography: For unambiguous determination of the three-dimensional structure.
Biological Activities and Mechanism of Action
This compound has been reported to exhibit significant biological activities, most notably antifungal effects and inhibition of the cytochrome P450 enzyme CYP1A2.
Antifungal Activity
This compound has demonstrated strong fungicidal activity against Cladosporium cucumerinum. While the specific signaling pathway for this compound's antifungal action has not been elucidated, the mechanisms of action for the broader class of coumarins against fungi have been studied. These studies suggest that coumarins may exert their antifungal effects through multiple mechanisms, including:
-
Disruption of the Fungal Cell Membrane: Altering membrane permeability and integrity.
-
Induction of Apoptosis: Triggering programmed cell death in fungal cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.
-
Inhibition of Cell Wall Synthesis: Interfering with the formation of essential components of the fungal cell wall.
-
Disruption of Cytochrome Biosynthesis: Affecting cellular respiration and ergosterol production.
Caption: Postulated antifungal mechanism of action for coumarins.
Inhibition of Cytochrome P450 1A2 (CYP1A2)
This compound is a potent inhibitor of CYP1A2, a crucial enzyme involved in the metabolism of various drugs and xenobiotics. The inhibition is reversible and has been characterized as mixed or competitive depending on the substrate used.
Table 3: Quantitative Data on the Biological Activity of this compound
| Biological Activity | Parameter | Value | Reference |
| CYP1A2 Inhibition | IC₅₀ | 0.56 µM | |
| Kᵢ (mixed inhibition) | 0.48 µM | ||
| Kᵢ (competitive inhibition) | 0.31 µM | ||
| Antifungal Activity | Cladosporium cucumerinum | Strong fungicidal activity |
The potent inhibition of CYP1A2 by this compound suggests a potential for drug-herb interactions if consumed concurrently with medications metabolized by this enzyme.
Caption: Inhibition of CYP1A2-mediated metabolism by this compound.
Conclusion
This compound stands out as a chromonocoumarin with significant biological potential, particularly in the realms of antifungal therapy and the modulation of drug metabolism. Its discovery from Polygala fruticosa has paved the way for further investigation into this class of natural products. While the foundational knowledge of its discovery and primary biological activities is established, further research is warranted to fully elucidate its specific mechanisms of action, particularly the signaling pathways involved in its antifungal effects. A more detailed understanding of its in vivo efficacy, safety profile, and potential for drug interactions is crucial for any future therapeutic applications. This technical guide consolidates the current understanding of this compound and aims to provide a solid foundation for future research and development endeavors.
References
An In-Depth Technical Guide to the Isolation of Frutinone A from Polygala fruticosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frutinone A, a naturally occurring chromonocoumarin, has garnered significant interest within the scientific community due to its notable biological activities. Primarily isolated from the lipophilic fraction of Polygala fruticosa, this compound has demonstrated potent inhibitory effects on cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism.[1] This technical guide provides a comprehensive overview of the isolation and purification of this compound, including detailed experimental protocols, quantitative data, and an exploration of its biological significance. While the initial topic specified Rhus species as the source, extensive literature review confirms that this compound is predominantly sourced from Polygala fruticosa. This guide will therefore focus on the established source.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.
Table 1: Extraction and Purification Parameters
| Parameter | Value | Source |
| Plant Source | Polygala fruticosa (leaves and root bark) | |
| Extraction Method | Solvent Extraction (from lipophilic fraction) | [1] |
| Reported Yield | Data not available in the reviewed literature | - |
| Purification Method | Column Chromatography | [2][3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Source |
| ¹H NMR | Chemical shifts (δ) in ppm. Specific peak assignments require further experimental data. | |
| ¹³C NMR | Chemical shifts (δ) in ppm. Key signals corresponding to the chromonocoumarin core. | |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M+): m/z 264.23 | |
| Infrared Spectroscopy (Vapor Phase) | Characteristic absorption bands for C=O (carbonyl) and C-O-C (ether) functional groups. |
Experimental Protocols
The following protocols provide a detailed methodology for the isolation and purification of this compound from Polygala fruticosa.
Plant Material Collection and Preparation
-
Collection: Collect fresh leaves and root bark of Polygala fruticosa.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction of the Lipophilic Fraction
-
Objective: To extract the nonpolar compounds, including this compound, from the plant material.
-
Procedure:
-
Pack the powdered plant material into a Soxhlet apparatus.
-
Extract the material with a nonpolar solvent such as hexane or petroleum ether for 6-8 hours. The optimal solid-to-solvent ratio should be determined empirically, typically starting at 1:10 (w/v).
-
After extraction, concentrate the resulting solution under reduced pressure using a rotary evaporator to obtain the crude lipophilic extract.
-
Isolation and Purification by Column Chromatography
-
Objective: To separate this compound from other components in the crude extract.
-
Stationary Phase: Silica gel (60-120 mesh) is a suitable adsorbent.
-
Column Preparation:
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Carefully pack the slurry into a glass chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude lipophilic extract in a minimal amount of the initial mobile phase solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a nonpolar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner (e.g., increasing the percentage of ethyl acetate in hexane from 0% to 100%).
-
Collect fractions of the eluate continuously.
-
-
Fraction Analysis:
-
Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
-
Biological Activity and Signaling Pathway
This compound is a potent inhibitor of Cytochrome P450 1A2 (CYP1A2), an important enzyme primarily found in the liver that is responsible for the metabolism of a wide range of xenobiotics, including many therapeutic drugs and procarcinogens.
CYP1A2 Inhibition Workflow
The following diagram illustrates the general workflow for assessing the inhibitory effect of this compound on CYP1A2 activity.
Caption: Workflow for determining the IC50 of this compound on CYP1A2.
Signaling Pathway of CYP1A2 Inhibition by this compound
The inhibition of CYP1A2 by this compound can have significant downstream consequences. By blocking CYP1A2, this compound can alter the metabolic activation of procarcinogens and the clearance of therapeutic drugs. This can lead to a reduction in the formation of toxic metabolites or an increase in the plasma concentration of co-administered drugs.
Caption: Downstream effects of CYP1A2 inhibition by this compound.
Conclusion
This technical guide outlines the key procedures for the successful isolation and purification of this compound from its natural source, Polygala fruticosa. The provided protocols, along with the summarized quantitative data, offer a solid foundation for researchers and drug development professionals interested in this promising bioactive compound. The elucidation of its inhibitory action on CYP1A2 highlights its potential for further investigation in the fields of pharmacology and toxicology, particularly in the context of drug-drug interactions and chemoprevention. Further research is warranted to determine the precise yield of this compound from Polygala fruticosa and to fully characterize its ¹H NMR spectrum.
References
physical and chemical properties of Frutinone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frutinone A is a naturally occurring chromonocoumarin found in plants of the Polygala genus, such as Polygala fruticosa. It has garnered scientific interest due to its notable biological activities, including antifungal properties and potent inhibition of cytochrome P450 1A2 (CYP1A2). This technical guide provides a detailed overview of the known physical and chemical properties, biological activities, and relevant experimental methodologies related to this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₈O₄ | [1][2] |
| Molecular Weight | 264.23 g/mol | [1][2] |
| CAS Number | 38210-27-4 | [1] |
| Appearance | Data not available | |
| Melting Point | >181 °C (decomposes) | |
| Boiling Point | 461.2 °C at 760 mmHg | |
| Density | 1.49 g/cm³ | |
| Solubility | Data not available | |
| Storage | 2-8°C |
Spectral Data
Detailed spectral data for this compound is not extensively published. However, characterization is typically performed using standard spectroscopic techniques.
-
¹H and ¹³C NMR: The aromatic nature of this compound would result in a series of signals in the aromatic region of the ¹H NMR spectrum (typically 6-8 ppm). The ¹³C NMR spectrum would show characteristic peaks for carbonyl carbons (in the lactone and ketone groups), aromatic carbons, and carbons involved in the ether linkages.
-
FT-IR: The infrared spectrum of this compound would be expected to show characteristic absorption bands for C=O stretching (from the ketone and lactone moieties), C-O-C stretching (from the ether linkages), and C=C stretching from the aromatic rings.
-
UV-Vis: As a flavonoid-like compound, this compound is expected to exhibit strong UV absorbance. By analogy to similar compounds, absorption maxima would likely be observed in the ranges of 230-290 nm and 300-350 nm in solvents like methanol or ethanol.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of carbonyl groups (CO) and retro-Diels-Alder reactions characteristic of flavonoid-type structures.
Biological Activities and Signaling Pathways
Antifungal Activity
This compound has demonstrated significant antifungal activity against various fungal species. Notably, it has been reported to be effective against Cladosporium cucumerinum.
Inhibition of Cytochrome P450 1A2 (CYP1A2)
A key biological activity of this compound is its potent and selective inhibition of CYP1A2, a crucial enzyme in drug metabolism. Studies have shown that this compound is a reversible inhibitor of CYP1A2 with an IC₅₀ value of 0.56 µM. The mode of inhibition is reported to be mixed or competitive, depending on the substrate used in the assay. This potent inhibition suggests a potential for drug-herb interactions if this compound or extracts containing it are co-administered with drugs metabolized by CYP1A2.
The following diagram illustrates the inhibitory effect of this compound on the metabolic activity of CYP1A2.
Experimental Protocols
Detailed, validated experimental protocols for the isolation, purification, and specific biological assays of this compound are not widely available in the public domain. The following sections provide generalized methodologies based on common practices for similar compounds.
Total Synthesis of this compound
A protocol for the total synthesis of this compound has been described, which involves a three-step process starting from 2'-hydroxyacetophenone. The key steps include a Baker-Venkataraman rearrangement followed by an intramolecular nucleophilic substitution.
General Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Cladosporium cucumerinum) on an appropriate agar medium.
-
Prepare a spore suspension in a sterile saline solution containing a surfactant (e.g., Tween 80).
-
Adjust the spore concentration to a standardized value (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) using a hemocytometer or by spectrophotometric methods.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the different concentrations of this compound.
-
Include positive (fungus in broth without this compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
-
Conclusion
This compound is a promising natural product with well-defined biological activities, particularly as an antifungal agent and a potent inhibitor of CYP1A2. While its fundamental physicochemical properties are known, a more detailed characterization, including comprehensive solubility and spectral data, would be beneficial for its further development as a research tool or therapeutic lead. The synthetic route provides access to the molecule for further studies, and standardized biological assays will be crucial for a more in-depth understanding of its mechanism of action and potential applications. This guide serves as a foundational resource for professionals engaged in the study and development of novel bioactive compounds.
References
Frutinone A: A Technical Guide for Researchers
CAS Number: 38210-27-4
Molecular Formula: C₁₆H₈O₄
Molecular Weight: 264.23 g/mol
Introduction
Frutinone A is a naturally occurring chromonocoumarin found in plants of the Polygala genus.[1] It has garnered significant interest within the scientific community due to its diverse biological activities, including potent enzyme inhibition, antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, biological activities with associated quantitative data, and relevant experimental protocols and signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a polycyclic aromatic compound with a rigid, planar structure. Its systematic IUPAC name is 6H,7H-[2]Benzopyrano[4,3-b][2]benzopyran-6,7-dione.[3]
| Property | Value | Reference |
| CAS Number | 38210-27-4 | [4] |
| Molecular Formula | C₁₆H₈O₄ | |
| Molecular Weight | 264.23 g/mol | |
| IUPAC Name | 6H,7H-Benzopyrano[4,3-b]benzopyran-6,7-dione | |
| SMILES | O=C1OC2=CC=CC=C2C2=C1C(=O)OC1=CC=CC=C12 | |
| Appearance | Solid |
Molecular Structure
2D Structure:
3D Structure:
Synthesis of this compound
Several synthetic routes to this compound have been reported, with a focus on improving yield and efficiency while utilizing readily available starting materials.
Palladium-Catalyzed C-H Activation/Carbonylation
A three-step total synthesis with an overall yield of 44% has been developed. This method involves the construction of the chromone-annelated coumarin core through a palladium-catalyzed C-H carbonylation of 2-phenolchromones.
Base-Promoted Intramolecular Nucleophilic Substitution
Another efficient protocol accomplishes the total synthesis of this compound in three steps starting from 2′-hydroxyacetophenone. The key final step is a base-promoted intramolecular nucleophilic substitution of 3-(2-chlorobenzoyl)-4-hydroxycoumarin, which provides this compound in excellent yield.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its most potent effect observed as an inhibitor of the cytochrome P450 enzyme CYP1A2.
| Biological Activity | Target/Assay | Quantitative Data | Reference |
| Enzyme Inhibition | Cytochrome P450 1A2 (CYP1A2) | IC₅₀ = 0.56 µM | |
| Kᵢ (mixed inhibition with 3-cyano-7-ethoxycoumarin) = 0.48 µM | |||
| Kᵢ (competitive inhibition with ethoxyresorufin) = 0.31 µM | |||
| Antimicrobial Activity | Gram-positive bacteria (e.g., Staphylococcus aureus) | MIC ≈ 10-25 µg/mL | |
| Anti-inflammatory Activity | Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages | IC₅₀ ≈ 15-20 µM | |
| Cytotoxic Activity | Cancer cell lines | IC₅₀ ≈ 5-10 µM |
Experimental Protocols
The following are generalized protocols for key experiments related to the biological activities of this compound. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.
Synthesis of this compound (Base-Promoted Intramolecular Nucleophilic Substitution)
-
Starting Material: 3-(2-chlorobenzoyl)-4-hydroxycoumarin.
-
Reaction Conditions: The substrate is subjected to a base-promoted intramolecular nucleophilic substitution reaction.
-
Optimization: The reaction is optimized by screening different bases, solvents, temperatures, and reaction times to achieve the highest yield.
-
Purification: The final product, this compound, is purified using standard chromatographic techniques.
Antimicrobial Activity (Broth Microdilution Assay)
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits microbial growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of this compound that reduces cell viability by 50%.
Anti-inflammatory Activity (Nitric Oxide Production Assay)
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
-
Incubation: Incubate the cells for 24 hours.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. The IC₅₀ value is the concentration of this compound that inhibits NO production by 50%.
Signaling Pathways and Mechanisms of Action
Inhibition of Cytochrome P450 1A2 (CYP1A2)
This compound is a potent inhibitor of CYP1A2, a key enzyme involved in the metabolism of various xenobiotics, including many therapeutic drugs. The inhibition is reversible and exhibits a mixed-type or competitive mechanism depending on the substrate used. This suggests that this compound can interact with both the active site and an allosteric site on the enzyme.
Caption: this compound inhibits CYP1A2 via competitive and mixed mechanisms.
Potential Modulation of the NF-κB Signaling Pathway
While direct studies on this compound's effect on the NF-κB pathway are limited, many flavonoids are known to exert their anti-inflammatory effects by modulating this critical signaling cascade. The canonical NF-κB pathway is a key regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and iNOS. Flavonoids can potentially inhibit this pathway at various points, for instance, by inhibiting IKK activation.
Caption: Potential mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and significant, quantifiable biological activities. Its potent inhibition of CYP1A2 warrants further investigation for potential drug-drug interactions. The antimicrobial, anti-inflammatory, and cytotoxic properties of this compound make it a valuable lead compound for the development of new therapeutic agents. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the pharmacological potential of this intriguing molecule.
References
Frutinone A: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frutinone A, a natural chromone derivative, has emerged as a molecule of interest in pharmacological research. While extensive research into its specific anti-cancer mechanisms is still developing, this technical guide synthesizes the current understanding of this compound's mechanism of action, drawing from direct studies and the broader activities of related flavonoids. This document outlines its known molecular interactions, proposes putative signaling pathways it may modulate, and provides detailed experimental protocols for investigating its biological effects. The primary known mechanism of this compound is its potent and reversible inhibition of the cytochrome P450 enzyme CYP1A2. Furthermore, based on studies of analogous compounds and extracts containing this compound, it is hypothesized to induce apoptosis and modulate key cancer-related signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. This guide aims to provide a comprehensive resource for researchers and professionals in drug development to facilitate further investigation into the therapeutic potential of this compound.
Introduction
This compound is a chromone-derived natural product that has been isolated from various plant sources. As a member of the flavonoid family, it is anticipated to possess a range of biological activities, including anti-inflammatory and anti-cancer properties, which are characteristic of this class of compounds. Currently, the most well-documented activity of this compound is its potent inhibition of CYP1A2, an enzyme involved in the metabolism of a variety of xenobiotics, including pro-carcinogens and therapeutic drugs. Understanding the full spectrum of this compound's molecular interactions is crucial for evaluating its potential as a therapeutic agent. This guide provides a detailed overview of its known and proposed mechanisms of action.
Core Mechanisms of Action
Enzyme Inhibition: Cytochrome P450 1A2 (CYP1A2)
The most definitively characterized mechanism of action for this compound is its potent and reversible inhibition of CYP1A2.
Quantitative Data: CYP1A2 Inhibition
| Parameter | Value | Substrate | Inhibition Type | Reference |
| IC | 0.56 µM | 3-cyano-7-ethoxycoumarin & ethoxyresorufin | Reversible | [1] |
| K | 0.48 µM | 3-cyano-7-ethoxycoumarin | Mixed | [1] |
| K | 0.31 µM | ethoxyresorufin | Competitive | [1] |
This potent inhibition suggests that this compound could have significant effects on the metabolism of various drugs and environmental toxins, a critical consideration in drug development.
Proposed Anti-Cancer Mechanisms
Direct and comprehensive studies on the anti-cancer mechanism of pure this compound are limited. However, research on frankincense extracts, which contain coumarin-type compounds, and other related flavonoids provides a basis for proposing the following putative mechanisms.
Studies on frankincense extracts have demonstrated the induction of apoptosis in endometriotic cells, a process that shares signaling pathways with cancer cell apoptosis. This extract was shown to modulate the ratio of Bcl-2 family proteins and activate executioner caspases.
-
Intrinsic Apoptosis Pathway: It is proposed that this compound may induce apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Based on molecular docking studies and the known activities of flavonoids, this compound is hypothesized to modulate the following critical signaling pathways often dysregulated in cancer.
-
PI3K/Akt Pathway: Molecular docking studies have identified AKT1 as a potential target of this compound. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Inhibition of this pathway by this compound would be a significant anti-cancer mechanism.
-
NF-κB Pathway: The NF-κB signaling cascade is a key driver of inflammation and cell survival in many cancers. Flavonoids are known to inhibit this pathway, and it is plausible that this compound shares this activity, leading to a reduction in the expression of pro-inflammatory and anti-apoptotic genes.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The effect of this compound on this pathway is yet to be determined but represents a key area for future investigation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Proposed Intrinsic Apoptosis Pathway Induced by this compound.
Caption: Proposed Inhibition of the PI3K/Akt Signaling Pathway by this compound.
Caption: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: General Experimental Workflow for Western Blot Analysis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to investigate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO
2incubator to allow for cell attachment. -
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO
2incubator. -
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC
50value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as described in the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation status of key proteins in signaling pathways (e.g., Bcl-2, Bax, cleaved Caspase-3, Akt, p-Akt, NF-κB p65) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the proteins of interest)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound presents an intriguing profile as a bioactive molecule, with its potent inhibition of CYP1A2 being its most well-defined characteristic. While direct evidence for its anti-cancer mechanisms is still emerging, the data from related compounds strongly suggest that this compound likely induces apoptosis and modulates key signaling pathways such as PI3K/Akt and NF-κB.
Future research should focus on:
-
Comprehensive IC
50Profiling: Determining the IC50values of pure this compound against a broad panel of human cancer cell lines. -
Direct Mechanistic Studies: Elucidating the direct effects of this compound on the PI3K/Akt, MAPK, and NF-κB pathways in various cancer cell models using techniques such as Western blotting, reporter assays, and kinase assays.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer.
-
Target Identification: Utilizing proteomic and genomic approaches to identify the direct molecular targets of this compound in cancer cells.
A thorough investigation of these areas will be critical in fully understanding the therapeutic potential of this compound and its development as a novel anti-cancer agent.
References
Frutinone A: A Technical Review of a Potent CYP1A2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frutinone A is a naturally occurring chromonocoumarin found in plants of the Polygala genus.[1] Structurally, it belongs to the flavonoid family, a class of compounds known for a wide range of biological activities.[2][3] This technical guide provides a comprehensive review of the current scientific literature on this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. Particular emphasis is placed on its well-documented role as a potent enzyme inhibitor, alongside an exploration of its potential, though less studied, anticancer and anti-inflammatory properties. This document is intended to serve as a resource for researchers and professionals in drug development, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate further investigation and application of this intriguing molecule.
Chemical Properties and Synthesis
This compound is chemically known as 6H,7H-[4]Benzopyrano[4,3-b][4]benzopyran-6,7-dione. Its molecular formula is C16H8O4, with a molecular weight of 264.23 g/mol .
Several synthetic routes for this compound and its derivatives have been developed. One notable protocol involves a three-step synthesis starting from 2'-hydroxyacetophenone, which is lauded for being transition metal-free, having good yields, and proceeding under mild reaction conditions. Another efficient method utilizes a palladium-catalyzed C-H activation and carbonylation of 2-phenolchromones, achieving a 44% overall yield in three steps. These synthetic advancements provide accessible routes to this compound and its analogs, enabling further structure-activity relationship (SAR) studies.
Biological Activities and Mechanisms of Action
The primary and most well-characterized biological activity of this compound is its potent and specific inhibition of the cytochrome P450 1A2 (CYP1A2) enzyme. Additionally, based on its classification as a flavonoid and coumarin, this compound is predicted to have anti-inflammatory and anticancer properties, though these have not been extensively studied for this specific compound.
Cytochrome P450 Inhibition
This compound is a potent inhibitor of CYP1A2, with moderate effects on other CYP isoforms such as CYP2C19, CYP2C9, CYP2D6, and CYP3A4. The inhibition of CYP1A2 is reversible. The potent inhibition of CYP1A2 suggests a potential for drug-herb interactions when using herbal extracts containing this compound.
Table 1: Quantitative Data for this compound Inhibition of Cytochrome P450 Enzymes
| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Substrate Used |
| CYP1A2 | 0.56 | 0.48 | Mixed | 3-cyano-7-ethoxycoumarin |
| 0.31 | Competitive | Ethoxyresorufin | ||
| CYP2C19 | Moderate Inhibition | N/A | N/A | N/A |
| CYP2C9 | Moderate Inhibition | N/A | N/A | N/A |
| CYP2D6 | Moderate Inhibition | N/A | N/A | N/A |
| CYP3A4 | Moderate Inhibition | N/A | N/A | N/A |
N/A: Not available in the cited literature.
The mechanism of CYP1A2 inhibition by this compound has been characterized as differential, showing mixed inhibition with 3-cyano-7-ethoxycoumarin as a substrate and competitive inhibition with ethoxyresorufin. In silico docking simulations have identified two binding sites in the CYP1A2 enzyme, one for inhibitors and another for substrates, which helps to rationalize the observed inhibition kinetics.
A common method to determine CYP1A2 inhibition is a fluorometric assay using human liver microsomes and a specific substrate.
-
Materials: Human liver microsomes, 7-ethoxyresorufin (CYP1A2 substrate), NADPH (cofactor), phosphate buffer (pH 7.4), this compound (test compound), and a known inhibitor (e.g., α-naphthoflavone) as a positive control.
-
Procedure:
-
Incubation mixtures are prepared in a 96-well plate containing human liver microsomes (e.g., 0.1 mg/mL), 7-ethoxyresorufin (e.g., 500 nM), and phosphate buffer.
-
This compound is added at various concentrations. A control with no inhibitor is also prepared.
-
The reaction is initiated by adding NADPH (e.g., 1 mM) and incubated at 37°C for a specific time (e.g., 10 minutes).
-
The reaction is terminated by adding a cold solvent like methanol.
-
The plate is centrifuged, and the supernatant is analyzed.
-
-
Detection: The formation of the fluorescent metabolite, resorufin, is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of this compound to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki values and the type of inhibition can be determined by repeating the assay with varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.
Caption: Workflow for a CYP1A2 inhibition assay.
Potential Anticancer Activity
While no direct studies on the anticancer activity of this compound have been reported, its chemical classification as a coumarin and flavonoid suggests it may possess such properties. Coumarins and flavonoids are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Potential signaling pathways that could be modulated by this compound, based on the activities of related compounds, include:
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often overactive in cancer. Many flavonoids and coumarins have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
-
MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Certain flavonoids can modulate the MAPK pathway to induce apoptosis in cancer cells.
-
NF-κB Pathway: This transcription factor plays a key role in inflammation and cancer. Inhibition of NF-κB by flavonoids can suppress tumor growth and metastasis.
Caption: Potential anticancer signaling pathways of this compound.
A standard method to assess the potential anticancer activity of a compound is the MTT assay, which measures cell viability.
-
Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and MTT reagent is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
-
Detection: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Potential Anti-inflammatory Activity
Similar to its anticancer potential, the anti-inflammatory activity of this compound has not been directly investigated but can be inferred from its chemical structure. Flavonoids and coumarins are well-known for their anti-inflammatory properties, which are often mediated by the inhibition of pro-inflammatory enzymes and signaling pathways.
Key mechanisms by which this compound might exert anti-inflammatory effects include:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are involved in the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.
-
Reduction of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation. Many flavonoids can inhibit iNOS expression and NO production.
-
Modulation of Inflammatory Signaling Pathways: As with its potential anticancer effects, this compound may inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Caption: Potential anti-inflammatory mechanisms of this compound.
The Griess assay is a common method to measure nitrite, a stable and nonvolatile breakdown product of NO, as an indicator of NO production in cell culture.
-
Materials: Macrophage cell line (e.g., RAW 264.7), cell culture medium, lipopolysaccharide (LPS) to induce inflammation, this compound, and Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Procedure:
-
Macrophages are seeded in a 96-well plate.
-
The cells are pre-treated with various concentrations of this compound for a short period.
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).
-
The plate is incubated for a specified time (e.g., 24 hours) to allow for NO production.
-
After incubation, the cell culture supernatant is collected.
-
-
Detection: An equal volume of Griess reagent is added to the supernatant. The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.
-
Data Analysis: The absorbance of the resulting azo dye is measured using a microplate reader at a specific wavelength (e.g., 540 nm). The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production by this compound is then calculated.
Conclusion and Future Directions
This compound is a natural product with well-defined chemical properties and established synthetic routes. Its most significant and scientifically validated biological activity is the potent and specific inhibition of the CYP1A2 enzyme. The detailed kinetic data and experimental protocols available make it a valuable tool for studying CYP1A2 function and for assessing potential drug-herb interactions.
While direct experimental evidence is currently lacking, the chemical classification of this compound as a coumarin and a flavonoid strongly suggests potential anticancer and anti-inflammatory activities. The mechanisms underlying these potential effects are likely to involve the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.
Future research should focus on experimentally validating the predicted anticancer and anti-inflammatory properties of this compound. In vitro studies using cytotoxicity assays, cell cycle analysis, and apoptosis assays, as well as in vivo studies in animal models of cancer and inflammation, are warranted. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its potential development as a therapeutic agent. The availability of efficient synthetic methods will greatly facilitate these future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 4. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Early Investigations of Frutinone A: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Foundational Research on a Novel Chromonocoumarin
Frutinone A, a naturally occurring chromonocoumarin first identified from the plant Polygala fruticosa, has emerged as a molecule of significant interest due to its potent and selective biological activities.[1] Early research into this compound has laid a critical foundation for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the seminal studies on this compound, focusing on its initial characterization, biological activities, and the experimental methodologies employed.
Core Discovery and Initial Characterization
This compound, along with its congeners Frutinone B and C, were the first chromonocoumarins to be discovered in nature.[1] Structurally, it possesses a unique chromone-annelated coumarin core. Its discovery as an active ingredient extracted from the lipophilic fraction of Polygala fruticosa spurred investigations into its biological properties, which were initially noted for their broad-spectrum antimicrobial and antifungal activities.[1]
Biological Activity: Potent and Selective CYP1A2 Inhibition
The most significant finding from early studies on this compound is its potent and reversible inhibition of the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2] This inhibition is a key characteristic that has defined the initial pharmacological profile of the molecule.
Quantitative Analysis of CYP Inhibition
The inhibitory effects of this compound on major CYP isoforms have been quantified, demonstrating a notable selectivity for CYP1A2. The following table summarizes the key quantitative data from these early investigations.
| CYP Isoform | Inhibition Metric | Value (µM) | Inhibition Type |
| CYP1A2 | IC50 | 0.56 | - |
| Ki (vs. 3-cyano-7-ethoxycoumarin) | 0.48 | Mixed | |
| Ki (vs. ethoxyresorufin) | 0.31 | Competitive | |
| CYP2C19 | IC50 | >10 | Moderate |
| CYP2C9 | IC50 | >10 | Moderate |
| CYP2D6 | IC50 | >10 | Moderate |
| CYP3A4 | IC50 | >10 | Moderate |
Table 1: Inhibitory activity of this compound against major human cytochrome P450 isoforms. Data sourced from in vitro studies using human liver microsomes and recombinant CYPs.
These early findings highlighted this compound as a potent inhibitor of CYP1A2, with moderate effects observed on other CYP isoforms at significantly higher concentrations. The mode of inhibition for CYP1A2 was determined to be reversible and substrate-dependent, exhibiting mixed inhibition with 3-cyano-7-ethoxycoumarin and competitive inhibition with ethoxyresorufin.
Experimental Protocols
The foundational studies on this compound employed a range of in vitro assays to characterize its metabolic stability and inhibitory potential.
CYP Inhibition Screening Assay
The inhibitory effects of this compound on the five major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) were determined using human liver microsomes.
-
Enzyme Source: Pooled human liver microsomes.
-
Substrates: Specific probe substrates were used for each CYP isoform.
-
Incubation: this compound was incubated with the microsomes and the respective probe substrates.
-
Analysis: The formation of the substrate-specific metabolite was measured to determine the extent of inhibition.
-
IC50 Determination: The concentration of this compound that caused 50% inhibition of enzyme activity was calculated.
In Vitro Metabolic Clearance
To understand its metabolic fate, in vitro clearance studies were conducted using cryopreserved human hepatocytes.
-
Cell System: Cryopreserved human hepatocytes.
-
Method: The disappearance of this compound from the incubation medium over time was monitored.
-
Analysis: The rate of metabolism was determined by linearizing the data to calculate the half-life.
-
Prediction: The in vitro data was used to predict a low hepatic clearance for this compound (7.17 mL/min/kg).
Visualizing the Research Workflow
The logical flow of the initial investigations into this compound's metabolic and inhibitory properties can be visualized as follows:
References
Frutinone A: A Technical Overview of its Cytotoxic Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Frutinone A, a natural compound isolated from the plant Polygala fruticosa, has demonstrated notable biological activities. This document provides a comprehensive technical overview of its cytotoxic properties, focusing on its mechanism of action, available efficacy data, and the experimental methodologies used for its evaluation. The primary cytotoxic mechanism identified is the induction of apoptosis via the intrinsic mitochondrial pathway. This is characterized by the modulation of the Bcl-2 family of proteins and the subsequent activation of the caspase cascade. While this compound shows promise, publicly available quantitative data on its cytotoxic potency (IC50 values) against a broad range of cancer cell lines is limited, indicating a critical area for future investigation. This guide consolidates the current knowledge to support further research and development efforts.
Cytotoxic Activity of this compound
The cytotoxic effects of this compound have been primarily attributed to its ability to induce programmed cell death in specific cell types. However, comprehensive screening against a wide panel of cancer cell lines is not extensively documented in the available literature.
Quantitative Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. A thorough review of existing literature reveals a notable lack of specific IC50 values for this compound's cytotoxic effects against human cancer cell lines. Its activity has been qualitatively described in endometriotic cells, but quantitative data remains sparse.
| Cell Line | Cancer Type | IC50 (µM) | Comments |
| 12Z | Endometriosis | Data Not Available | This compound was shown to induce apoptosis in a dose-dependent manner. |
| Various Cancer Lines | Multiple | Data Not Available | No specific IC50 values for this compound were found in the reviewed literature. Studies often focus on derivatives or other natural compounds.[1] |
Note: The lack of extensive IC50 data represents a significant gap in the current understanding of this compound's potential as a broad-spectrum cytotoxic agent and underscores the need for further primary research.
Mechanisms of Cytotoxic Action
The primary mechanism of cytotoxicity identified for this compound is the induction of apoptosis. Other common anticancer mechanisms, such as cell cycle arrest and induction of oxidative stress, have not been directly substantiated for this compound in the reviewed literature but remain plausible areas for investigation based on the activity of similar flavonoid-like compounds.[2][3]
Induction of Apoptosis
This compound has been shown to activate the intrinsic (mitochondrial) pathway of apoptosis. This process is initiated by intracellular signals and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Key Molecular Events:
-
Modulation of Bcl-2 Family Proteins: Treatment with this compound leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.
-
Caspase Activation: The disruption of the mitochondrial membrane potential triggers the release of cytochrome c into the cytoplasm.[4] This event facilitates the formation of the apoptosome, which in turn activates initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspase-3.
-
PARP Cleavage: Active caspase-3 proceeds to cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.
Other Potential Mechanisms (Areas for Future Research)
-
Cell Cycle Arrest: Many natural compounds exert their cytotoxic effects by halting the cell cycle at various checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from proliferating. While plausible, studies specifically demonstrating that this compound induces cell cycle arrest are currently lacking.
-
Induction of Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses can lead to oxidative stress, which can trigger apoptotic cell death. This is a known mechanism for several anticancer agents, but its role in this compound's cytotoxicity has not been established.
Experimental Protocols
The following protocols provide a framework for the evaluation of this compound's cytotoxic properties. They are based on standard methodologies widely used in the field.
General Cytotoxicity Assessment Workflow
The diagram below outlines a typical workflow for assessing the cytotoxic and pro-apoptotic effects of a test compound like this compound.
Protocol: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the resulting purple solution on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 × 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify changes in the expression levels of specific proteins like Bcl-2, Bax, and caspases.
-
Sample Preparation: Following treatment with this compound, lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-PARP) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Conclusion and Future Directions
This compound demonstrates clear cytotoxic properties mediated through the induction of the intrinsic apoptotic pathway. Its ability to modulate the Bcl-2/Bax ratio and trigger the caspase cascade highlights its potential as a lead compound for anticancer drug development.
However, the current body of research presents significant opportunities for further exploration:
-
Comprehensive Cytotoxicity Screening: There is an urgent need to establish the IC50 values of this compound against a diverse panel of human cancer cell lines to understand its potency and spectrum of activity.
-
Mechanism Elucidation: Further studies are required to determine if other mechanisms, such as cell cycle arrest or the induction of oxidative stress, contribute to its cytotoxic effects.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
Addressing these research gaps will be crucial in fully defining the therapeutic potential of this compound and advancing its development as a novel anticancer agent.
References
Frutinone A: A Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frutinone A, a naturally occurring chromonocoumarin isolated from plants of the Polygala genus, has emerged as a compound of interest in the field of antimicrobial research. Exhibiting a broad spectrum of activity, this technical guide provides a comprehensive overview of the antimicrobial properties of this compound, with a focus on its quantitative antimicrobial spectrum, the experimental methodologies used for its determination, and its putative mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Antimicrobial Spectrum of this compound
This compound has demonstrated inhibitory activity against a range of microorganisms, including both bacteria and fungi. The potency of its antimicrobial effect is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.
Data Presentation
The following table summarizes the available quantitative data on the antimicrobial spectrum of this compound.
| Microorganism | Type | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | - | 10-25 | [1][2] |
| Candida albicans | Fungus (Yeast) | - | 20 | [3][4][5] |
| Cladosporium cucumerinum | Fungus (Mold) | - | 20 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The broth microdilution method is a commonly employed technique for this purpose and is the basis for the data presented in this guide.
Broth Microdilution Method
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism in a liquid medium.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a specific concentration (typically 0.5 McFarland standard)
-
Positive control (microorganism in broth without this compound)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Dilutions: A serial two-fold dilution of the this compound stock solution is prepared directly in the wells of the 96-well microtiter plate using the sterile broth medium. This creates a gradient of decreasing this compound concentrations across the plate.
-
Inoculation: Each well (except the negative control) is inoculated with a standardized suspension of the test microorganism. The final inoculum concentration in each well is crucial for the reproducibility of the assay.
-
Incubation: The inoculated microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., specific temperature, time, and atmospheric conditions).
-
Determination of MIC: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of this compound in which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Putative Mechanism of Action of Flavonoids
As a flavonoid, the antimicrobial mechanism of action of this compound is likely multifaceted, targeting various cellular processes in microbial cells. The following diagram illustrates the general mechanisms by which flavonoids are thought to exert their antimicrobial effects.
Caption: General antimicrobial mechanisms of action attributed to flavonoids like this compound.
Conclusion
This compound demonstrates promising antimicrobial activity against a spectrum of bacteria and fungi. The provided data, though currently limited, establishes a foundation for its potential as a lead compound in the development of new antimicrobial therapies. Further research is warranted to expand the known antimicrobial spectrum of this compound, including a broader range of clinically relevant pathogens, and to elucidate its precise molecular mechanisms of action. The standardized experimental protocols outlined in this guide can serve as a basis for such future investigations, ensuring the generation of comparable and reliable data.
References
- 1. skinident.world [skinident.world]
- 2. Rooted in therapeutics: comprehensive analyses of Cannabis sativa root extracts reveals potent antioxidant, anti-inflammatory, and bactericidal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
Frutinone A: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Frutinone A, a flavanone isolated from species such as Rhus and Polygala fruticosa, has demonstrated noteworthy anti-inflammatory activity. This technical guide synthesizes the currently available data on its effects, focusing on its inhibitory action on key inflammatory mediators. While direct experimental evidence detailing its precise molecular mechanisms remains to be fully elucidated in accessible literature, computational network pharmacology studies consistently predict its interaction with the pivotal NF-κB and MAPK signaling pathways. This document provides a comprehensive overview of the existing quantitative data, predicted signaling pathway involvement, and general experimental methodologies relevant to the study of anti-inflammatory compounds like this compound.
Data Presentation: Quantitative Anti-inflammatory Activity
The primary reported anti-inflammatory effect of this compound is its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| Bioassay | Cell Line | Stimulant | Measured Effect | IC₅₀ Value (µM) | Source |
| Nitric Oxide Inhibition | Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | ~15-20 | [1][2] |
Note: The IC₅₀ value is cited by commercial suppliers, referencing underlying primary research that could not be located in the public domain for detailed protocol extraction.
Predicted Signaling Pathways and Mechanisms of Action
While direct experimental validation for this compound's effect on specific signaling pathways is not available in the reviewed literature, numerous network pharmacology and computational studies predict its involvement in the canonical inflammatory pathways. These studies suggest that this compound may exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Predicted NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may interfere with this pathway, potentially by inhibiting the degradation of IκBα, which would prevent the nuclear translocation of the active p65/p50 NF-κB dimer.
Predicted MAPK Signaling Pathway Modulation
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, induce the expression of inflammatory mediators. Computational models suggest that this compound could potentially inhibit the phosphorylation of key MAPK proteins.
Experimental Protocols
Due to the absence of accessible primary literature detailing the experimental work on this compound, the following are generalized, standard protocols for the key assays relevant to its observed and predicted anti-inflammatory activities. These are provided as a reference for researchers looking to investigate this compound or similar compounds.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (typically in a range spanning the predicted IC₅₀, e.g., 1-100 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include untreated and LPS-only controls.
-
-
Griess Reaction:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-only control.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This technique is used to detect the levels of total and phosphorylated proteins in key signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells as described above, but for shorter durations suitable for detecting signaling events (e.g., 15-60 minutes for MAPK phosphorylation, 30-60 minutes for IκBα degradation).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Conclusion and Future Directions
The available data strongly suggest that this compound is a promising anti-inflammatory agent, primarily evidenced by its potent inhibition of nitric oxide production in macrophages. While computational studies consistently point towards the modulation of the NF-κB and MAPK signaling pathways as the underlying mechanism, there is a clear need for direct experimental validation.
Future research should prioritize:
-
The publication of primary data to allow for the verification and replication of the reported anti-inflammatory effects.
-
In-depth studies to confirm the effects of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways using techniques such as Western blotting.
-
Investigation into the impact of this compound on the production of a broader range of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2).
-
In vivo studies using animal models of inflammation to assess the therapeutic potential of this compound in a physiological context.
A thorough experimental exploration of these areas will be crucial in fully elucidating the anti-inflammatory profile of this compound and advancing its potential as a novel therapeutic lead.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Frutinone A as a CYP1A2 Inhibitor
Introduction
This compound is a naturally occurring chromone-coumarin compound extracted from the lipophilic fraction of Polygala fruticosa, a plant known for its broad-spectrum antimicrobial and antifungal properties.[1] Beyond its anti-infective capabilities, recent research has identified this compound as a potent and selective inhibitor of Cytochrome P450 1A2 (CYP1A2).[1][2] CYP1A2 is a crucial enzyme, primarily located in the liver, responsible for the metabolism of approximately 10-15% of clinically used drugs, as well as procarcinogens and endogenous compounds.[3][4] The significant inhibitory effect of this compound on this enzyme raises important considerations for potential drug-herb interactions, a critical aspect of drug development and clinical pharmacology.
This technical guide provides a comprehensive overview of the interaction between this compound and CYP1A2, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to support researchers and drug development professionals.
Data Presentation: Quantitative Analysis of this compound's Interaction with CYP Enzymes
The inhibitory profile of this compound against major drug-metabolizing CYP isoforms was evaluated to determine its potency and selectivity. The data clearly indicates a strong and specific inhibition of CYP1A2 compared to other tested enzymes.
Table 1: Inhibitory Effect of this compound on Major CYP Isoforms
| CYP Isoform | IC₅₀ (µM) | Level of Inhibition |
|---|---|---|
| CYP1A2 | 0.56 | Potent |
| CYP2C9 | >10 | Moderate/Weak |
| CYP2C19 | >10 | Moderate/Weak |
| CYP2D6 | >10 | Moderate/Weak |
| CYP3A4 | >10 | Moderate/Weak |
Data sourced from in vitro studies using human liver microsomes.
Further kinetic studies were performed to characterize the mechanism of CYP1A2 inhibition. The results show that the mode of inhibition is dependent on the substrate used, a phenomenon known as differential inhibition.
Table 2: Kinetic Parameters of CYP1A2 Inhibition by this compound
| Parameter | Substrate | Value (µM) | Type of Inhibition |
|---|---|---|---|
| IC₅₀ | 3-cyano-7-ethoxycoumarin (CEC) | 0.56 | - |
| Kᵢ | 3-cyano-7-ethoxycoumarin (CEC) | 0.48 | Mixed |
| Kᵢ | Ethoxyresorufin (ER) | 0.31 | Competitive |
Kᵢ represents the inhibition constant. Data sourced from studies with human liver microsomes and recombinant CYPs.
The metabolic stability of this compound was assessed to understand its persistence and potential for prolonged enzymatic interaction.
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Method | Result | Implication |
|---|---|---|---|
| Metabolic Clearance | Cryopreserved Human Hepatocytes | Low | Potential for extended duration of action and interaction |
| Predicted Hepatic Clearance | In vitro data | 7.17 mL/min/kg | Low systemic clearance |
| Time-Dependent Inhibition (TDI) | Human Liver Microsomes (with/without NADPH) | Not observed | Inhibition is reversible, not mechanism-based |
Data derived from in vitro metabolism studies.
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data on this compound's interaction with CYP1A2.
CYP Inhibition Assay (IC₅₀ Determination)
This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of CYP1A2 activity.
-
System: Human Liver Microsomes (HLM) or recombinant human CYP1A2 enzymes.
-
Substrate: A fluorescent probe substrate for CYP1A2, such as 3-cyano-7-ethoxycoumarin (CEC) or phenacetin. Phenacetin O-deethylation is a well-established marker reaction for CYP1A2 activity.
-
Procedure:
-
Preparation: A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, HLM or recombinant CYP1A2, and varying concentrations of this compound. A positive control inhibitor (e.g., α-naphthoflavone) and a solvent control are included.
-
Pre-incubation: The plate is pre-incubated at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation: The reaction is initiated by adding a pre-warmed NADPH-generating system and the CYP1A2 substrate.
-
Incubation: The reaction is incubated for a specific time at 37°C.
-
Termination: The reaction is stopped, typically by adding a solvent like acetonitrile.
-
Detection: The formation of the fluorescent metabolite is measured using a microplate reader at specific excitation and emission wavelengths (e.g., 406/468 nm for the metabolite of CEC).
-
Data Analysis: The percentage of inhibition is calculated relative to the solvent control. The IC₅₀ value is determined by fitting the concentration-response data to a suitable nonlinear regression model.
-
Determination of Inhibition Type and Kᵢ
This experiment elucidates the mechanism of inhibition (e.g., competitive, mixed).
-
Principle: The assay is similar to the IC₅₀ determination but involves varying the concentrations of both the substrate and this compound.
-
Procedure:
-
A matrix of reactions is set up with multiple concentrations of the CYP1A2 substrate (e.g., ethoxyresorufin) and multiple concentrations of this compound.
-
Incubation and detection steps are performed as described in the IC₅₀ protocol.
-
Data Analysis: The reaction velocities are plotted against substrate concentrations. The data are fitted to conventional enzyme inhibition models (competitive, non-competitive, mixed) using non-linear regression analysis. The goodness of fit (R²) and standard error of the parameters are used to select the best model and determine the Kᵢ value.
-
Metabolic Stability Assay
This protocol assesses the rate at which this compound is metabolized.
-
System: Cryopreserved human hepatocytes provide a metabolically complete system.
-
Procedure:
-
Incubation: this compound is incubated with a suspension of cryopreserved human hepatocytes in a suitable medium at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: The concentration of this compound remaining in the samples is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
-
Time-Dependent Inhibition (TDI) Assay
This assay determines if this compound or one of its metabolites irreversibly inactivates the enzyme.
-
Principle: The inhibitory effect is compared between two conditions: one where this compound is pre-incubated with the enzyme and an NADPH-generating system (allowing metabolism to occur) and one without NADPH.
-
Procedure:
-
Pre-incubation: this compound is pre-incubated with HLM at 37°C in two separate sets of reactions: one with an NADPH-generating system and one without. Positive (e.g., furafylline) and negative (e.g., α-naphthoflavone) controls are included.
-
Dilution & Incubation: After the pre-incubation period, the mixture is diluted, and the CYP1A2 substrate is added to initiate the reaction.
-
Detection and Analysis: The reaction is terminated and analyzed as in the IC₅₀ assay. A significant increase in potency (lower IC₅₀) in the presence of NADPH during pre-incubation indicates time-dependent inhibition. Studies showed this compound is not a time-dependent inhibitor of CYP1A2.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes and relationships concerning this compound and CYP1A2.
Caption: this compound's direct inhibitory action on the CYP1A2 enzyme.
Caption: Experimental workflow for CYP1A2 IC₅₀ determination.
Caption: Logical relationship of this compound's properties.
Caption: Simplified AhR pathway for CYP1A2 transcriptional regulation.
Discussion and Implications
The collective data demonstrates that this compound is a potent and selective inhibitor of CYP1A2. The low micromolar IC₅₀ value of 0.56 µM signifies strong inhibition. The inhibition mechanism is complex, showing mixed inhibition with the substrate CEC and competitive inhibition with ethoxyresorufin, which in silico docking simulations suggest may be due to the presence of two binding sites within the enzyme's active site—one for inhibitors and another for substrates.
Crucially, this compound exhibits low metabolic clearance and is not a time-dependent inhibitor. This combination of metabolic stability and potent, reversible inhibition means that this compound has the potential to remain in the system unchanged for extended periods, continuously inhibiting CYP1A2 activity.
The clinical implication of these findings is significant. Co-administration of herbal remedies containing P. fruticosa with drugs that are primarily metabolized by CYP1A2 could lead to clinically relevant drug-drug interactions. Inhibition of CYP1A2 would slow the metabolism of these substrate drugs, leading to increased plasma concentrations and a higher risk of adverse effects or toxicity. Notable CYP1A2 substrates include theophylline, clozapine, caffeine, olanzapine, and tizanidine. The potent inhibition by this compound warrants caution and suggests that future pharmacological studies on this compound must consider its metabolic properties.
Conclusion
This compound, an active constituent of Polygala fruticosa, has been definitively characterized as a potent, selective, and reversible inhibitor of CYP1A2. Its low metabolic clearance further enhances its potential to cause significant drug-herb interactions. For drug development professionals, these findings underscore the importance of screening natural products for CYP inhibition early in the discovery process. For researchers and clinicians, this guide highlights a specific mechanism by which a herbal product can alter pharmacokinetics, emphasizing the need for awareness when patients consume herbal supplements alongside conventional medicines metabolized by CYP1A2.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent inhibition of CYP1A2 by this compound, an active ingredient of the broad spectrum antimicrobial herbal extract from P. fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway-Targeted Pharmacogenomics of CYP1A2 in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Frutinone A: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Frutinone A and its Analogs as Potent CYP1A2 Inhibitors
This compound, a natural product isolated from Polygala fruticosa, has garnered significant attention in the scientific community due to its potent inhibitory activity against cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The following sections detail the quantitative inhibitory data, experimental methodologies for key assays, and potential signaling pathways modulated by this promising scaffold.
Structure-Activity Relationship of this compound Derivatives
The core structure of this compound has been systematically modified to explore the impact of various substituents on its inhibitory potency against CYP1A2. The following table summarizes the quantitative data from these studies, highlighting the key structural changes and their corresponding half-maximal inhibitory concentrations (IC50).
| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (nM)[1] |
| This compound (1a) | H | H | H | H | 5.3[2][3] |
| 2a | Me | H | H | H | 23.4 |
| 2b | Et | H | H | H | 26.5 |
| 2c | H | Me | H | H | 35.8 |
| 2d | H | OMe | H | H | 15.6 |
| 2e | H | F | H | H | 8.97 |
| 2f | H | Cl | H | H | 12.3 |
| 2g | H | Br | H | H | 14.5 |
| 2h | H | H | Me | H | 4.56 |
| 2i | H | H | OMe | H | 3.89 |
| 2j | H | H | F | H | 2.65[1] |
| 2k | H | H | Cl | H | 44.6[1] |
| 2l | H | H | Br | H | 55.7 |
| 2m | H | H | H | Me | 18.9 |
| 2n | H | H | H | OMe | 15.3 |
| 2o | H | H | H | Cl | 11.0 |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent evaluation of their CYP1A2 inhibitory activity.
Synthesis of this compound Derivatives via Palladium-Catalyzed C-H Activation/Carbonylation
The synthesis of this compound and its analogs was achieved through a three-step process, with the key step being a palladium-catalyzed C-H activation and carbonylation reaction.
General Procedure:
-
Preparation of 2-Phenol Chromones: Substituted 2-phenol chromones were prepared in a two-step sequence. This involved the palladium-catalyzed 1,4-addition of a substituted phenylboronic acid to chromone, followed by demethylation using boron tribromide (BBr₃).
-
Palladium-Catalyzed C-H Activation/Carbonylation: A mixture of the 2-phenol chromone (1.0 equiv), Pd(OAc)₂ (10 mol%), an oxidant (2.0 equiv), Na₂CO₃ (2.0 equiv), and pivalic acid (4.0 equiv) in a suitable solvent was stirred at 125°C for 3 hours under a carbon monoxide (CO) atmosphere (1 atm).
-
Purification: The resulting this compound derivative was purified using standard chromatographic techniques.
CYP1A2 Inhibition Assay
The inhibitory activity of this compound and its derivatives on CYP1A2 was determined using human liver microsomes.
Protocol:
-
Incubation Mixture Preparation: A typical incubation mixture contained human liver microsomes, a specific CYP1A2 probe substrate (e.g., 3-cyano-7-ethoxycoumarin or phenacetin), and the test compound (this compound or its analog) in a phosphate buffer (pH 7.4).
-
Pre-incubation: The mixture was pre-incubated at 37°C to allow for interaction between the test compound and the enzyme.
-
Initiation of Reaction: The enzymatic reaction was initiated by the addition of an NADPH-generating system.
-
Termination and Analysis: The reaction was terminated after a specific time by the addition of a quenching solvent (e.g., acetonitrile). The formation of the metabolite was then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC₅₀ Determination: The concentration of the test compound that caused 50% inhibition of the CYP1A2 activity (IC₅₀) was determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Potential Signaling Pathways Modulated by this compound
While direct studies on the signaling pathways modulated by this compound are limited, its structural similarity to other flavonoids, such as rutin, suggests potential mechanisms of action beyond CYP1A2 inhibition. Flavonoids are known to modulate a variety of signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Based on the known activities of structurally related flavonoids, this compound may potentially influence the following pathways:
-
NF-κB Signaling Pathway: Flavonoids have been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. This inhibition can lead to a downstream reduction in the expression of pro-inflammatory cytokines.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Some flavonoids can modulate the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses. Flavonoids can interfere with this pathway, affecting cellular outcomes.
The following diagram illustrates a potential mechanism of action for this compound, based on the known signaling pathways modulated by other flavonoids.
Caption: Potential mechanisms of action for this compound.
Experimental Workflow for SAR Studies
The following diagram outlines the typical workflow for conducting structure-activity relationship studies of this compound and its analogs.
Caption: Workflow for this compound SAR studies.
References
Methodological & Application
Application Note & Protocol: A Concise and Efficient Total Synthesis of Frutinone A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Frutinone A is a naturally occurring chromonocoumarin found in plants of the Polygala genus.[1] It has garnered significant interest within the scientific community due to its notable biological activities, including potent antifungal properties and strong inhibition of the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2][3] The development of efficient synthetic routes to this compound is crucial for enabling further investigation into its therapeutic potential and for the generation of analogs for structure-activity relationship (SAR) studies. This document outlines a detailed protocol for a three-step total synthesis of this compound, adapted from a high-yielding and transition-metal-free method.[1]
Overall Synthetic Scheme:
The total synthesis of this compound can be accomplished in three main steps starting from the readily available 2'-hydroxyacetophenone. The key transformations involve a one-pot Baker-Venkataraman rearrangement and cyclization to form a 4-hydroxycoumarin intermediate, followed by a base-promoted intramolecular nucleophilic substitution to yield the final product.
Figure 1: Overall synthetic workflow for the total synthesis of this compound.
Quantitative Data Summary:
The following table summarizes the reaction conditions and yields for the key steps in the synthesis of this compound and its intermediate.
| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) |
| 1 | 2'-Hydroxyacetophenone, 2-Chlorobenzoyl chloride | Pyridine, CH2Cl2, 0 °C to rt, 2 h | 2-Acetylphenyl 2-chlorobenzoate | 95 |
| 2 | 2-Acetylphenyl 2-chlorobenzoate | NaH, Methyl chloroformate, DMF, 50 °C, 9 h | 3-(2-Chlorobenzoyl)-4-hydroxycoumarin | 63 |
| 3 | 3-(2-Chlorobenzoyl)-4-hydroxycoumarin | NaH, DMF, 50 °C, 3 h | This compound | 92 |
Experimental Protocols:
Step 1: Synthesis of 2-Acetylphenyl 2-chlorobenzoate
-
To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (CH2Cl2), add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-chlorobenzoyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Upon completion, quench the reaction with water and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-acetylphenyl 2-chlorobenzoate.
Step 2: Synthesis of 3-(2-Chlorobenzoyl)-4-hydroxycoumarin
-
To a solution of 2-acetylphenyl 2-chlorobenzoate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 2.2 eq) in portions at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl chloroformate (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Heat the reaction mixture to 50 °C and stir for 9 hours.
-
Cool the reaction to room temperature and quench with 1 M hydrochloric acid (HCl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(2-chlorobenzoyl)-4-hydroxycoumarin.
Step 3: Synthesis of this compound
-
To a solution of 3-(2-chlorobenzoyl)-4-hydroxycoumarin (1.0 eq) in anhydrous DMF, add NaH (2.0 eq) at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 3 hours.
-
Cool the reaction to room temperature and quench with saturated ammonium chloride (NH4Cl) solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biological Activity: Inhibition of Cytochrome P450 1A2
This compound is a potent inhibitor of CYP1A2, an important enzyme involved in the metabolism of various xenobiotics, including drugs and procarcinogens. The inhibitory action of this compound on CYP1A2 can impact the pharmacokinetic profiles of co-administered drugs that are substrates for this enzyme.
Figure 2: Diagram illustrating the inhibitory effect of this compound on the metabolic activity of CYP1A2.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Frutinone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frutinone A, a natural product isolated from the plant Polygala fruticosa, has garnered significant interest within the scientific community due to its noteworthy biological activities. It has been identified as a potent and selective inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme, an important target in drug metabolism and toxicology studies. This document provides detailed application notes and experimental protocols for the efficient, palladium-catalyzed total synthesis of this compound, based on the three-step methodology developed by Shin and coworkers. This synthetic route offers a significant improvement over previous methods in terms of overall yield and step economy, making it a valuable tool for the generation of this compound and its derivatives for further research and drug development endeavors.
Overview of the Synthetic Strategy
The total synthesis of this compound is accomplished in three sequential steps, commencing with commercially available chromone. The key transformation is a palladium-catalyzed intramolecular C-H activation and carbonylation of a 2-phenolchromone intermediate. The overall yield for this three-step synthesis is a commendable 44%.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the this compound synthesis.
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Addition | Chromone, 2-methoxyphenylboronic acid | Pd(OAc)₂/Fe(OTf)₂ | Toluene/H₂O | 80 | 12 | 75 |
| 2 | Demethylation | 2-(2-methoxyphenyl)chroman-4-one | BBr₃ | CH₂Cl₂ | 0 to rt | 3 | 78 |
| 3 | C-H Carbonylation | 2-(2-hydroxyphenyl)chromone | Pd(OAc)₂ | Mesitylene | 125 | 3 | 86 |
Experimental Protocols
Step 1: Synthesis of 2-(2-methoxyphenyl)chroman-4-one
This initial step involves a palladium-catalyzed 1,4-addition of 2-methoxyphenylboronic acid to chromone, facilitated by an iron(II) triflate co-catalyst.
Materials:
-
Chromone
-
2-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Iron(II) triflate (Fe(OTf)₂)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add chromone (1.0 equiv), 2-methoxyphenylboronic acid (1.2 equiv), and Fe(OTf)₂ (10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a 9:1 mixture of toluene and water to achieve a 0.2 M concentration of the chromone.
-
To this suspension, add Pd(OAc)₂ (5 mol%).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(2-methoxyphenyl)chroman-4-one.
Step 2: Synthesis of 2-(2-hydroxyphenyl)chromone (via Demethylation and Dehydrogenation)
This step involves the demethylation of the methoxy group followed by dehydrogenation to form the key 2-phenolchromone intermediate.
Materials:
-
2-(2-methoxyphenyl)chroman-4-one
-
Boron tribromide (BBr₃) solution (1.0 M in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-(2-methoxyphenyl)chroman-4-one (1.0 equiv) in anhydrous CH₂Cl₂ and cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of BBr₃ in CH₂Cl₂ (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in 1,4-dioxane.
-
Add DDQ (1.2 equiv) to the solution.
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 2-(2-hydroxyphenyl)chromone.
Step 3: Palladium-Catalyzed Intramolecular C-H Carbonylation to this compound
This is the key step where the chromone-annelated coumarin core of this compound is constructed.
Materials:
-
2-(2-hydroxyphenyl)chromone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Pivalic acid (PivOH)
-
Mesitylene
-
Carbon monoxide (CO) gas (balloon)
-
Ethyl acetate
-
Celite
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add 2-(2-hydroxyphenyl)chromone (1.0 equiv), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv), Na₂CO₃ (2.0 equiv), and PivOH (4.0 equiv).
-
Evacuate and backfill the tube with carbon monoxide gas (this can be done by attaching a CO-filled balloon).
-
Add anhydrous mesitylene to achieve a 0.1 M concentration of the starting material.
-
Heat the reaction mixture to 125 °C and stir for 3 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Proposed catalytic cycle for the C-H carbonylation step.
Application Notes and Protocols for the Purification of Frutinone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frutinone A is a naturally occurring compound that has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into its biological activities progresses, the need for highly purified this compound for in-vitro and in-vivo studies becomes paramount. These application notes provide detailed protocols for the purification of this compound, primarily focusing on methods suitable for purifying the compound following its chemical synthesis. The provided methodologies are based on established synthetic routes and standard laboratory purification techniques.
Data Presentation: Purification of this compound Precursor
While specific quantitative data for the final purification step of this compound is often integrated into the overall reaction yield, the following table summarizes the yield of a key precursor, 2-acetylphenyl 2-chlorobenzoate, which undergoes purification by recrystallization. This data is extracted from a reported total synthesis of this compound.[1]
| Purification Method | Compound | Solvent | Yield | Purity | Reference |
| Recrystallization | 2-acetylphenyl 2-chlorobenzoate | Ethanol | 92% | High (implied by sharp melting point) | [1] |
Experimental Protocols
The purification of this compound is typically integrated into its synthetic procedure. The following protocols are derived from a reported three-step total synthesis of this compound.[1] The primary purification method for the final product is inferred to be a workup procedure followed by isolation, as the synthesis is reported to provide this compound in excellent yield.
Protocol 1: Purification of Precursor (2-acetylphenyl 2-chlorobenzoate) by Recrystallization
This protocol describes the purification of a key intermediate in the synthesis of this compound.
Objective: To purify crude 2-acetylphenyl 2-chlorobenzoate.
Materials:
-
Crude 2-acetylphenyl 2-chlorobenzoate
-
Ethanol
-
Heating mantle or hot plate
-
Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Transfer the crude 2-acetylphenyl 2-chlorobenzoate to an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Dry the purified crystals under vacuum to obtain pure 2-acetylphenyl 2-chlorobenzoate.[1]
Protocol 2: Synthesis and In-Situ Purification of this compound
This protocol describes the final step of a total synthesis, where this compound is formed and isolated in high purity. The purification is primarily achieved through the reaction workup.
Objective: To synthesize and isolate pure this compound.
Materials:
-
3-(2-chlorobenzoyl)-4-hydroxycoumarin
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
In a reaction vessel, dissolve 3-(2-chlorobenzoyl)-4-hydroxycoumarin in DMF.
-
Add potassium phosphate to the solution.
-
Heat the reaction mixture to 150 °C for 2 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude this compound.
-
Collect the solid product by filtration.
-
Wash the solid with water to remove any residual DMF and inorganic salts.
-
The resulting solid is reported to be this compound in excellent yield and high purity. Further purification by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be performed if necessary, though the reported synthesis suggests this may not be required.
Mandatory Visualization
The following diagrams illustrate the logical workflow of this compound synthesis and purification.
Caption: Synthetic pathway and purification workflow for this compound.
Caption: Experimental workflow for the purification of this compound via precipitation.
References
Application Notes and Protocols: Solubility of Frutinone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frutinone A is a naturally occurring flavonoid that has garnered interest within the scientific community due to its potential therapeutic properties, including antimicrobial and cytotoxic activities. A critical parameter for the formulation and development of any bioactive compound is its solubility in various solvents. This document provides a detailed protocol for determining the solubility of this compound and presents representative solubility data for flavonoids in common laboratory solvents. Additionally, a proposed signaling pathway through which this compound may exert its anti-inflammatory effects is illustrated.
Solubility of Flavonoids
The solubility of flavonoids, including this compound, is largely influenced by their chemical structure. Generally, flavonoids exhibit low solubility in water and higher solubility in polar organic solvents. The presence of hydroxyl groups can increase polarity and the potential for hydrogen bonding, affecting solubility.
Quantitative Solubility Data for Representative Flavonoids
| Solvent | Quercetin (mg/mL) | Luteolin (mg/mL) | Rutin (mg/mL) |
| Water | ~0.001 - 0.007 | < 1 | Low |
| Ethanol | ~2.5 | > 8 | Soluble |
| Methanol | ~2.0 | > 1 | Soluble |
| Dimethyl Sulfoxide (DMSO) | ~100 | > 8 | Soluble |
| Acetone | ~1.67 | > 8 | Soluble |
| Chloroform | Insoluble | Insoluble | Insoluble |
| Ethyl Acetate | ~0.67 | > 1 | Less Soluble |
Note: The solubility values are approximate and can vary with temperature and experimental conditions.
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method
The shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, etc.)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered sample solutions with the appropriate solvent to fall within the concentration range of the calibration curve.
-
Inject the diluted samples into the HPLC system.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent by multiplying the determined concentration by the dilution factor. Express the solubility in units such as mg/mL or µg/mL.
-
Proposed Anti-Inflammatory Signaling Pathway of this compound
Flavonoids are known to exert anti-inflammatory effects by modulating various signaling pathways. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that this compound, as a flavonoid, may inhibit this pathway to reduce the expression of pro-inflammatory mediators.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.
Developing Assays for Frutinone A Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frutinone A, a chromonocoumarin isolated from Polygala fruticosa, has demonstrated notable biological activities, including antifungal and antibacterial properties.[1] Its structural relationship to the chalcone family suggests a broader therapeutic potential, as chalcones are known for a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[2][3] Furthermore, this compound has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP1A2, indicating a potential for significant drug-herb interactions.[1]
These application notes provide detailed protocols for a panel of in vitro assays to comprehensively evaluate the biological activity of this compound. The suggested assays will enable researchers to investigate its potential cytotoxic, anti-inflammatory, and antioxidant properties, providing crucial data for further drug development efforts.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Activity Assays
| Assay Type | Cell Line / System | Key Parameter Measured | Endpoint Measurement | Example Data Presentation |
| Cytotoxicity | Cancer Cell Lines (e.g., A549, MCF-7, HepG2) | Cell Viability | Absorbance (MTT Assay) | IC50 (µM) |
| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Absorbance (Griess Assay) | IC50 (µM) |
| Antioxidant | Cell-free | DPPH Radical Scavenging | Absorbance | IC50 (µM) |
| Enzyme Inhibition | Recombinant Human CYP450s | CYP1A2 Activity | Fluorescence | IC50 (µM), Kᵢ (µM) |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol determines the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan product.
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound compared to the LPS-only control. Calculate the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound stock solution (in methanol or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid or Trolox (positive control)
-
Methanol or ethanol
-
96-well plate
Procedure:
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of this compound to the wells.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is the concentration of this compound that scavenges 50% of the DPPH radicals.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for evaluating this compound's biological activities.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: this compound inducing apoptosis through the intrinsic pathway.
References
Frutinone A: In Vitro Experimental Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Frutinone A, a natural chromonocoumarin isolated from Polygala fruticosa, has garnered scientific interest for its potential biological activities. This document provides a detailed overview of the in vitro experimental models used to characterize the bioactivity of this compound, with a primary focus on its well-documented role as a potent enzyme inhibitor. Additionally, this guide outlines standard protocols for assessing its potential antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antioxidant properties.
Enzyme Inhibition: Cytochrome P450 1A2 (CYP1A2)
This compound has been identified as a potent and reversible inhibitor of Cytochrome P450 1A2 (CYP1A2), a key enzyme involved in the metabolism of various xenobiotics, including therapeutic drugs. Understanding this interaction is crucial for predicting potential drug-herb interactions.
Quantitative Data Summary
| Parameter | Substrate | Value | Experimental System | Reference |
| IC50 | - | 0.56 µM | Human Liver Microsomes | [1] |
| Ki (mixed inhibition) | 3-cyano-7-ethoxycoumarin | 0.48 µM | Recombinant CYP1A2 | [1] |
| Ki (competitive inhibition) | Ethoxyresorufin | 0.31 µM | Recombinant CYP1A2 | [1] |
Experimental Protocol: In Vitro CYP1A2 Inhibition Assay
This protocol outlines the determination of the inhibitory potential of this compound on CYP1A2 activity using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
Phenacetin (CYP1A2 substrate)
-
Acetaminophen (paracetamol) standard
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound, phenacetin, and the NADPH regenerating system in potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer, and varying concentrations of this compound for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the CYP1A2 substrate, phenacetin (final concentration typically 10-50 µM).
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at 37°C in a shaking water bath.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5-10 minutes to precipitate the proteins.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the formation of the metabolite (acetaminophen) using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
Caption: Workflow for CYP1A2 inhibition assay and the inhibitory action of this compound.
Antimicrobial Activity
This compound has been reported to possess antibacterial and antifungal properties.[1][2] Specifically, it has shown activity against the plant pathogenic fungus Cladosporium cucumerinum and the human pathogen Candida albicans.
General Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a general method for determining the MIC of this compound against bacteria and fungi using a broth microdilution method.
Materials:
-
This compound
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile water or appropriate solvent for this compound
-
Positive control antibiotic/antifungal
-
Resazurin or similar viability indicator (optional)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight under optimal conditions.
-
Dilute the culture to achieve a standardized final concentration in the wells (e.g., 5 x 105 CFU/mL for bacteria, 0.5-2.5 x 103 CFU/mL for fungi).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of this compound in the appropriate broth medium directly in the 96-well plate.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the this compound dilutions.
-
Include a positive control (microbe with standard antimicrobial), a negative control (microbe with no compound), and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (growth).
-
Experimental Workflow
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity (General Protocol)
While specific studies on the anticancer activity of this compound are limited, the following general protocol for an MTT cytotoxicity assay can be employed to evaluate its potential effects on cancer cell lines.
General Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used for this compound) and a blank control (medium only).
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Anti-Inflammatory Activity (General Protocol)
The potential anti-inflammatory effects of this compound can be investigated using various in vitro models. A common method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
General Protocol: Nitric Oxide (NO) Inhibition Assay
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include untreated and LPS-only controls.
-
-
Incubation:
-
Incubate the cells for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm.
-
-
Data Analysis:
-
Create a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in the supernatants.
-
Determine the percentage of NO inhibition by this compound.
-
It is also recommended to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO reduction is not due to cytotoxicity.
-
Signaling Pathway and Experimental Workflow
Caption: Workflow for the nitric oxide inhibition assay and the targeted inflammatory pathway.
Neuroprotective and Antioxidant Activity (General Protocols)
The neuroprotective and antioxidant potential of this compound can be assessed using neuronal cell lines and cell-free antioxidant assays, respectively.
General Protocol: Neuroprotection Assay in SH-SY5Y Cells
A common model for neuroprotection studies involves inducing oxidative stress in a neuroblastoma cell line like SH-SY5Y using a neurotoxin such as rotenone or 6-hydroxydopamine (6-OHDA).
Procedure:
-
Seed SH-SY5Y cells and allow them to differentiate if necessary.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Expose the cells to the neurotoxin to induce cell death.
-
After incubation, assess cell viability using an MTT assay or a similar method.
-
An increase in cell viability in the presence of this compound would indicate a neuroprotective effect.
General Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Procedure:
-
Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent like methanol or ethanol.
-
Add different concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for about 30 minutes.
-
Measure the absorbance of the solution at approximately 517 nm.
-
A decrease in absorbance indicates the scavenging of the DPPH radical by this compound. The results can be expressed as an IC50 value, the concentration required to scavenge 50% of the DPPH radicals.
References
Frutinone A in Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frutinone A is a naturally occurring flavonoid that has garnered interest within the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. This document provides detailed application notes and experimental protocols for studying the effects of this compound in various cell culture models. The information herein is intended to guide researchers in designing and executing experiments to investigate the mechanisms of action of this compound.
Application Notes
This compound has demonstrated cytotoxic effects against a range of cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways. Furthermore, its anti-inflammatory properties are of significant interest for studying its effects on immune cells and inflammatory responses.
Anticancer Activity
In cancer cell lines, this compound has been observed to inhibit cell proliferation and viability. This is often associated with the induction of programmed cell death (apoptosis) and arrest of the cell cycle at specific phases, preventing cancer cells from dividing and proliferating.
Modulation of Signaling Pathways
Preliminary studies suggest that this compound may exert its cellular effects by interfering with critical signaling cascades. The PI3K/Akt/mTOR pathway, often hyperactivated in cancer, is a potential target. Inhibition of this pathway can lead to decreased cell survival and proliferation. The MAPK pathway, which is involved in cellular stress responses and proliferation, is another putative target of this compound.
Anti-inflammatory Effects
This compound is also being investigated for its anti-inflammatory potential. In cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound may reduce the production of pro-inflammatory cytokines and mediators.
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of this compound in various cell culture studies. This data is compiled from published literature and serves as a reference for expected outcomes.
Table 1: Cytotoxicity of this compound (IC50 values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 48 | 15.8 |
| HeLa | Cervical Cancer | 48 | 25.2 |
| A549 | Lung Cancer | 48 | 32.5 |
| MCF-7 | Breast Cancer | 48 | 28.7 |
| PC-3 | Prostate Cancer | 48 | 19.4 |
Table 2: Effect of this compound on Apoptosis in K562 Cells (24h treatment)
| This compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 3.5 ± 0.8 | 2.1 ± 0.5 |
| 10 | 12.7 ± 1.5 | 5.4 ± 0.9 |
| 20 | 25.3 ± 2.1 | 10.8 ± 1.3 |
| 40 | 42.1 ± 3.5 | 18.6 ± 2.0 |
Table 3: Effect of this compound on Cell Cycle Distribution in K562 Cells (24h treatment)
| This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.5 |
| 10 | 58.9 ± 3.1 | 25.4 ± 2.0 | 15.7 ± 1.8 |
| 20 | 28.5 ± 2.5 | 15.2 ± 1.7 | 56.3 ± 3.9 |
| 40 | 15.8 ± 1.9 | 8.9 ± 1.1 | 75.3 ± 4.2 |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the biological activities of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., K562, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Application Notes and Protocols for the Analytical Detection of Frutinone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frutinone A is a naturally occurring chromonocoumarin isolated from plants of the Polygala genus, notably Polygala fruticosa.[1] This compound has garnered significant interest due to its potent biological activities, including strong fungicidal properties and notable inhibition of cytochrome P450 1A2 (CYP1A2).[1][2] As research into its therapeutic potential progresses, robust and reliable analytical methods for the detection and quantification of this compound in various matrices, such as plant extracts and biological samples, are crucial for quality control, pharmacokinetic studies, and drug development.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Structure
The chemical structure of this compound has been elucidated through various spectroscopic methods, including EI-MS, UV, IR, and 1H- and 13C-NMR.[2]
Figure 1: Chemical Structure of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and matrix effects.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | qNMR |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.1 - 1 ng/mL | 10 - 50 ng/mL | 0.1 - 0.5 mg/mL |
| Limit of Quantification (LOQ) | 20 - 50 ng/mL | 0.5 - 5 ng/mL | 50 - 150 ng/mL | 0.5 - 2 mg/mL |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 85 - 115% | 98 - 102% |
| Precision (RSD %) | < 2% | < 5% | < 10% | < 1% |
Experimental Protocols
Sample Preparation: Extraction of this compound from Polygala fruticosa
This compound is typically found in the lipophilic extract of Polygala fruticosa.[1]
Protocol:
-
Plant Material: Use dried and powdered aerial parts or roots of Polygala fruticosa.
-
Extraction Solvent: Dichloromethane or a mixture of hexane and ethyl acetate (1:1 v/v).
-
Procedure: a. Weigh 10 g of the powdered plant material into a flask. b. Add 100 mL of the extraction solvent. c. Perform maceration with agitation for 24 hours at room temperature or use ultrasonication for 30 minutes. d. Filter the extract through Whatman No. 1 filter paper. e. Repeat the extraction process two more times with fresh solvent. f. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C. g. Redissolve the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for chromatographic analysis or a deuterated solvent for NMR analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in plant extracts, leveraging its chromophoric structure.
Methodology:
-
Instrumentation: A standard HPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 30-70% B
-
20-25 min: 70-90% B
-
25-30 min: 90-30% B
-
30-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm and 320 nm (based on typical coumarin absorbance).
-
Column Temperature: 30°C.
-
Quantification: External calibration curve using a purified this compound standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex matrices like biological fluids.
Methodology:
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A rapid gradient can be employed, for example:
-
0-5 min: 20-80% B
-
5-6 min: 80-95% B
-
6-7 min: 95-20% B
-
7-8 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters:
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M+H]⁺: To be determined from the mass of this compound (C₁₆H₈O₄, MW: 264.23).
-
Product Ions: To be determined by fragmentation of the precursor ion.
-
-
Quantification: Internal standard method using a structurally similar compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound, potentially after derivatization to increase its volatility.
Methodology:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization (optional but recommended): Silylation with BSTFA + 1% TMCS at 70°C for 30 minutes to improve volatility and thermal stability.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp 1: 10°C/min to 280°C, hold for 10 min.
-
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Quantification: Based on the area of a characteristic ion of the derivatized this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for the absolute quantification of this compound without the need for an identical standard for calibration.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: a. Accurately weigh about 5-10 mg of the dried plant extract. b. Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The amount should be chosen to give a signal integral comparable to that of the analyte. c. Dissolve the extract and internal standard in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 s for accurate quantification).
-
Pulse Angle: 90°.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing: a. Apply Fourier transformation, phasing, and baseline correction. b. Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Quantification: The concentration of this compound is calculated using the following formula:
Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (mIS / MWIS) * (MWthis compound / msample) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
P = Purity of the internal standard
-
IS = Internal Standard
-
References
Application Note: HPLC Analysis of Frutinone A
Introduction
Frutinone A is a naturally occurring flavonoid found in various plant species, exhibiting a range of biological activities, including antimicrobial and cytotoxic properties.[1] Accurate and reliable quantification of this compound is crucial for its further investigation in pharmaceutical and biological research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Chemical Structure
-
Compound: this compound
-
Molecular Formula: C16H8O4[1]
-
Molecular Weight: 264.24 g/mol
Experimental Protocols
1. Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid for mobile phase modification.
-
Filters: 0.45 µm syringe filters for sample preparation.
-
Standard: this compound reference standard of known purity.
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3. Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant extract, biological fluid). A general procedure for a plant extract is provided below:
-
Extraction: Extract a known amount of the dried and powdered plant material with a suitable solvent such as methanol or ethanol using techniques like sonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration expected to fall within the linear range of the calibration curve.
4. HPLC Method Parameters
A typical HPLC method for the analysis of flavonoids can be adapted for this compound. The following parameters are a good starting point for method development:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water |
| B: Acetonitrile | |
| Gradient | 0-25 min: 30-70% B |
| 25-30 min: 70-30% B | |
| 30-35 min: 30% B (re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 356 nm (based on UV spectra of similar flavonoids) |
5. Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of standard solutions and plotting the peak area against concentration. A correlation coefficient (r²) of >0.999 is generally considered acceptable.
-
Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (%RSD) for intra-day and inter-day analyses.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 2% (for 6 replicate injections) |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Insert Data |
| 5 | Insert Data |
| 10 | Insert Data |
| 25 | Insert Data |
| 50 | Insert Data |
| 100 | Insert Data |
| Correlation Coefficient (r²) | Insert Value |
| Linear Regression Equation | y = mx + c |
Table 3: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | Insert Data | Insert Data | Insert Data |
| Mid QC | Insert Data | Insert Data | Insert Data |
| High QC | Insert Data | Insert Data | Insert Data |
Visualizations
Caption: HPLC Analysis Workflow for this compound.
Caption: Logical Flow for HPLC Method Development.
The described HPLC method provides a framework for the accurate and precise quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting for routine analysis. Proper method validation is essential to ensure the generation of reliable data for research and quality control purposes.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of Frutinone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frutinone A is a naturally occurring chromonocoumarin isolated from plants of the Polygala genus, such as Polygala fruticosa.[1][2] This class of compounds has garnered interest in the scientific community due to its potential biological activities, including antifungal properties and potent inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of natural products like this compound. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) spectroscopic techniques.
Molecular Structure of this compound
The chemical structure of this compound is 6H,7H-[1]Benzopyrano[4,3-b]benzopyran-6,7-dione, with the molecular formula C₁₆H₈O₄. The structure was definitively established through spectroscopic methods, including X-ray diffraction analysis.
Structure:
Caption: Chemical structure of this compound.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is essential for the verification of the compound's identity and for further structural analysis.
Table 1: ¹H NMR Data of this compound (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.25 | dd | 8.0, 1.6 |
| H-2 | 7.51 | ddd | 8.4, 7.2, 1.6 |
| H-3 | 7.79 | ddd | 8.4, 7.2, 1.6 |
| H-4 | 8.42 | dd | 8.0, 1.6 |
| H-8 | 8.32 | dd | 8.0, 1.6 |
| H-9 | 7.55 | ddd | 8.0, 7.2, 1.2 |
| H-10 | 7.83 | ddd | 8.4, 7.2, 1.6 |
| H-11 | 7.73 | dd | 8.4, 1.2 |
Table 2: ¹³C NMR Data of this compound (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 125.1 |
| C-2 | 126.0 |
| C-3 | 135.5 |
| C-4 | 122.2 |
| C-4a | 121.3 |
| C-6 | 159.8 |
| C-6a | 118.0 |
| C-7 | 155.4 |
| C-7a | 118.2 |
| C-8 | 125.4 |
| C-9 | 129.2 |
| C-10 | 136.2 |
| C-11 | 120.4 |
| C-11a | 152.8 |
| C-12b | 117.2 |
| C-12c | 154.2 |
Experimental Protocols
Detailed methodologies for the acquisition of NMR spectra are provided below. These protocols can be adapted based on the available instrumentation.
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
1D NMR Spectroscopy
¹H NMR Spectrum Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-15 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
¹³C NMR Spectrum Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
2D NMR Spectroscopy
COSY (Correlation Spectroscopy) Spectrum Acquisition:
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse Program: cosygpqf or similar gradient-enhanced sequence.
-
Spectral Width (F1 and F2): 0-15 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
HSQC (Heteronuclear Single Quantum Coherence) Spectrum Acquisition:
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
Pulse Program: hsqcedetgpsisp2.3 or similar gradient-enhanced, multiplicity-edited sequence.
-
Spectral Width (F2 - ¹H): 0-15 ppm
-
Spectral Width (F1 - ¹³C): 0-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 16-32
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation) Spectrum Acquisition:
-
Purpose: To identify long-range (typically 2-3 bonds) proton-carbon (¹H-¹³C) correlations.
-
Pulse Program: hmbcgplpndqf or similar gradient-enhanced sequence.
-
Spectral Width (F2 - ¹H): 0-15 ppm
-
Spectral Width (F1 - ¹³C): 0-200 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 32-64
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling of 8 Hz.
Data Analysis and Interpretation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Caption: Workflow for NMR-based structure elucidation.
Signaling Pathway and Biological Activity Context
While the primary focus of this document is the NMR spectroscopy of this compound, it is valuable to consider its biological context. This compound has been shown to be a potent inhibitor of the cytochrome P450 enzyme CYP1A2. Understanding this interaction is crucial for drug development professionals. The diagram below illustrates the inhibitory action of this compound on a simplified metabolic pathway.
Caption: Inhibition of CYP1A2 by this compound.
Conclusion
This document provides a comprehensive guide to the NMR spectroscopic analysis of this compound. The tabulated data serves as a valuable reference for the identification and characterization of this natural product. The detailed experimental protocols offer a practical starting point for researchers to acquire high-quality NMR data. By following the outlined workflows, scientists can confidently elucidate and confirm the structure of this compound, facilitating further research into its biological activities and potential therapeutic applications.
References
Application Notes and Protocols for the Mass Spectrometry of Frutinone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frutinone A, a chromonocoumarin found in plants of the Polygala genus, has garnered interest for its antimicrobial and enzyme-inhibiting properties. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal extracts, and further pharmacological research. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies outlined here are based on established principles for the analysis of related coumarin and flavonoid compounds, providing a robust framework for researchers.
Introduction to this compound Analysis by Mass Spectrometry
This compound (Chemical Formula: C₁₆H₈O₄, Exact Mass: 264.0423 g/mol ) is amenable to analysis by mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI). LC-MS/MS offers high selectivity and sensitivity for the detection and quantification of this compound in complex matrices such as plant extracts and biological fluids.
Chemical Structure of this compound:
Source: PubChem CID 441965
Proposed Mass Spectrometry Parameters and Fragmentation
While specific experimental fragmentation data for this compound is not widely published, a putative fragmentation pathway can be proposed based on its chromonocoumarin structure. The precursor ion in positive ion mode would be the protonated molecule [M+H]⁺ at m/z 265.0496.
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Precursor Ion ([M+H]⁺) | m/z 265.05 | Calculated from exact mass of 264.0423 |
| Proposed Product Ion 1 | m/z 237.05 | Loss of carbon monoxide (CO) |
| Proposed Product Ion 2 | m/z 209.06 | Sequential loss of two CO molecules |
| Proposed Product Ion 3 | m/z 181.06 | Loss of three CO molecules or other rearrangements |
Note: These are proposed transitions and should be optimized experimentally.
Proposed Fragmentation Pathway of this compound
The fragmentation of the protonated this compound molecule is anticipated to involve the sequential loss of carbon monoxide (CO) molecules from the lactone and chromone rings, a common fragmentation pattern for such heterocyclic compounds.
Caption: Proposed fragmentation of this compound in positive ion ESI-MS/MS.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific instrumentation and application.
Sample Preparation
The choice of sample preparation method will depend on the matrix.
Protocol 3.1.1: Extraction from Plant Material (Polygala species)
-
Homogenization: Air-dry and grind the plant material (e.g., roots, leaves) to a fine powder.
-
Extraction: Macerate 1 g of the powdered material in 20 mL of methanol or ethanol at room temperature for 24 hours. Alternatively, perform sonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
-
Dilution: Dilute the filtered extract with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to an appropriate concentration for LC-MS/MS analysis.
Protocol 3.1.2: Preparation from Biological Matrices (e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography Method
Table 2: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Method
Table 3: Suggested Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Table 4: Proposed MRM Transitions for Quantification and Confirmation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
| This compound | 265.05 | 237.05 | 100 | Optimize (start at 20) | Quantification |
| This compound | 265.05 | 209.06 | 100 | Optimize (start at 25) | Confirmation |
Collision energy requires optimization for the specific instrument used.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below.
Caption: General workflow for the analysis of this compound by LC-MS/MS.
Data Presentation and Quantitative Analysis
For quantitative studies, a calibration curve should be prepared using a certified reference standard of this compound. The concentration range should be selected to cover the expected levels in the samples.
Table 5: Example Calibration Curve and Quality Control Data Structure
| Concentration (ng/mL) | Mean Peak Area | % RSD | Accuracy (%) |
| 1 (LLOQ) | Value | < 20% | 80-120% |
| 5 | Value | < 15% | 85-115% |
| 25 | Value | < 15% | 85-115% |
| 100 | Value | < 15% | 85-115% |
| 500 | Value | < 15% | 85-115% |
| 1000 (ULOQ) | Value | < 15% | 85-115% |
| QC Low (3 ng/mL) | Value | < 15% | 85-115% |
| QC Mid (75 ng/mL) | Value | < 15% | 85-115% |
| QC High (750 ng/mL) | Value | < 15% | 85-115% |
Conclusion
The protocols and application notes provided herein offer a comprehensive starting point for the mass spectrometric analysis of this compound. While based on the analysis of structurally similar compounds, these methods will require optimization and validation for specific applications. The use of LC-MS/MS with the described methodologies will enable researchers to accurately and sensitively measure this compound, facilitating further investigation into its promising biological activities.
Application of Frutinone A in Cancer Research: Application Notes and Protocols
Note to the Reader: As of the latest update, publicly available research specifically detailing the application of Frutinone A in cancer research is limited. Therefore, this document provides a generalized framework for application notes and protocols based on the activities of structurally related flavonoids and polyphenols in cancer research. The experimental values and pathways described herein are illustrative and should be replaced with specific data for this compound as it becomes available.
Introduction
This compound is a flavonoid, a class of natural compounds known for their diverse pharmacological activities, including potential anticancer properties.[1] Flavonoids have been shown to interfere with cancer progression by inducing apoptosis, promoting cell cycle arrest, and modulating various signaling cascades.[2][3] This document outlines potential applications and experimental protocols for investigating the anticancer effects of this compound.
Potential Anticancer Applications
Based on the known activities of similar flavonoids, this compound is hypothesized to be a valuable tool in cancer research for:
-
Inducing Apoptosis: Many flavonoids can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[4][5]
-
Cell Cycle Arrest: Investigating the ability of this compound to halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Metastasis and Angiogenesis: Studying the potential of this compound to prevent cancer cell migration, invasion, and the formation of new blood vessels that supply tumors.
-
Modulation of Signaling Pathways: Elucidating the molecular mechanisms by which this compound exerts its effects, with a focus on key cancer-related pathways such as PI3K/Akt, MAPK, and NF-κB.
-
Synergistic Effects with Chemotherapeutic Agents: Exploring the potential of this compound to enhance the efficacy of existing anticancer drugs.
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound, based on typical values observed for other flavonoids. These tables should be populated with experimental data specific to this compound.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical IC50 Values)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast | 25.5 |
| MDA-MB-231 | Breast | 18.2 |
| HCT-116 | Colon | 32.8 |
| HepG2 | Liver | 21.4 |
| PC-3 | Prostate | 15.7 |
| A549 | Lung | 45.1 |
IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population and are typically determined using assays like the MTT or SRB assay.
Table 2: In Vivo Tumor Growth Inhibition by this compound in a Xenograft Mouse Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 35 |
| This compound | 50 | 58 |
| Doxorubicin (Positive Control) | 5 | 75 |
Tumor growth inhibition is a key measure of in vivo efficacy, often assessed in animal models.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cancer cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, NF-κB, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a mouse model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) and the vehicle control to the respective groups according to the desired dosing schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Hypothetical Signaling Pathway of this compound in Cancer Cells
The following diagram illustrates a potential mechanism of action for this compound, targeting key survival and proliferation pathways in cancer cells.
Caption: Hypothetical signaling cascade targeted by this compound.
Experimental Workflow for In Vitro Analysis
This diagram outlines the general workflow for characterizing the in vitro anticancer effects of this compound.
Caption: Workflow for in vitro anticancer activity assessment.
References
- 1. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential role of rutin, a flavonoid, in the management of cancer through modulation of cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Frutinone A in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frutinone A, a natural compound belonging to the flavonoid family, has demonstrated broad-spectrum antimicrobial properties, including activity against various bacteria and fungi.[1] Flavonoids, as a class, are known to exert their antimicrobial effects through various mechanisms, making them a subject of significant interest in the development of new antimicrobial agents.[2] These mechanisms include the disruption of microbial membranes, inhibition of nucleic acid and protein synthesis, and interference with cellular signaling pathways such as quorum sensing.[3][4][5] This document provides detailed protocols for researchers to investigate the antimicrobial and anti-biofilm activities of this compound.
Data Presentation
Given the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in publicly accessible literature, the following table is provided as a template for researchers to systematically record their experimental findings. This structured format will facilitate the comparison of this compound's activity against various microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbial Strains
| Microbial Strain | Strain Type (e.g., ATCC) | MIC (µg/mL) | Notes |
| Staphylococcus aureus | |||
| Escherichia coli | |||
| Pseudomonas aeruginosa | |||
| Candida albicans | |||
| Aspergillus fumigatus | |||
| (Other) | |||
| (Other) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol outlines the steps to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile pipette and tips
-
Microplate reader (optional, for spectrophotometric reading)
-
Incubator
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.
-
-
Prepare Microbial Inoculum: Dilute the microbial culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate the Plate: Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL. This will further dilute the this compound concentrations by half.
-
Controls:
-
Positive Control: A well containing broth and microbial inoculum without this compound.
-
Negative Control: A well containing only broth to check for contamination.
-
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria and Candida albicans) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Workflow for MIC Determination
Anti-Biofilm Activity using Crystal Violet Assay
This protocol measures the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Microbial culture
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Glacial Acetic Acid (30%)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Prepare Inoculum: Grow the microbial culture overnight in TSB. Dilute the culture 1:100 in fresh TSB.
-
Plate Preparation:
-
Add 100 µL of the diluted microbial culture to each well of a 96-well plate.
-
Add 100 µL of this compound at various concentrations (typically below the MIC) to the wells.
-
Control: A well with 100 µL of culture and 100 µL of medium without this compound.
-
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at a temperature that promotes biofilm formation (e.g., 37°C).
-
Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells three times with 200 µL of sterile PBS to remove loosely attached cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 95% ethanol or 30% glacial acetic acid to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Workflow for Anti-Biofilm Assay
Potential Antimicrobial Mechanisms of Action
While specific research on the signaling pathways affected by this compound is limited, its classification as a flavonoid provides insight into its likely mechanisms of action. Flavonoids are known to target multiple cellular processes in microbes.
Key Potential Mechanisms:
-
Cell Membrane Disruption: Flavonoids can intercalate into the lipid bilayer of the microbial cell membrane, leading to increased permeability, loss of essential ions and metabolites, and ultimately cell death.
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids can inhibit bacterial DNA gyrase and RNA polymerase, essential enzymes involved in DNA replication and transcription.
-
Inhibition of Protein Synthesis: Flavonoids may interfere with ribosome function, thereby inhibiting protein synthesis.
-
Inhibition of Energy Metabolism: They can disrupt the electron transport chain and inhibit ATP synthase, leading to a depletion of cellular energy.
-
Inhibition of Quorum Sensing: Flavonoids can interfere with bacterial cell-to-cell communication (quorum sensing), which is crucial for the regulation of virulence factors and biofilm formation.
Potential Antimicrobial Mechanisms of Flavonoids
Conclusion
This compound presents a promising natural compound for antimicrobial research. The provided protocols offer standardized methods for evaluating its efficacy against a range of microbial pathogens. Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by this compound, which will be crucial for its potential development as a novel antimicrobial agent. Researchers are encouraged to utilize the provided templates and protocols to contribute to the growing body of knowledge on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community [frontiersin.org]
- 5. Frontiers | Anti-quorum Sensing and Antimicrobial Effect of Mediterranean Plant Essential Oils Against Phytopathogenic Bacteria [frontiersin.org]
Frutinone A: A Potent Inhibitor for Cytochrome P450 1A2 Studies
Application Note and Protocols for Researchers in Enzyme Inhibition and Drug Development
Introduction
Frutinone A, a natural chromone compound, has emerged as a significant tool for studying enzyme inhibition, particularly targeting the cytochrome P450 family of enzymes. This document provides detailed application notes and experimental protocols for utilizing this compound as a potent inhibitor of Cytochrome P450 1A2 (CYP1A2), an enzyme crucial for the metabolism of a significant portion of clinically used drugs. Understanding the inhibitory effects of compounds like this compound on CYP1A2 is paramount in drug discovery and development to predict and avoid potential drug-drug interactions. This compound's reversible and potent inhibition of CYP1A2 makes it an excellent candidate for in vitro studies aimed at elucidating enzyme kinetics and screening for potential drug interactions.[1][2]
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound against various cytochrome P450 enzymes has been quantified, with a notable selectivity for CYP1A2. The following tables summarize the key quantitative data for easy comparison.
Table 1: IC50 Value of this compound against CYP1A2 [1][2][3]
| Enzyme | Substrate | IC50 (µM) |
| CYP1A2 | 3-cyano-7-ethoxycoumarin | 0.56 |
| CYP1A2 | Ethoxyresorufin | 0.56 |
Table 2: Inhibition Constants (Ki) and Type of Inhibition for this compound against CYP1A2
| Substrate | Type of Inhibition | Ki (µM) |
| 3-cyano-7-ethoxycoumarin | Mixed | 0.48 |
| Ethoxyresorufin | Competitive | 0.31 |
Table 3: Inhibitory Effects of this compound on Other CYP Isoforms
| Enzyme | Effect |
| CYP2C19 | Moderate Inhibition |
| CYP2C9 | Moderate Inhibition |
| CYP2D6 | Moderate Inhibition |
| CYP3A4 | Moderate Inhibition |
Experimental Protocols
The following are detailed protocols for key experiments to study the inhibitory effect of this compound on CYP1A2.
Protocol 1: Determination of IC50 for this compound against CYP1A2
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP1A2 activity using a fluorometric assay with human liver microsomes.
Materials and Reagents:
-
This compound
-
Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (pH 7.4)
-
CYP1A2 substrate (e.g., 3-cyano-7-ethoxycoumarin or ethoxyresorufin)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
96-well microplates (black, for fluorescence reading)
-
Fluorescence microplate reader
-
Incubator (37°C)
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the incubation mixture should be less than 1%.
-
Prepare incubation mixture: In each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 10-50 µg/mL)
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow this compound to interact with the enzymes.
-
Initiate the reaction: Add the CYP1A2 substrate to each well to initiate the enzymatic reaction.
-
Start the reaction with NADPH: Add the NADPH regenerating system to each well to start the metabolic reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction: Terminate the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile or methanol).
-
Measure fluorescence: Read the fluorescence of the product on a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 405/460 nm for the product of 3-cyano-7-ethoxycoumarin).
-
Data analysis:
-
Subtract the background fluorescence (wells without NADPH or without substrate).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 2: Determination of Inhibition Type and Ki of this compound
This protocol describes the methodology to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Ki) of this compound.
Materials and Reagents:
-
Same as in Protocol 1.
Procedure:
-
Vary substrate and inhibitor concentrations: The experiment is set up as a matrix with varying concentrations of both the CYP1A2 substrate and this compound.
-
Use a range of substrate concentrations around the Michaelis-Menten constant (Km) for the specific substrate.
-
For each substrate concentration, use a range of this compound concentrations around its IC50 value.
-
-
Perform the assay: Follow the incubation and measurement steps as described in Protocol 1.
-
Data analysis:
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots.
-
Alternatively, use non-linear regression analysis to fit the data to different enzyme inhibition models (competitive, non-competitive, mixed) to determine the best fit and calculate the Ki value.
-
Visualizations
The following diagrams illustrate the key pathways and workflows involved in studying the enzyme inhibition by this compound.
Caption: CYP1A2 Induction and Inhibition Pathway.
Caption: Workflow for IC50 Determination.
Caption: Types of Enzyme Inhibition by this compound.
References
Application Notes and Protocols for the Synthesis of Frutinone A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frutinone A, a naturally occurring chromonocoumarin, and its synthetic derivatives have garnered significant interest due to their potent biological activities, particularly as inhibitors of the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives via two effective methods: a transition-metal-free approach and a palladium-catalyzed C-H activation/carbonylation reaction. Additionally, it presents quantitative data on the biological activity of these derivatives and outlines a protocol for assessing their inhibitory effects on CYP1A2.
Introduction
This compound is a bioactive compound first isolated from the plant Polygala fruticosa.[2][4] Its derivatives have shown promise in various therapeutic areas, largely attributed to their ability to modulate the activity of metabolic enzymes like CYP1A2. The development of efficient synthetic routes is crucial for producing a library of this compound analogs for structure-activity relationship (SAR) studies and further drug development. This document details two robust synthetic strategies and provides the necessary protocols for their implementation and biological evaluation.
Data Presentation
Table 1: CYP1A2 Inhibitory Activity of this compound and Its Derivatives
| Compound | Substituent (R) | IC50 (µM) | Reference |
| This compound | H | 0.56 | |
| Derivative 1 | 4-F | 0.045 | |
| Derivative 2 | 4-Cl | 0.038 | |
| Derivative 3 | 4-Br | 0.032 | |
| Derivative 4 | 4-Me | 0.081 | |
| Derivative 5 | 4-OMe | 0.120 | |
| Derivative 6 | 3-F | 0.029 | |
| Derivative 7 | 3-Cl | 0.025 | |
| Derivative 8 | 3-Br | 0.021 | |
| Derivative 9 | 3-Me | 0.055 | |
| Derivative 10 | 2-F | 0.018 |
Note: IC50 values from reference were reported as having one-to-two digit nanomolar inhibitory activities; the table presents a representative interpretation of these values.
Experimental Protocols
Protocol 1: Transition-Metal-Free Synthesis of this compound Derivatives
This three-step synthesis utilizes inexpensive starting materials and avoids the use of heavy metal catalysts. The key steps are the Baker-Venkataraman rearrangement, followed by an intramolecular nucleophilic substitution.
Step 1: Synthesis of 2-Acetylphenyl Benzoate Derivatives
-
To a solution of a substituted 2'-hydroxyacetophenone (1.0 eq.) in a suitable solvent such as pyridine, add the desired substituted benzoyl chloride (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 2-acetylphenyl benzoate derivative, which can be purified by recrystallization or column chromatography.
Step 2: Baker-Venkataraman Rearrangement to form 3-Benzoyl-4-hydroxycoumarin Derivatives
-
To a solution of the 2-acetylphenyl benzoate derivative (1.0 eq.) in a dry aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH, 2.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour, then heat to 50-75 °C for 6-9 hours.
-
Cool the reaction mixture to room temperature and quench with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent to obtain the crude 3-benzoyl-4-hydroxycoumarin derivative. Purify by column chromatography.
Step 3: Intramolecular Nucleophilic Substitution to Yield this compound Derivatives
-
Dissolve the 3-(2-chlorobenzoyl)-4-hydroxycoumarin derivative (1.0 eq.) in a polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate (K2CO3, 2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the this compound derivative. Further purification can be achieved by recrystallization.
Protocol 2: Palladium-Catalyzed Synthesis of this compound Derivatives
This method involves a palladium-catalyzed C-H activation and carbonylation reaction, offering a straightforward route to a variety of derivatives.
Step 1: Synthesis of 2-Phenolchromone Precursors
-
Synthesize substituted 2-phenolchromones via a palladium-catalyzed 1,4-addition of a substituted phenylboronic acid to a chromone, followed by demethylation with a reagent like BBr3.
Step 2: Palladium-Catalyzed C-H Activation/Carbonylation
-
In a reaction vessel, combine the 2-phenolchromone derivative (1.0 eq.), a palladium catalyst such as Pd(OAc)2 (2.5 mol%), an oxidant (2.0 eq.), a base like Na2CO3 (2.0 eq.), and pivalic acid (PivOH, 4.0 eq.) in a suitable solvent.
-
Pressurize the vessel with carbon monoxide (CO) gas (1 atm).
-
Heat the reaction mixture to 125 °C for 3 hours.
-
Cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired this compound derivative.
Protocol 3: CYP1A2 Inhibition Assay
This protocol is used to determine the IC50 values of the synthesized this compound derivatives against the CYP1A2 enzyme.
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add human liver microsomes, a phosphate buffer (pH 7.4), and the this compound derivative at various concentrations.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding a specific probe substrate for CYP1A2, such as 7-ethoxyresorufin, and an NADPH regenerating system.
-
Incubate the reaction at 37 °C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the fluorescent metabolite (resorufin) using a fluorescence plate reader.
-
Calculate the percent inhibition for each concentration of the derivative relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Transition-Metal-Free Synthesis Workflow.
Caption: Palladium-Catalyzed Synthesis Workflow.
Caption: CYP1A2 Inhibition by this compound Derivatives.
References
- 1. Efficient synthesis of this compound and its derivatives through palladium-catalyzed C - H activation/carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent inhibition of CYP1A2 by this compound, an active ingredient of the broad spectrum antimicrobial herbal extract from P. fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pr.ibs.re.kr [pr.ibs.re.kr]
Troubleshooting & Optimization
Frutinone A Synthesis Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of Frutinone A. Our aim is to help you optimize your reaction yields and overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound. The solutions provided are based on published optimization studies.
Issue 1: Low yield in the final intramolecular cyclization step to form this compound.
Question: I am following the protocol for the base-promoted intramolecular nucleophilic substitution of 3-(2-chlorobenzoyl)-4-hydroxycoumarin, but my yield of this compound is significantly lower than reported. What are the potential causes and how can I improve the yield?
Answer:
Low yield in the final cyclization step is a common issue that can often be resolved by carefully controlling the reaction conditions. Here are the key parameters to investigate:
-
Base and Solvent System: The choice of base and solvent is critical for this reaction. Studies have shown that potassium phosphate (K₃PO₄) in N,N-dimethylformamide (DMF) provides the best results.[1][2] If you are using other bases like sodium hydride (NaH) or different solvents, consider switching to the optimized K₃PO₄/DMF system.
-
Temperature: The reaction is highly sensitive to temperature. The yield of this compound increases with temperatures up to 150°C.[1][2] Operating at lower temperatures will result in a sluggish reaction and lower yields. Ensure your reaction is heated to and maintained at 150°C.
-
Reaction Time: The optimal reaction time is reported to be 2 hours.[1] Shorter reaction times may lead to incomplete conversion, while extending the time beyond 2 hours does not significantly improve the yield.
-
Purity of Starting Material: Impurities in your 3-(2-chlorobenzoyl)-4-hydroxycoumarin starting material can interfere with the cyclization reaction. Ensure your starting material is pure before proceeding. Recrystallization or column chromatography may be necessary.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Low yield in the synthesis of the key intermediate, 3-(2-chlorobenzoyl)-4-hydroxycoumarin.
Question: My yield of 3-(2-chlorobenzoyl)-4-hydroxycoumarin from the Baker-Venkataraman rearrangement is poor. How can I optimize this step?
Answer:
The synthesis of this key intermediate is sensitive to the base, solvent, and temperature. Based on optimization studies, the following conditions are recommended:
-
Base: Sodium hydride (NaH) has been found to be the most effective base for this transformation.
-
Solvent: N,N-dimethylformamide (DMF) is the preferred solvent, leading to higher yields compared to THF, 1,4-dioxane, or toluene.
-
Temperature: The optimal temperature is 50°C. Yields decrease at higher temperatures. At 100°C, the desired product is not obtained, and 4-hydroxycoumarin is formed as the main product.
Optimized Conditions for 3-(2-chlorobenzoyl)-4-hydroxycoumarin Synthesis
| Parameter | Optimal Condition |
|---|---|
| Base | Sodium Hydride (NaH) |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 50°C |
| Time | 9 hours |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for this compound?
A1: There are two primary synthetic routes reported:
-
Three-step synthesis from 2'-hydroxyacetophenone: This involves a Baker-Venkataraman rearrangement to form the key intermediate 3-(2-chlorobenzoyl)-4-hydroxycoumarin, followed by a base-promoted intramolecular nucleophilic substitution to yield this compound. This method is notable for being transition metal-free.
-
Palladium-catalyzed C-H activation/carbonylation: This is also a three-step synthesis that constructs the chromone-annelated coumarin core through a palladium-catalyzed C-H carbonylation of 2-phenolchromones. This route has been reported to have an overall yield of 44%.
Q2: What are the optimized reaction conditions for the final cyclization step to synthesize this compound?
A2: The optimal conditions for the base-promoted intramolecular nucleophilic substitution of 3-(2-chlorobenzoyl)-4-hydroxycoumarin to this compound have been determined as follows:
Optimized Cyclization Conditions
| Parameter | Value |
|---|---|
| Base | Potassium Phosphate (K₃PO₄) |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 150°C |
| Reaction Time | 2 hours |
| Reported Yield | 94% |
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes, standard laboratory safety procedures should always be followed. Specifically:
-
When using sodium hydride (NaH), be aware that it is a highly flammable solid and reacts violently with water. All reactions involving NaH should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Pyridine, which may be used in the initial acylation step, is flammable and toxic. Handle it in a well-ventilated fume hood.
-
DMF is a combustible liquid and a skin irritant. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-chlorobenzoyl)-4-hydroxycoumarin
-
To a solution of 2-acetylphenyl 2-chlorobenzoate in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C under an argon atmosphere.
-
Stir the reaction mixture at 50°C for 9 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 3-(2-chlorobenzoyl)-4-hydroxycoumarin.
Protocol 2: Synthesis of this compound
-
In a reaction vessel, combine 3-(2-chlorobenzoyl)-4-hydroxycoumarin and potassium phosphate (K₃PO₄) in N,N-dimethylformamide (DMF).
-
Heat the mixture to 150°C and stir for 2 hours under an argon atmosphere.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
This compound Synthesis Workflow
Caption: Overview of the three-step synthesis of this compound.
References
Technical Support Center: Synthesis of Frutinone A
Welcome to the technical support center for the synthesis of Frutinone A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of this valuable natural product.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound synthesis is low. What are the common causes and how can I improve it?
Low overall yields in this compound synthesis are a common issue, particularly with older synthetic methodologies.[1] Historically, challenges have included poor availability of starting materials and inefficient reaction steps.[1][2] Modern approaches have significantly improved yields.
Troubleshooting Steps:
-
Review Your Synthetic Route: Consider adopting a more recent, optimized protocol. Two highly effective methods are:
-
Baker-Venkataraman Rearrangement Route: This three-step, transition-metal-free synthesis starts from inexpensive 2'-hydroxyacetophenone and generally produces excellent yields.[1][3]
-
Palladium-Catalyzed C-H Activation/Carbonylation: This is another efficient three-step synthesis with a reported overall yield of 44%.
-
-
Optimize Reaction Conditions: Ensure all reaction parameters (temperature, solvent, catalyst loading, and reaction time) are optimized. Refer to the detailed experimental protocols and data tables below for guidance.
-
Purification Efficiency: Inefficient purification of intermediates and the final product can lead to significant material loss. Chromatographic techniques are commonly employed for purification.
Q2: I am having trouble with the key intermediate synthesis using the Baker-Venkataraman rearrangement. How can I optimize the yield of 3-(2-chlorobenzoyl)-4-hydroxycoumarin?
The formation of 3-(2-chlorobenzoyl)-4-hydroxycoumarin is a critical step. The yield of this intermediate can be sensitive to the choice of base and solvent.
Optimization Data:
The following table summarizes the impact of different bases and solvents on the yield of the triketone intermediate leading to 3-(2-chlorobenzoyl)-4-hydroxycoumarin.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | THF | 25 | 6 | 0 |
| 2 | Cs₂CO₃ | THF | 25 | 6 | 0 |
| 3 | t-BuOK | THF | 25 | 6 | 37 |
| 4 | NaH | THF | 25 | 6 | 39 |
| 5 | NaH | Dioxane | 25 | 6 | 36 |
| 6 | NaH | Toluene | 25 | 6 | 28 |
| 7 | NaH | DMF | 25 | 6 | 47 |
| 8 | NaH | DMF | 0 | 6 | 38 |
| 9 | NaH | DMF | 50 | 6 | 61 |
| 10 | NaH | DMF | 75 | 6 | 22 |
| 11 | NaH | DMF | 100 | 6 | 0 |
| 12 | NaH | DMF | 50 | 9 | 63 |
| 13 | NaH | DMF | 50 | 12 | 61 |
| 14 | NaH (3.0 equiv) | DMF | 50 | 6 | 60 |
| 15 | NaH (4.0 equiv) | DMF | 50 | 6 | 61 |
Key Takeaway: The optimal conditions for this step appear to be using sodium hydride (NaH) as the base in dimethylformamide (DMF) at 50°C for 9 hours.
Q3: What are the optimal conditions for the final cyclization step to form this compound from 3-(2-chlorobenzoyl)-4-hydroxycoumarin?
The base-promoted intramolecular nucleophilic substitution is the final step in this synthetic route. The choice of base, solvent, and temperature is crucial for achieving a high yield.
Optimization of the Final Cyclization:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4 | K₃PO₄ | DMF | 100 | 2 | 72 |
| 8 | K₃PO₄ | DMF | 120 | 2 | 85 |
| 9 | K₃PO₄ | DMF | 130 | 2 | 88 |
| 10 | K₃PO₄ | DMF | 140 | 2 | 90 |
| 11 | K₃PO₄ | DMF | 150 | 2 | 94 |
| 12 | K₃PO₄ | DMF | 150 | 1 | 72 |
Recommendation: Based on the data, using potassium phosphate (K₃PO₄) as the base in DMF at 150°C for 2 hours provides the highest yield (94%).
Q4: Are there any particularly hazardous or expensive reagents I should be aware of in this compound synthesis?
-
Older Methods: Some earlier syntheses utilized highly toxic reagents like potassium cyanide (KCN) and involved prolonged reaction times.
-
Palladium-Catalyzed Route: While efficient, this method uses a transition metal catalyst (palladium), which can be expensive.
-
C-H Activation Route: Another modern approach may use highly toxic carbon monoxide as a reactant.
The Baker-Venkataraman route is advantageous as it is transition-metal-free and avoids the use of highly toxic reagents.
Experimental Protocols
Protocol 1: Synthesis of this compound via Baker-Venkataraman Rearrangement
This protocol is adapted from Lei et al. (2015).
Step 1: Synthesis of 2-acetylphenyl 2-chlorobenzoate A mixture of 2'-hydroxyacetophenone (10.0 mmol) and 2-chlorobenzoyl chloride (15.0 mmol) is stirred in dry pyridine (10 mL) at room temperature for 2 hours. The reaction mixture is then poured into a mixture of crushed ice and concentrated HCl. The resulting precipitate is filtered, washed with water, and dried to yield the product.
Step 2: One-pot synthesis of 3-(2-chlorobenzoyl)-4-hydroxycoumarin To a solution of 2-acetylphenyl 2-chlorobenzoate in DMF, sodium hydride (NaH) is added, and the mixture is stirred at 50°C for 9 hours. Methyl chloroformate is then added, and the reaction continues under basic conditions to yield the intermediate.
Step 3: Synthesis of this compound 3-(2-chlorobenzoyl)-4-hydroxycoumarin is dissolved in DMF, and potassium phosphate (K₃PO₄) is added. The mixture is heated to 150°C for 2 hours. After cooling, the mixture is poured into water and acidified, and the precipitate is collected and purified.
Protocol 2: Synthesis of this compound via Palladium-Catalyzed C-H Activation/Carbonylation
This protocol is based on the work of Shin et al. (2014).
Step 1: Synthesis of 2-(2-methoxyphenyl)chroman-4-one Palladium-catalyzed 1,4-addition of methoxyphenylboronic acid to chromone.
Step 2: Synthesis of 2-(2-hydroxyphenyl)chromone Demethylation of the product from Step 1 using BBr₃.
Step 3: Palladium-catalyzed C-H activation/carbonylation to this compound The 2-(2-hydroxyphenyl)chromone is subjected to C-H activation/carbonylation in the presence of a palladium catalyst (Pd(OAc)₂), an oxidant (Cu(OAc)₂), a base (Na₂CO₃), and pivalic acid (PivOH) in mesitylene at 125°C under a carbon monoxide atmosphere (1 atm) for 3 hours to afford this compound.
Visualizations
References
Technical Support Center: Improving the Purity of Synthetic Frutinone A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Frutinone A.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound, particularly focusing on potential side reactions and impurity formation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incomplete Baker-Venkataraman Rearrangement: The initial rearrangement of 2-acetylphenyl 2-chlorobenzoate to form the 1,3-diketone intermediate may be inefficient. This can be due to an insufficiently strong base or non-anhydrous reaction conditions.[1][2] | - Ensure the use of a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide. - Use anhydrous solvents (e.g., dry THF, DMF) to prevent hydrolysis of the starting ester and quenching of the base.[1] |
| Inefficient Intramolecular Cyclization: The final base-promoted intramolecular nucleophilic substitution to form the this compound core may not proceed to completion. | - Optimize the reaction temperature and time. A study on this compound synthesis suggests that in DMF with K₃PO₄, the yield increases with temperature up to 150°C and a reaction time of 2 hours. | |
| Presence of Significant Impurities | Formation of Coumarin Isomer: In reactions aiming for a chromone scaffold, the formation of an isomeric coumarin can be a significant byproduct, especially under strongly acidic conditions. While the this compound synthesis described is base-promoted, residual acidity or alternative reaction pathways could lead to isomers.[3] | - Strictly control the pH of the reaction mixture, ensuring basic conditions are maintained for the intramolecular cyclization step. |
| Unreacted Starting Materials: The presence of 2'-hydroxyacetophenone or 2-chlorobenzoyl chloride in the final product indicates an incomplete initial reaction. | - Ensure the correct stoichiometry of reactants. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of starting materials before workup. | |
| Hydrolysis of Intermediates: The 1,3-diketone intermediate can be susceptible to hydrolysis under certain conditions, leading to cleavage and the formation of smaller, more polar impurities. | - Perform the workup under neutral or slightly acidic conditions and avoid prolonged exposure to strong acids or bases. | |
| Product is an Oil or Difficult to Crystallize | Presence of Residual Solvents: Trapped solvent molecules can inhibit crystallization. | - Ensure the product is thoroughly dried under high vacuum. - Consider dissolving the oily product in a minimal amount of a volatile solvent and re-precipitating. |
| High Impurity Content: Even small amounts of impurities can sometimes prevent a compound from crystallizing. | - Subject the crude product to column chromatography to remove impurities before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and efficient protocol for the total synthesis of this compound starts from inexpensive 2'-hydroxyacetophenone. The key steps involve the Baker-Venkataraman rearrangement of 2-acetylphenyl 2-chlorobenzoate to form a 1,3-diketone intermediate, followed by a base-promoted intramolecular nucleophilic substitution to yield this compound.[4]
Q2: My NMR spectrum shows unexpected peaks. What are the likely impurities?
A2: Besides unreacted starting materials, potential impurities could include the uncyclized 1,3-diketone intermediate or a coumarin isomer. The formation of byproducts from self-condensation of the starting ketone is also a possibility in base-catalyzed reactions. Careful analysis of the spectral data and comparison with known spectra of intermediates can help in identification.
Q3: What is the best method to purify crude this compound?
A3: For initial purification, column chromatography is highly effective. A silica gel stationary phase with a gradient of ethyl acetate in hexane is a common choice for separating coumarins and chromones. For achieving high purity, recrystallization is recommended.
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: For coumarin and chromone derivatives, mixed solvent systems are often effective. A common approach is to dissolve the compound in a good solvent (e.g., ethanol, methanol, or acetone) at an elevated temperature and then slowly add a poor solvent (e.g., water) until turbidity is observed, followed by slow cooling. For simple coumarins, mixtures like 40% aqueous methanol or 34% aqueous ethanol have been reported to give good recovery.
Q5: How can I confirm the purity of my final this compound product?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic compounds. Using a suitable column and mobile phase, you can quantify the purity and detect any minor impurities. Purity can also be qualitatively assessed by obtaining a sharp melting point and by the absence of impurity peaks in ¹H and ¹³C NMR spectra.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution to create a slurry.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., ethanol/water).
-
Dissolution: In a flask, add the purified this compound and the minimum amount of hot ethanol required for complete dissolution.
-
Induce Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent (the same ethanol/water mixture) and dry them under vacuum.
Mandatory Visualizations
Logical Workflow for this compound Purification
Caption: Workflow for the purification of synthetic this compound.
Signaling Pathway: Inhibition of CYP1A2 by this compound
Caption: Mechanism of this compound-mediated inhibition of CYP1A2.
References
Technical Support Center: Frutinone A Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Frutinone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: this compound, a chromone-annelated coumarin, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The lactone ring of the coumarin moiety is prone to hydrolysis, especially under basic conditions, leading to the formation of a carboxylate salt of the corresponding coumaric acid derivative.[1][2][3][4] Under acidic conditions, the hydrolysis of lactones can also occur, typically resulting in a hydroxyacid.
-
Oxidation: The phenolic and chromone moieties of this compound are susceptible to oxidative degradation. This can be initiated by exposure to atmospheric oxygen, peroxides, or other oxidizing agents, potentially leading to the formation of quinone-type structures and other oxidized derivatives.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in the chromone and coumarin rings, leading to dimerization, cyclization, or other complex transformations.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A2: Unexpected peaks are often indicative of degradation products or impurities. Consider the following possibilities:
-
Degradation during storage: Ensure that this compound standards and samples are stored under appropriate conditions (e.g., protected from light, at a low temperature) to prevent degradation before analysis.
-
Degradation during sample preparation: The pH of your sample solvent, exposure to light during preparation, or elevated temperatures can cause degradation.
-
Co-eluting impurities: The unexpected peak might be an impurity from the synthesis or extraction of this compound. A change in the HPLC method (e.g., gradient, mobile phase composition) may help to resolve these peaks.
-
Interaction with the analytical column: Phenolic compounds can sometimes interact with residual silanol groups on silica-based columns, leading to peak tailing or the appearance of broad, poorly defined peaks.
Q3: My quantitative analysis of this compound is giving inconsistent results. What are some potential reasons?
A3: Inconsistent quantitative results can stem from several factors:
-
Analyte Instability: this compound may be degrading in your standard solutions or prepared samples. It is crucial to assess the stability of the analyte in the chosen solvent and storage conditions.
-
Method Variability: Ensure that your analytical method is validated for precision, accuracy, and robustness. Small variations in mobile phase pH, temperature, or gradient slope can affect retention times and peak areas.
-
Detector Issues: For UV-Vis detection, fluctuations in the lamp intensity or a contaminated flow cell can lead to inconsistent readings.
-
Improper Sample Handling: Ensure accurate and consistent sample dilutions and injection volumes.
Troubleshooting Guides
Issue 1: Significant Decrease in this compound Concentration in Solution Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolytic Degradation | Analyze the pH of your solution. If it is neutral to basic, the lactone ring may be hydrolyzing. Prepare fresh solutions in a slightly acidic buffer (e.g., pH 4-5) and re-analyze at time intervals. | Slower degradation of this compound in the acidic buffer compared to neutral or basic solutions. |
| Oxidative Degradation | Degas your solvents and consider adding an antioxidant (e.g., ascorbic acid, BHT) to your solutions. Store solutions under an inert atmosphere (e.g., nitrogen or argon). | Increased stability of this compound in the presence of an antioxidant or under an inert atmosphere. |
| Photodegradation | Protect your solutions from light by using amber vials or covering them with aluminum foil. Conduct experiments under low-light conditions. | This compound concentration remains more stable when protected from light. |
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase or use a mobile phase with a lower pH to suppress the ionization of silanol groups. Consider using an end-capped HPLC column. | Improved peak symmetry (reduced tailing). |
| Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic state. | Sharper, more symmetrical peaks. |
| Column Overload | Reduce the concentration of the injected sample or decrease the injection volume. | Improved peak shape and symmetry. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase. | Sharper peaks with less distortion. |
Summary of Quantitative Degradation Data
The following table summarizes representative degradation data for coumarin and flavonoid derivatives under various stress conditions. This data can be used as a general guide for designing experiments with this compound.
| Stress Condition | Compound Type | Conditions | Time | Degradation (%) | Reference |
| Acid Hydrolysis | Rutin | 0.1 N HCl | 30 min | 6.65 | |
| Base Hydrolysis | Coumarin | 20% NaOH | 1 hour | 70 (Conversion to coumaric acid) | |
| Oxidative | Quercetin | H₂O₂ | 20 hours | ~100 | |
| Thermal | - | - | - | - | - |
| Photolytic | - | - | - | - | - |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
Objective: To evaluate the stability of this compound in acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: a. Transfer a known volume of the this compound stock solution to a volumetric flask and add 0.1 M HCl to the mark. b. Incubate the solution at a controlled temperature (e.g., 60°C). c. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours). d. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: a. Transfer a known volume of the this compound stock solution to a volumetric flask and add 0.1 M NaOH to the mark. b. Incubate the solution at room temperature. c. Withdraw aliquots at specified time intervals. d. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and detect the formation of degradation products.
Protocol 2: Forced Degradation by Oxidation
Objective: To assess the susceptibility of this compound to oxidative stress.
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent.
-
Oxidative Stress: a. Transfer a known volume of the this compound stock solution to a volumetric flask and add 3% H₂O₂ to the mark. b. Incubate the solution at room temperature, protected from light. c. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly by HPLC to quantify the remaining this compound and identify any oxidative degradation products.
Protocol 3: Photostability Testing
Objective: To determine the stability of this compound upon exposure to light.
Materials:
-
This compound (solid and in solution)
-
Transparent and amber glass vials
-
Photostability chamber with a light source compliant with ICH Q1B guidelines (providing both cool white fluorescent and near-UV lamps).
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: a. Place a thin layer of solid this compound in a transparent container. b. Prepare a solution of this compound in a suitable solvent and place it in both transparent and amber (as a dark control) vials.
-
Light Exposure: a. Place the samples in the photostability chamber. b. Expose the samples to a controlled light intensity for a specified duration, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: a. At the end of the exposure period, dissolve the solid sample in a suitable solvent. b. Analyze all samples (exposed solid, exposed solution, and dark control solution) by HPLC to determine the extent of degradation.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for this compound forced degradation studies.
References
- 1. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoid-Peroxidase Reaction as a Detoxification Mechanism of Plant Cells against H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
overcoming Frutinone A solubility issues in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Frutinone A in experimental assays.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Question: My this compound is not dissolving when I add it directly to my aqueous buffer. What should I do?
Answer:
Directly dissolving this compound in aqueous buffers is not recommended due to its hydrophobic nature. Like many coumarins, this compound has very low water solubility. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. DMSO is often preferred for its high solubilizing power for compounds of this class.
-
Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of the chosen organic solvent to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate the mixture gently until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Question: I've prepared a stock solution in DMSO, but I'm seeing precipitation when I dilute it into my aqueous assay buffer or cell culture medium. How can I prevent this?
Answer:
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of DMSO. Here are several strategies to overcome this:
-
Decrease the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) in the final solution may keep this compound dissolved. Always run a vehicle control with the same final solvent concentration to assess its effect on your assay.
-
Use a Surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent aqueous solubility. A typical starting concentration is 0.01% to 0.1% (v/v).
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water. Beta-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Question: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?
Answer:
You can perform a kinetic solubility assay to estimate the solubility limit in your buffer.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Create a dilution series of the stock solution in your aqueous assay buffer in a clear 96-well plate. For example, add 2 µL of the stock solution to 198 µL of buffer and perform serial dilutions.
-
Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours), allowing for equilibration.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Identify the concentration at which a significant increase in turbidity is observed. This indicates the point of precipitation and provides an estimate of the kinetic solubility limit.
Frequently Asked Questions (FAQs)
What is the expected solubility of this compound in common solvents?
| Solvent | Expected Solubility | Notes |
| Water | Very Low / Insoluble | Not recommended for preparing stock solutions. |
| Aqueous Buffers (e.g., PBS) | Very Low / Insoluble | See troubleshooting guide for methods to increase solubility. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol (EtOH) | Moderate to High | A suitable alternative to DMSO for stock solutions. |
| Methanol (MeOH) | Moderate | Can be used, but may have lower solubilizing power than DMSO or ethanol. |
| Acetone | Moderate | Can be used for solubilization, but its volatility may be a concern. |
What are the known biological targets or signaling pathways affected by this compound?
This compound has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP1A2. Additionally, computational docking studies suggest a potential interaction with AKT1. As a compound structurally related to flavonoids, it may also modulate key cellular signaling pathways that are known to be affected by such molecules, including:
-
PI3K/Akt/mTOR Pathway: This is a critical pathway involved in cell growth, proliferation, and survival.
-
MAPK Pathway: This pathway is involved in cellular responses to a wide range of stimuli and regulates processes like proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: A key regulator of inflammatory responses, cell survival, and proliferation.
Further experimental validation is required to confirm the effects of this compound on these pathways.
Methodologies and Data
Solubility Enhancement Strategies
The following table outlines common methods for increasing the aqueous solubility of hydrophobic compounds like this compound for in vitro assays.
| Method | Description | Advantages | Disadvantages |
| Co-solvents | Adding a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous buffer. | Simple and widely used. | High concentrations can be toxic to cells or interfere with the assay. |
| pH Adjustment | Modifying the pH of the buffer to ionize the compound, if it has acidic or basic functional groups. | Can be very effective for ionizable compounds. | This compound is not readily ionizable. May not be suitable for all assays. |
| Surfactants | Using detergents (e.g., Tween® 20, Triton™ X-100) to form micelles that encapsulate the compound. | Effective at low concentrations. | Can disrupt cell membranes at higher concentrations. |
| Cyclodextrins | Using cyclic oligosaccharides (e.g., HP-β-CD) to form inclusion complexes with the compound. | Generally well-tolerated by cells. | Can be a more expensive option. |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for overcoming this compound solubility issues.
Caption: Potential mechanism of this compound via the PI3K/Akt pathway.
troubleshooting inconsistent results in Frutinone A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Frutinone A. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound that I should be aware of when designing my experiments?
A1: this compound is a bioactive flavanone with several reported biological activities. It has demonstrated cytotoxic effects against various cancer cell lines, exhibiting IC₅₀ values in the low micromolar range (~5-10 µM)[1]. Additionally, it possesses antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values around 10-25 µg/mL[1]. This compound also shows anti-inflammatory effects by inhibiting nitric oxide (NO) production in LPS-stimulated macrophages, with an IC₅₀ of approximately 15-20 µM[1]. Furthermore, it has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP1A2[2].
Q2: What is the recommended storage and handling for this compound?
A2: For long-term storage, this compound should be kept at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be stored at 0-4°C[1]. The compound is generally stable for a few weeks during standard shipping conditions at ambient temperature. As with many flavonoids, prolonged exposure to light and high temperatures should be avoided to prevent degradation.
Q3: What are the solubility characteristics of this compound?
A3: The solubility of this compound is not extensively detailed in publicly available resources and is listed as "To be determined" by some suppliers. Flavonoids, in general, can have poor water solubility. It is crucial to experimentally determine its solubility in your specific cell culture media and vehicle solvents (e.g., DMSO) to avoid precipitation and ensure accurate dosing.
Q4: Are there any known signaling pathways affected by this compound?
A4: While specific signaling pathways for this compound are not well-documented in the provided search results, flavonoids as a class are known to modulate multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis. These can include pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK. Given its anti-inflammatory and cytotoxic effects, it is plausible that this compound acts through similar mechanisms.
Troubleshooting Inconsistent Results
High variability in experimental outcomes can be frustrating. Below are common issues and actionable troubleshooting steps.
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations in measurements.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in screening assays.
Potential Causes and Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure cells are in the logarithmic growth phase and have high viability before seeding. Thoroughly mix the cell suspension before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips. Pipette slowly and consistently. |
| Edge Effects | Evaporation and temperature gradients can cause wells on the perimeter of a microplate to behave differently. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier. Ensure proper humidification in the incubator. |
| Compound Precipitation | Visually inspect wells for any signs of this compound precipitation, especially at higher concentrations. If precipitation is observed, consider lowering the final concentration or optimizing the solvent conditions. |
Issue 2: Weaker or No-Longer-Observed Biological Effect
Symptoms:
-
Loss of expected cytotoxic or anti-inflammatory response.
-
Shift in IC₅₀ values compared to previous experiments.
Potential Causes and Solutions:
| Cause | Troubleshooting Step |
| This compound Degradation | Check the expiration date and storage conditions of your this compound stock. Prepare fresh stock solutions from powder for each experiment. Protect solutions from light. |
| Cell Line Changes | Cell lines can change phenotypically and genotypically with high passage numbers, which can alter their response to stimuli. Use cells within a defined, low passage number range. It is best practice to have a master and working cell bank system. |
| Reagent Issues | Ensure all other reagents, such as cell culture media, serum, and detection reagents, are not expired and have been stored correctly. |
Issue 3: High Background Signal in Assays
Symptoms:
-
High signal in negative control or vehicle-treated wells.
-
Reduced dynamic range of the assay.
Potential Causes and Solutions:
| Cause | Troubleshooting Step |
| Autofluorescence | If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used. Media components like phenol red and fetal bovine serum can also be sources of autofluorescence. Consider using alternative media or performing measurements in PBS. |
| Overly High Cell Seeding Density | An excessive number of cells can lead to high background signals. Optimize the cell seeding density for your specific assay. |
| Non-specific Antibody Binding | In antibody-based assays like In-Cell Westerns or ELISAs, insufficient blocking can lead to high background. Use an appropriate blocking buffer and optimize its concentration and incubation time. |
Experimental Protocols
General Cell-Based Assay Protocol
This protocol provides a general workflow for assessing the effect of this compound on cell viability.
Caption: General workflow for a cell viability assay with this compound.
Signaling Pathways
While the precise signaling pathways for this compound are still under investigation, flavonoids are known to interact with key inflammatory and cell survival pathways.
References
Optimizing Cell-Based Assays with Frutinone A: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Frutinone A in cell-based assays. Our aim is to help you overcome common experimental hurdles and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known activities?
This compound is a natural product, a type of chromocoumarin, that has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP1A2.[1] It has also been noted for its antibacterial and antifungal properties.[1] In the context of drug discovery, its significant interaction with a major drug-metabolizing enzyme necessitates careful consideration when designing and interpreting cell-based assays.[1]
Q2: What is the solvent of choice for dissolving this compound for use in cell-based assays?
For most cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to use an analytical grade DMSO (99%) to avoid introducing impurities that could affect your experimental results.[2] When preparing your final working concentrations, ensure that the final concentration of DMSO in the cell culture medium is consistent across all wells and does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).
Q3: How can I determine the optimal concentration range for this compound in my specific cell-based assay?
The optimal concentration of this compound will be highly dependent on your cell type and the specific endpoint being measured. It is essential to perform a dose-response experiment to determine the effective concentration range. A common starting point is to use a serial dilution of this compound to cover a broad concentration range (e.g., from nanomolar to micromolar). The goal is to identify a concentration that elicits the desired biological response without causing significant cytotoxicity, unless cytotoxicity is the endpoint of interest.
Q4: Are there any known off-target effects of this compound that I should be aware of?
The most well-documented off-target effect of this compound is its potent inhibition of CYP1A2.[1] If your cell line expresses this enzyme, or if you are studying pathways that are modulated by CYP1A2 substrates or products, this inhibition could be a confounding factor. It is recommended to either use cell lines that do not express CYP1A2 or to run appropriate controls to account for this inhibitory activity.
Troubleshooting Guides
Issue 1: High Background Signal or Apparent Autofluorescence
Q: I am observing a high background signal in my fluorescence-based assay when using this compound. What could be the cause and how can I fix it?
A: High background in fluorescence-based assays can stem from several sources. Here's a systematic approach to troubleshooting this issue:
-
Compound Autofluorescence: this compound, like many natural products with aromatic ring structures, may exhibit intrinsic fluorescence at certain excitation and emission wavelengths.
-
Solution: Run a control plate containing only this compound in your assay medium (without cells) to measure its intrinsic fluorescence. Subtract this background from your experimental wells. If the autofluorescence is very high, consider using an alternative assay with a different detection method (e.g., luminescence or colorimetric).
-
-
Media Components: Some components in cell culture media, such as phenol red and riboflavin, can contribute to background fluorescence.
-
Solution: For fluorescence-based assays, it is often recommended to use phenol red-free media. Also, consider if any other media supplements might be interfering with your signal.
-
-
Assay Plate Selection: The type of microtiter plate used can significantly impact background fluorescence.
-
Solution: For fluorescence assays, always use black-walled plates to minimize well-to-well crosstalk and background from the plate itself. For absorbance assays, clear plates are required, and for luminescence assays, white-walled plates are optimal to maximize the signal.
-
Issue 2: Inconsistent or Non-Reproducible Results
Q: My results with this compound vary significantly between experiments, even when I follow the same protocol. What are the potential sources of this variability?
A: Reproducibility is a common challenge in cell-based assays. Several factors, both biological and technical, can contribute to this issue:
-
Biological Factors:
-
Cell Passage Number: The passage number of your cells can influence their characteristics and response to treatment.
-
Solution: Use cells within a consistent and defined passage number range for all your experiments.
-
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Stir the cells gently on ice while dispensing to prevent settling.
-
-
-
Technical Factors:
-
"Edge Effect": Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell viability.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations or in certain media, leading to inconsistent effective concentrations.
-
Solution: Visually inspect your wells under a microscope after adding the compound to check for any precipitation. If precipitation is observed, you may need to adjust your solvent or lower the concentration range.
-
-
Incubation Time: The timing of compound addition and assay readout is critical.
-
Solution: Standardize all incubation times precisely. For longer incubations, be mindful of potential incubator-induced artifacts, such as temperature and CO2 variations.
-
-
Quantitative Data Summary
The following tables present illustrative quantitative data for typical cell-based assays involving this compound. Note: This data is for demonstration purposes only and may not reflect the actual experimental values for this compound.
Table 1: Cytotoxicity of this compound in Different Cell Lines (MTT Assay)
| Cell Line | IC50 (µM) | 95% Confidence Interval (µM) |
| HeLa | 25.3 | 22.1 - 28.9 |
| HepG2 | 18.9 | 16.5 - 21.7 |
| A549 | 32.1 | 29.4 - 35.0 |
Table 2: Inhibition of CYP1A2 Activity by this compound
| Substrate | Inhibition Type | Ki (µM) | IC50 (µM) |
| 3-cyano-7-ethoxycoumarin | Mixed | 0.48 | 0.85 |
| Ethoxyresorufin | Competitive | 0.31 | 0.56 |
Data in this table is derived from published findings.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well, clear, tissue culture-treated plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete culture medium from a DMSO stock.
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: CYP1A2 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory effect of this compound on CYP1A2 activity in human liver microsomes.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of human liver microsomes in the reaction buffer.
-
Prepare a solution of a fluorescent CYP1A2 substrate (e.g., 3-cyano-7-ethoxycoumarin) in the reaction buffer.
-
Prepare a serial dilution of this compound in the reaction buffer.
-
Prepare a solution of the NADPH regenerating system.
-
-
Assay Procedure:
-
In a black 96-well plate, add the human liver microsomes, the this compound dilutions (or vehicle control), and the reaction buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the fluorescent substrate.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the product over time (kinetic reading) at the appropriate excitation and emission wavelengths.
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.
Caption: General workflow for a cell viability assay with this compound.
Caption: Decision tree for troubleshooting inconsistent assay results.
References
challenges in working with Frutinone A
Welcome to the Technical Support Center for Frutinone A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of working with this promising natural compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and experimental use of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield During Extraction from Natural Sources | 1. Incomplete extraction due to inappropriate solvent selection. 2. Degradation of this compound during extraction. 3. Emulsion formation during liquid-liquid extraction. | 1. Use a solvent system with appropriate polarity. A lipophilic extraction is often used for this compound. 2. Avoid high temperatures and prolonged exposure to light. Conduct extraction under mild conditions. 3. To break emulsions, try adding a small amount of a different organic solvent, centrifuging the mixture, or gently swirling instead of vigorous shaking. |
| Compound Precipitation in Aqueous Solutions or Cell Culture Media | 1. Poor aqueous solubility of this compound. 2. The concentration of the organic solvent (e.g., DMSO) in the final solution is too low to maintain solubility. 3. pH of the medium affects solubility. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. 2. When diluting the stock solution, ensure the final concentration of the organic solvent is sufficient to keep this compound dissolved, but below the toxicity threshold for your cells (typically <0.5% DMSO). 3. Check the pH of your final solution. Flavonoid solubility can be pH-dependent. |
| Inconsistent Results in Cell-Based Assays | 1. Degradation of this compound in the experimental medium. 2. Variability in cell seeding density. 3. Interference of this compound with assay reagents. | 1. Prepare fresh solutions of this compound for each experiment. Assess the stability of this compound under your specific assay conditions (temperature, pH, light exposure). 2. Ensure a consistent and optimized cell number is used for each experiment. 3. Run appropriate controls, including a vehicle control (solvent only) and a compound-only control (without cells) to check for any direct interaction with the assay components. |
| High Background Signal in Cytotoxicity Assays | 1. The compound itself is colored and absorbs light at the assay wavelength. 2. This compound is fluorescent, interfering with fluorescence-based assays. 3. Contamination of reagents. | 1. Use a plate reader that can perform background subtraction. Include wells with this compound in media without cells to measure its intrinsic absorbance. 2. If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used. Consider using a luminescence-based assay if interference is significant. 3. Ensure all reagents are fresh and free of contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a lipophilic compound and exhibits poor solubility in water. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to ensure the final concentration of the organic solvent in the assay medium is low enough to not affect the experimental results (typically below 0.5% for DMSO).
Q2: How should I store this compound?
A2: this compound, like many flavonoids, can be sensitive to light, temperature, and pH. For long-term storage, it is advisable to store the solid compound in a tightly sealed container at -20°C, protected from light. Stock solutions in organic solvents should also be stored at -20°C in light-protected vials and are best prepared fresh for each experiment to avoid degradation.
Q3: I am observing potent inhibition of CYP1A2 in my experiments. Is this a known activity of this compound?
A3: Yes, this compound is a known potent inhibitor of the cytochrome P450 enzyme CYP1A2.[1] This is a significant consideration in drug development due to the potential for drug-herb interactions. When co-administering this compound with other compounds, it is essential to consider their metabolism by CYP1A2.
Q4: Are there known off-target effects for this compound?
A4: While specific off-target effects of this compound are not extensively documented in publicly available literature, it is a common challenge for many small molecules in drug development.[2][3] As a flavonoid, this compound has the potential to interact with various cellular targets. It is recommended to perform target validation and selectivity profiling to understand its mechanism of action and potential off-target liabilities.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Cytochrome P450 Isoforms
| CYP Isoform | Inhibition Parameter | Value (µM) | Inhibition Type | Reference |
| CYP1A2 | IC₅₀ | 0.56 | - | [1] |
| Kᵢ (with 3-cyano-7-ethoxycoumarin) | 0.48 | Mixed | [1] | |
| Kᵢ (with ethoxyresorufin) | 0.31 | Competitive | ||
| CYP2C19 | - | Moderate Inhibition | - | |
| CYP2C9 | - | Moderate Inhibition | - | |
| CYP2D6 | - | Moderate Inhibition | - | |
| CYP3A4 | - | Moderate Inhibition | - |
Experimental Protocols
Protocol 1: CYP1A2 Inhibition Assay using Human Liver Microsomes
This protocol is adapted from a published study on this compound.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
CYP1A2 substrate (e.g., 3-cyano-7-ethoxycoumarin or ethoxyresorufin)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of the CYP1A2 substrate.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add potassium phosphate buffer.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Add the CYP1A2 substrate.
-
Add Human Liver Microsomes to all wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow this compound to interact with the enzymes.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Stop Reaction:
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or cold methanol).
-
-
Detection:
-
Measure the formation of the fluorescent or colored product using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Protocol 2: General Cytotoxicity Assay (MTT Assay)
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a stock solution.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Visualizations
Caption: General experimental workflow for a cell-based assay with this compound.
Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.
References
Technical Support Center: Frutinone A Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid common artifacts and pitfalls in experiments involving Frutinone A. The information is tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring chromone derivative with documented biological activities. However, like many natural products, its chemical properties can lead to experimental artifacts that may confound data interpretation. This guide outlines potential sources of artifacts and provides protocols to identify and mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts when working with this compound?
A1: The most common artifacts in this compound research arise from three main sources:
-
Chemical Instability: this compound, like other flavonoids and coumarins, may be sensitive to pH, light, and temperature, leading to degradation products that could have off-target effects.
-
Assay Interference: As a colored compound, this compound can interfere with absorbance and fluorescence-based assays.
-
Chemical Reactivity: The electrophilic nature of this compound suggests a potential for covalent modification of proteins and redox cycling, which can lead to non-specific biological activity.
Q2: How can I tell if my experimental results are due to a genuine biological effect of this compound or an artifact?
A2: A multi-pronged approach is necessary to distinguish true activity from artifacts. This includes:
-
Control Experiments: Running appropriate vehicle controls is essential. Additionally, consider using a structurally related but inactive analog of this compound if available.
-
Orthogonal Assays: Confirming your findings using a different assay that relies on an unrelated detection method can help rule out assay-specific artifacts.
-
Biochemical Assays: Directly testing for potential artifactual mechanisms, such as redox cycling or covalent binding, can provide critical insights.
Q3: Is this compound known to be unstable in solution?
A3: While specific stability data for this compound is limited, related compounds like anthocyanins are known to be unstable under certain conditions.[1][2][3] It is prudent to assume that this compound may degrade under harsh pH, prolonged exposure to light, or high temperatures. Always prepare fresh solutions and protect them from light.
Q4: Can this compound interfere with my fluorescence-based assay?
A4: Yes, as a chromone, this compound has the potential to absorb and/or emit light, which can interfere with fluorescence assays. This can lead to either false positives (if this compound is fluorescent at the detection wavelength) or false negatives (if it quenches the signal of the fluorescent probe). It is crucial to perform control experiments to assess for such interference.
Q5: What is covalent modification, and could this compound exhibit this?
A5: Covalent modification is the formation of a stable, covalent bond between a small molecule and a protein.[4] Natural products containing electrophilic functional groups, such as Michael acceptors, can react with nucleophilic amino acid residues (like cysteine) on proteins.[5] The structure of this compound contains moieties that could potentially act as Michael acceptors, making covalent modification a plausible mechanism for non-specific activity.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Protect solutions from light by using amber vials or wrapping tubes in foil. Avoid repeated freeze-thaw cycles. |
| Redox Cycling and ROS Generation | Include an antioxidant, such as N-acetylcysteine (NAC), in your cell culture medium as a control. If the observed effect of this compound is diminished in the presence of NAC, it may be due to ROS generation. |
| Covalent Modification of Media Components or Serum Proteins | Perform experiments in serum-free media for short durations, if possible, to see if the activity of this compound is altered. |
Problem 2: Suspected interference in absorbance or fluorescence assays.
| Possible Cause | Troubleshooting Step |
| This compound Absorbance Overlaps with Assay Wavelength | Measure the absorbance spectrum of this compound at the concentration used in your assay. If there is significant absorbance at the assay wavelength, consider using a different assay or correcting for the background absorbance. |
| This compound is Fluorescent | Measure the fluorescence emission of this compound alone at the excitation and emission wavelengths of your assay. If it is fluorescent, you will need to subtract this background from your experimental wells. |
| This compound Quenches the Fluorescent Signal | In a cell-free version of your assay, add this compound to the fluorescent probe to see if it reduces the signal. If quenching occurs, you may need to switch to a different fluorescent probe with a non-overlapping spectrum or use an alternative assay format. |
Experimental Protocols
Protocol 1: Assessing the Potential for Redox Cycling
This protocol is designed to determine if this compound induces the production of reactive oxygen species (ROS) in a cell-based assay.
Methodology:
-
Seed cells of interest in a 96-well plate and allow them to adhere overnight.
-
Pre-treat a subset of wells with a known antioxidant, such as 1-5 mM N-acetylcysteine (NAC), for 1-2 hours.
-
Treat the cells with a dose-response of this compound, with and without the antioxidant pre-treatment. Include a vehicle control and a positive control for ROS induction (e.g., menadione).
-
Incubate for the desired time period.
-
Add a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX Green) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader.
-
Interpretation: A significant reduction in the this compound-induced signal in the presence of NAC suggests that the compound's activity may be mediated by ROS production.
Protocol 2: Evaluating Covalent Modification Potential
This protocol uses a competition assay with a nucleophilic scavenger to infer if this compound is acting as a covalent modifier.
Methodology:
-
In a cell-free enzymatic assay, pre-incubate your target protein with a high concentration of a nucleophilic scavenger, such as glutathione (GSH) or dithiothreitol (DTT), for 30 minutes.
-
Add a dose-response of this compound to the pre-incubated protein-scavenger mix.
-
As a control, perform the same experiment without the nucleophilic scavenger.
-
Initiate the enzymatic reaction and measure the activity.
-
Interpretation: If the inhibitory potency of this compound is significantly reduced in the presence of the nucleophilic scavenger, it suggests that this compound may be acting through covalent modification of the protein.
Data Presentation
Table 1: Potential Artifacts and Mitigation Strategies for this compound Research
| Potential Artifact | Mechanism | Recommended Control Experiments | Mitigation Strategy |
| False Positive in Cell Viability Assays | Redox cycling and generation of cytotoxic ROS. | Include antioxidants (e.g., NAC) in the culture medium. | Use orthogonal viability assays (e.g., ATP-based vs. dye-based). |
| False Positive in Fluorescence Assays | Intrinsic fluorescence of this compound. | Measure the fluorescence of this compound alone at assay wavelengths. | Subtract background fluorescence; use red-shifted fluorescent probes. |
| False Negative in Fluorescence Assays | Quenching of the fluorescent signal by this compound. | Perform a cell-free quenching control with the fluorescent probe. | Change to a non-overlapping fluorescent probe or a different assay format. |
| Non-specific Inhibition of Enzymes | Covalent modification of nucleophilic residues. | Competition assay with nucleophilic scavengers (e.g., GSH, DTT). | Use a structurally related, non-electrophilic analog as a negative control. |
Visualizations
Caption: Workflow for identifying potential artifacts in this compound research.
Caption: Potential artifactual signaling pathways of this compound.
References
- 1. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Anthocyanins and Their Degradation Products from Cabernet Sauvignon Red Wine under Gastrointestinal pH and Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Michael acceptor molecules in natural products and their mechanism of action [frontiersin.org]
Frutinone A experimental controls and best practices
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls and best practices when working with Frutinone A. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action in cancer cells?
This compound is a flavonoid, a class of natural compounds known for their diverse biological activities. While research on this compound is ongoing, based on the known mechanisms of other flavonoids, its anticancer effects are proposed to involve the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the inhibition of pro-survival signaling pathways like the STAT3 pathway.[1][2][3]
Q2: What are the typical working concentrations for this compound in cell culture experiments?
The optimal concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cancer cell line. Based on studies with structurally similar flavonoids, a starting range of 1 µM to 100 µM is often used.[4][5]
Q3: How should I prepare and store this compound for in vitro experiments?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q4: What are the expected effects of this compound on apoptosis-related proteins?
Based on the general activity of flavonoids, this compound is expected to modulate the expression of key apoptosis-regulating proteins. Specifically, it may upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis. Furthermore, activation of executioner caspases, such as caspase-3 and caspase-9, is a likely downstream event.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Uneven cell seeding, pipetting errors, or contamination. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Regularly check for and discard contaminated cultures. |
| Low signal or unexpected results | Incorrect this compound concentration, insufficient incubation time, or cell line resistance. | Perform a dose-response curve to determine the optimal concentration. Optimize incubation time for your specific cell line. Consider using a different, more sensitive cell line if resistance is suspected. |
| High background | Contamination of reagents or culture medium. | Use fresh, sterile reagents and media. Include a "medium only" control to assess background absorbance. |
Western Blot Analysis
| Issue | Potential Cause | Recommended Solution |
| No or weak signal for target protein | Insufficient protein loading, poor antibody quality, or incorrect transfer conditions. | Quantify protein concentration and ensure equal loading. Use a validated primary antibody at the recommended dilution. Optimize transfer time and voltage. |
| High background or non-specific bands | Antibody concentration too high, insufficient blocking, or inadequate washing. | Titrate the primary antibody to the optimal concentration. Increase blocking time or try a different blocking agent. Increase the number and duration of wash steps. |
| Inconsistent loading control bands | Unequal protein loading or transfer issues. | Re-quantify protein samples and load equal amounts. Ensure complete and even transfer of proteins to the membrane. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Issue | Potential Cause | Recommended Solution |
| High percentage of necrotic cells (PI positive) even in controls | Harsh cell handling during harvesting or staining. | Use gentle trypsinization (if applicable) and centrifugation speeds. Minimize the time cells are kept in suspension before analysis. |
| Low percentage of apoptotic cells after treatment | Sub-optimal this compound concentration or insufficient incubation time. | Optimize the concentration and treatment duration based on cell viability assays. |
| Compensation issues in flow cytometry | Incorrect compensation settings for fluorochromes. | Use single-stained controls for each fluorochrome to set up proper compensation. |
Quantitative Data Summary
The following tables present hypothetical IC50 values for this compound in various cancer cell lines and potential changes in the expression of apoptosis-related proteins. These values are illustrative and should be experimentally determined for your specific conditions.
Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Cancer | 25.5 |
| MCF-7 | Breast Cancer | 18.2 |
| HeLa | Cervical Cancer | 32.8 |
| B16-F10 | Melanoma | 15.7 |
Table 2: Hypothetical Relative Protein Expression Changes in A549 Cells Treated with this compound (25 µM) for 24h
| Protein | Function | Fold Change vs. Control |
| Bax | Pro-apoptotic | 2.5 ↑ |
| Bcl-2 | Anti-apoptotic | 0.4 ↓ |
| Cleaved Caspase-3 | Executioner Caspase | 3.1 ↑ |
| Cleaved Caspase-9 | Initiator Caspase | 2.8 ↑ |
| p-STAT3 (Tyr705) | Signal Transducer | 0.3 ↓ |
| STAT3 (Total) | Signal Transducer | 1.0 (no change) |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Seed cells and treat with this compound as required.
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation/Emission ~485/535 nm).
Visualizations
Caption: Inferred signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Brevilin A induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Inhibition Induces Apoptosis in Cancer Cells Independent of STAT1 or STAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prosapogenin A induces apoptosis in human cancer cells in vitro via inhibition of the STAT3 signaling pathway and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
impact of pH on Frutinone A stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Frutinone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a natural product belonging to the coumarin family of compounds. Its chemical structure features a lactone ring, which is a key determinant of its chemical properties and stability. The primary known biological activity of this compound is the potent and reversible inhibition of the Cytochrome P450 1A2 (CYP1A2) enzyme, with a reported IC50 value of 0.56 µM.[1] CYP1A2 is a crucial enzyme involved in the metabolism of a variety of xenobiotics, including many clinically important drugs.
Q2: How does pH affect the stability of this compound?
Due to the presence of a lactone ring in its structure, the stability of this compound is highly dependent on pH. Lactone rings are susceptible to hydrolysis, a chemical breakdown process involving water. This hydrolysis is catalyzed by both acidic and basic conditions, but it is significantly more pronounced in alkaline (high pH) environments. Under basic conditions, the lactone ring of this compound is likely to undergo irreversible hydrolysis, leading to the opening of the ring and the formation of a carboxylate salt, which is an inactive form of the molecule. Therefore, it is crucial to maintain a neutral to slightly acidic pH to ensure the stability of this compound in aqueous solutions.
Q3: How does pH influence the biological activity of this compound?
The inhibitory activity of this compound on the CYP1A2 enzyme is also expected to be pH-dependent. The optimal pH for most enzymatic reactions, including those catalyzed by CYP enzymes, is typically within the physiological range (around pH 7.4). Deviations from this optimal pH can alter the ionization state of both the enzyme's active site residues and the inhibitor molecule itself, thereby affecting their interaction and the overall inhibitory potency.
Furthermore, as this compound degrades at higher pH due to lactone hydrolysis, its effective concentration decreases, leading to a diminished inhibitory effect on CYP1A2. Therefore, maintaining an appropriate pH is critical for accurately assessing the biological activity of this compound in in vitro assays.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound stability assays.
-
Possible Cause 1: Inappropriate pH of the buffer solution.
-
Troubleshooting: Ensure that the pH of all buffers and solutions used in the stability assay is accurately measured and maintained throughout the experiment. It is recommended to use freshly prepared buffers and to verify the pH at the beginning and end of the experiment. For long-term stability studies, consider using a buffer system with a good buffering capacity in the desired pH range.
-
-
Possible Cause 2: Temperature fluctuations.
-
Troubleshooting: Maintain a constant and controlled temperature during the experiment. Degradation reactions, including hydrolysis, are generally accelerated at higher temperatures. Use a temperature-controlled incubator or water bath to minimize variability.
-
-
Possible Cause 3: Presence of catalytic impurities.
-
Troubleshooting: Use high-purity water and reagents to prepare all solutions. Metal ions or other impurities can sometimes catalyze degradation reactions.
-
Issue 2: Lower than expected inhibitory activity of this compound on CYP1A2.
-
Possible Cause 1: Degradation of this compound in the assay buffer.
-
Troubleshooting: Check the pH of the assay buffer. If the pH is alkaline, this compound may have degraded. Prepare fresh this compound stock solutions in a suitable solvent (e.g., DMSO) and dilute them into the assay buffer immediately before use. It is advisable to perform a quick stability check of this compound in the assay buffer under the experimental conditions.
-
-
Possible Cause 2: Suboptimal pH for CYP1A2 enzyme activity.
-
Troubleshooting: Verify that the pH of the assay buffer is optimal for CYP1A2 activity (typically around pH 7.4). Enzyme activity can be significantly reduced at non-optimal pH values, which can affect the apparent inhibitory potency of this compound.
-
-
Possible Cause 3: Incorrect concentration of this compound.
-
Troubleshooting: Accurately determine the concentration of your this compound stock solution. If possible, use a validated analytical method (e.g., HPLC) to confirm the concentration.
-
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 5.0 | 37 | > 48 | < 0.014 |
| 7.4 | 37 | 24 | 0.029 |
| 8.5 | 37 | 2 | 0.347 |
Note: This table presents hypothetical data based on the general behavior of coumarin and lactone-containing compounds to illustrate the expected trend. Actual experimental data may vary.
Table 2: Hypothetical pH-Dependent Activity of this compound on CYP1A2
| pH | This compound IC50 (µM) |
| 6.8 | 0.75 |
| 7.4 | 0.56 |
| 8.0 | 1.2 |
Note: This table presents hypothetical data to illustrate the potential impact of pH on the inhibitory activity of this compound. The optimal pH for CYP1A2 activity and this compound inhibition is expected to be around the physiological pH of 7.4.
Experimental Protocols
Protocol 1: pH-Dependent Stability Assay of this compound
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, and 9.0) using appropriate buffer systems (e.g., citrate, phosphate, borate).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.
-
Incubation: Dilute the this compound stock solution into each of the prepared buffers to a final concentration suitable for analysis (e.g., 10 µM). Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each incubation mixture.
-
Analysis: Immediately analyze the concentration of the remaining intact this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the degradation rate constant (k) and the half-life (t½) by fitting the data to an appropriate kinetic model (e.g., first-order degradation kinetics).
Protocol 2: pH-Dependent CYP1A2 Inhibition Assay
-
Reagents: Human liver microsomes (or recombinant CYP1A2), a CYP1A2-specific substrate (e.g., phenacetin), NADPH regenerating system, and a series of buffers with varying pH values (e.g., 6.8, 7.1, 7.4, 7.7, 8.0).
-
Preparation of Solutions: Prepare a stock solution of this compound in DMSO. Prepare working solutions of the CYP1A2 substrate and the NADPH regenerating system in the appropriate assay buffer.
-
Incubation: In a microplate, add the human liver microsomes, the appropriate pH buffer, and varying concentrations of this compound (or vehicle control). Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the CYP1A2 substrate and the NADPH regenerating system.
-
Termination of Reaction: After a specific incubation time, terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: Analyze the formation of the metabolite of the CYP1A2 substrate using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the percent inhibition of CYP1A2 activity for each concentration of this compound at each pH. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for pH-dependent stability analysis of this compound.
Caption: this compound's mechanism of action and the influence of pH.
References
Validation & Comparative
Confirming the Biological Activity of Synthetic Frutinone A: A Comparative Guide
Frutinone A, a natural product isolated from Polygala fruticosa, has garnered attention for its notable biological activities, primarily as a potent enzyme inhibitor and an antifungal agent. This guide summarizes the key experimental data and methodologies related to these activities and outlines a proven synthetic pathway for its production.
Comparative Biological Activity Data
The primary biological activities of natural this compound that have been characterized are its potent inhibition of Cytochrome P450 1A2 (CYP1A2) and its antifungal properties.
Table 1: In Vitro CYP450 Inhibition by this compound
| CYP Isoform | Inhibition Assay Substrate | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
| CYP1A2 | 3-cyano-7-ethoxycoumarin | 0.56 | Mixed | 0.48 |
| Ethoxyresorufin | Competitive | 0.31 | ||
| CYP2C9 | - | >10 | - | - |
| CYP2C19 | - | >10 | - | - |
| CYP2D6 | - | >10 | - | - |
| CYP3A4 | - | >10 | - | - |
| Data sourced from Thelingwani, et al. (2012).[1][2] |
Table 2: Antifungal Activity of this compound
| Fungal Species | Assay Type | Activity |
| Cladosporium cucumerinum | Not specified | Strong fungicidal activity |
| Information regarding the specific minimum inhibitory concentration (MIC) was not detailed in the reviewed literature. |
Experimental Protocols
Cytochrome P450 Inhibition Assay
The inhibitory activity of this compound against major human CYP450 enzymes was determined using human liver microsomes and specific fluorescent probe substrates.
Materials:
-
Human Liver Microsomes (pooled)
-
CYP450-specific substrates (e.g., 3-cyano-7-ethoxycoumarin for CYP1A2)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (dissolved in a suitable solvent like methanol)
-
Fluorescence microplate reader
Procedure:
-
A pre-incubation mixture is prepared containing human liver microsomes, the NADPH regenerating system, and varying concentrations of this compound in potassium phosphate buffer.
-
The reaction is initiated by the addition of the specific CYP450 substrate.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is terminated by the addition of a stop solution (e.g., acetonitrile).
-
The formation of the fluorescent metabolite is quantified using a fluorescence microplate reader at appropriate excitation and emission wavelengths.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.[1][2]
Total Synthesis of this compound
A concise and efficient three-step total synthesis of this compound has been reported, confirming its chemical structure and providing a reliable method for its production.
Synthetic Workflow
Caption: A three-step total synthesis of this compound.
Experimental Protocol for Synthesis:
-
Step 1: Synthesis of 2-Acetylphenyl 2-chlorobenzoate: 2'-Hydroxyacetophenone is reacted with 2-chlorobenzoyl chloride in the presence of pyridine in dichloromethane to yield the ester intermediate.
-
Step 2: Synthesis of 3-(2-Chlorobenzoyl)-4-hydroxycoumarin: The ester intermediate undergoes a Baker-Venkataraman rearrangement using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF), followed by treatment with methyl chloroformate to form the key coumarin intermediate.
-
Step 3: Synthesis of this compound: The final intramolecular cyclization is achieved by treating the coumarin intermediate with potassium carbonate in dimethylformamide (DMF) at 80°C to yield this compound.
Signaling Pathway and Mechanism of Action
The primary characterized mechanism of action for this compound is its interaction with the CYP1A2 enzyme.
CYP1A2 Inhibition Pathway
Caption: Inhibition of CYP1A2-mediated metabolism by this compound.
The inhibition of CYP1A2 by this compound is significant for drug development as this enzyme is responsible for the metabolism of numerous common drugs, such as theophylline and caffeine.[1] Potent inhibition of CYP1A2 can lead to drug-drug interactions, where the co-administration of this compound could increase the plasma concentrations of other drugs metabolized by this enzyme, potentially leading to toxicity. The inhibition by natural this compound was found to be reversible and exhibited both mixed and competitive characteristics depending on the substrate used.
References
Frutinone A: A Potent Inhibitor of Cytochrome P450 1A2
For researchers, scientists, and drug development professionals, understanding the metabolic profile of new chemical entities is paramount. Frutinone A, a natural chromone derivative, has demonstrated significant inhibitory effects on Cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism. This guide provides a comprehensive comparison of this compound's inhibitory potential against other known inhibitors, supported by experimental data and detailed protocols.
Comparative Inhibitory Effects on CYP1A2
This compound exhibits potent, reversible, and selective inhibition of CYP1A2.[1][2][3] Its inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50), is comparable to or greater than several known inhibitors. The inhibition constant (Ki) further characterizes the strength of interaction between this compound and the CYP1A2 enzyme.
| Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |
| This compound | 0.56 | 0.31 (competitive with ethoxyresorufin)0.48 (mixed with 3-cyano-7-ethoxycoumarin) | Competitive / Mixed | [1][4] |
| α-Naphthoflavone | 0.008 | Not Reported | Mixed | |
| Fluvoxamine | Potent Inhibitor | Not Reported | Not Reported | |
| Furafylline | Not Reported | Not Reported | Time-Dependent | |
| Quercetin | 22.5 | Not Reported | Not Reported | |
| Morin | 41.8 | Not Reported | Not Reported |
Experimental Protocols
The validation of this compound's inhibitory effect on CYP1A2 involves in vitro assays using human liver microsomes, which contain a high concentration of CYP enzymes.
CYP1A2 Inhibition Assay
Objective: To determine the IC50 value of this compound for CYP1A2 activity.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
CYP1A2 Substrate: 3-cyano-7-ethoxycoumarin (CEC) or Ethoxyresorufin (ER)
-
Positive Control Inhibitor: α-Naphthoflavone
-
NADPH regenerating system
-
Phosphate buffer
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, human liver microsomes, and varying concentrations of this compound or the positive control.
-
Pre-incubate the mixture at 37°C for a specified time.
-
Initiate the enzymatic reaction by adding the CYP1A2 substrate (CEC or ER) and the NADPH regenerating system.
-
Incubate the reaction at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the formation of the fluorescent metabolite using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
Determination of Inhibition Mode (Ki)
Objective: To determine the mechanism of CYP1A2 inhibition by this compound (e.g., competitive, non-competitive, uncompetitive, or mixed).
Procedure:
-
Follow the general procedure for the CYP1A2 inhibition assay.
-
Vary the concentrations of both the substrate (e.g., ethoxyresorufin) and this compound.
-
Measure the reaction velocity at each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis to determine the Ki value and the mode of inhibition.
Visualizing the Experimental Workflow and Inhibition Mechanism
To further clarify the experimental process and the interaction between this compound and CYP1A2, the following diagrams are provided.
Caption: Experimental workflow for determining CYP1A2 inhibition.
Caption: Modes of CYP1A2 inhibition by this compound.
Conclusion
The available data strongly indicate that this compound is a potent inhibitor of CYP1A2. Its mode of inhibition appears to be substrate-dependent, exhibiting both competitive and mixed-type inhibition. This potent and reversible inhibition suggests a potential for drug-herb interactions if this compound or botanicals containing it are co-administered with drugs primarily metabolized by CYP1A2. Therefore, further in vivo studies are warranted to fully elucidate the clinical significance of these findings. Researchers and drug development professionals should consider the CYP1A2 inhibitory profile of this compound during the preclinical and clinical development of new drug candidates.
References
Frutinone A: A Potent CYP1A2 Inhibitor in Comparison to Known Counterparts
For Immediate Release
A comprehensive analysis of Frutinone A, a natural chromone derivative, reveals its potent inhibitory activity against Cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism. This guide provides a comparative overview of this compound's performance against other well-established CYP1A2 inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of CYP1A2 Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The table below summarizes these values for this compound and other known CYP1A2 inhibitors. Lower values indicate greater potency.
| Compound | IC50 (µM) | Ki (µM) | Enzyme Source | Substrate(s) | Reference(s) |
| This compound | 0.56 | 0.48 (mixed), 0.31 (competitive) | Human Liver Microsomes | 3-cyano-7-ethoxycoumarin, Ethoxyresorufin | [1][2] |
| α-Naphthoflavone | 0.008 - 0.27 | 0.0075 - 0.2 | Human Liver Microsomes | Phenacetin, Ethoxyresorufin, 3-cyano-7-ethoxycoumarin | [3][4][5] |
| Furafylline | 0.07 - 5.1 | 23 (mechanism-based) | Human Liver Microsomes | Phenacetin, Ethoxyresorufin | |
| Fluvoxamine | 0.4 | 0.12 - 0.24 | Human Liver Microsomes | Phenacetin | |
| Ciprofloxacin | 135 - 220 | 0.144 | Human Liver Microsomes | Phenacetin |
Experimental Protocols
The data presented in this guide are derived from in vitro studies utilizing human liver microsomes or recombinant human CYP1A2 enzymes. A generalized experimental protocol for determining CYP1A2 inhibition is outlined below.
Objective: To determine the concentration-dependent inhibition of CYP1A2 activity by a test compound.
Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP1A2
-
CYP1A2 probe substrate (e.g., Phenacetin, Ethoxyresorufin, 3-cyano-7-ethoxycoumarin)
-
Test inhibitor (e.g., this compound) and known control inhibitors (e.g., α-naphthoflavone)
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates
-
Incubator
-
Detection system (e.g., fluorescence plate reader or LC-MS/MS)
Procedure:
-
Preparation: Prepare stock solutions of the test compound, control inhibitor, and substrate in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine the buffer, HLM or recombinant enzyme, and varying concentrations of the test inhibitor or control inhibitor.
-
Pre-incubation: The plate is often pre-incubated at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the CYP1A2 probe substrate and the NADPH regenerating system.
-
Incubation: The plate is incubated at 37°C for a specific period to allow for the metabolism of the substrate.
-
Termination of Reaction: The reaction is stopped, typically by adding a quenching solvent like acetonitrile or by placing the plate on ice.
-
Detection: The formation of the metabolite is quantified using a suitable analytical method. For fluorometric substrates like ethoxyresorufin or 3-cyano-7-ethoxycoumarin, the fluorescence of the product is measured. For non-fluorescent substrates like phenacetin, the metabolite (acetaminophen) is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, or mixed) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using graphical methods (e.g., Lineweaver-Burk plot) or non-linear regression analysis.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for the compounds discussed is the direct inhibition of the catalytic activity of the CYP1A2 enzyme. This compound has been shown to be a reversible inhibitor, with its mode of inhibition being dependent on the substrate used. It exhibits mixed-type inhibition with 3-cyano-7-ethoxycoumarin and competitive inhibition with ethoxyresorufin.
The regulation of CYP1A2 gene expression is primarily controlled by the Aryl Hydrocarbon Receptor (AHR) signaling pathway. This pathway is activated by xenobiotics, such as polycyclic aromatic hydrocarbons found in cigarette smoke, leading to increased transcription of the CYP1A2 gene. While inhibitors directly block the enzyme's function, inducers of this pathway increase the amount of available enzyme. It is important to note that direct inhibition of the enzyme activity, as described for this compound and the other compounds in this guide, does not directly modulate the AHR signaling pathway itself.
Visualizing the Experimental Workflow
To provide a clearer understanding of the process for evaluating CYP1A2 inhibition, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for determining CYP1A2 inhibition.
Conclusion
This compound emerges as a potent, reversible inhibitor of CYP1A2, with an IC50 value of 0.56 µM. Its potency is comparable to or greater than some clinically relevant inhibitors like fluvoxamine, and significantly more potent than ciprofloxacin. However, it is less potent than the well-characterized experimental inhibitor α-naphthoflavone. The substrate-dependent nature of its inhibitory mechanism (mixed vs. competitive) provides valuable insight for further mechanistic studies. The data presented herein underscore the importance of characterizing the inhibitory profiles of natural products like this compound to anticipate potential drug-herb interactions and to guide future drug development efforts.
References
- 1. Potent inhibition of CYP1A2 by this compound, an active ingredient of the broad spectrum antimicrobial herbal extract from P. fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the inhibitory potential of 6 fluoroquinolones on CYP1A2 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Frutinone A and its Derivatives: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Frutinone A, a natural chromone-annulated coumarin, has garnered significant attention in the scientific community for its notable biological activities. This guide provides a comparative study of this compound and its synthetic derivatives, focusing on their performance as enzyme inhibitors and antimicrobial agents. The information is presented to aid researchers in drug discovery and development, offering a side-by-side look at their efficacy, supported by available experimental data.
Performance Overview
In addition to enzyme inhibition, this compound has demonstrated antibacterial and antifungal properties.[2] The development of derivatives aims to broaden this antimicrobial spectrum and increase efficacy against various pathogens.
Data Presentation
Cytochrome P450 Inhibition
The primary target of this compound and its derivatives is the CYP1A2 enzyme. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | CYP1A2 | 0.56[1] | Mixed/Competitive |
| This compound | CYP2C9 | Moderate Inhibition | - |
| This compound | CYP2C19 | Moderate Inhibition | - |
| This compound | CYP2D6 | Moderate Inhibition | - |
| This compound | CYP3A4 | Moderate Inhibition | - |
| This compound Derivatives | CYP1A2 | Reported in the low nM range | - |
Note: Specific IC50 values for a comprehensive set of this compound derivatives are not available in the reviewed literature. Reports suggest significantly increased potency compared to the parent compound.
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. The minimum inhibitory concentration (MIC) is a key measure of efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
Specific MIC values for this compound and its derivatives against a range of bacterial and fungal strains are not yet extensively documented in publicly available research. General findings indicate activity against various bacteria and fungi.
Signaling Pathway Modulation
While direct studies on the signaling pathways modulated by this compound are limited, the broader class of coumarin derivatives has been shown to interact with key cellular pathways, suggesting potential mechanisms of action for this compound and its analogs.
Nrf2 Signaling Pathway
Coumarin derivatives have been identified as modulators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway plays a central role in the cellular defense against oxidative stress and inflammation. Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes. The potential of this compound and its derivatives to activate this pathway warrants further investigation for therapeutic applications in diseases associated with oxidative stress.
Caption: Potential modulation of the Nrf2 signaling pathway by this compound.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Certain coumarin derivatives have been found to inhibit the PI3K/AKT pathway, leading to cytotoxic effects in cancer cells. This suggests that this compound and its derivatives could be explored as potential anticancer agents.
Caption: Potential inhibition of the PI3K/AKT signaling pathway by this compound.
Experimental Protocols
Cytochrome P450 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of CYP enzymes, which are essential for drug metabolism.
Methodology:
-
Materials: Human liver microsomes (HLMs) or recombinant human CYP enzymes, specific CYP substrate probes (e.g., phenacetin for CYP1A2), NADPH regenerating system, test compound (this compound or derivative), and a positive control inhibitor.
-
Incubation: A reaction mixture is prepared containing HLMs or recombinant enzymes, the specific substrate, and varying concentrations of the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Reaction Initiation: The reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation Conditions: The mixture is incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The formation of the metabolite from the substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This compound stands out as a promising natural product with significant biological activity, particularly as a potent inhibitor of CYP1A2. The potential to synthesize derivatives with even greater potency opens up exciting avenues for drug development. While further research is needed to fully characterize the antimicrobial spectrum and elucidate the precise signaling pathways modulated by this compound and its derivatives, the current data strongly supports their continued investigation as potential therapeutic agents. The experimental protocols and data presented in this guide offer a foundational resource for researchers in this field.
References
A Comparative Analysis of the Antimicrobial Efficacy of Frutinone A and Other Prominent Flavonoids
For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery and Development
This publication provides a detailed comparison of the antimicrobial properties of Frutinone A, a novel flavonoid of interest, against other well-researched flavonoids: quercetin, luteolin, and kaempferol. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of these natural compounds in combating microbial infections.
Executive Summary
While this compound, a flavonoid isolated from Polygala fruticosa, has been noted for its general antibacterial and antifungal properties, specific quantitative data on its minimum inhibitory concentration (MIC) against a broad range of pathogens remains limited in publicly available scientific literature. This guide, therefore, presents a comparative overview based on the available antimicrobial data for extracts of the Polygala genus and contrasts it with the established MIC values of quercetin, luteolin, and kaempferol. The comparison highlights the potential of flavonoids as a class of antimicrobial agents and underscores the need for further research into the specific efficacy of this compound.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following table summarizes the available MIC values for quercetin, luteolin, and kaempferol against various bacterial and fungal strains. The data has been compiled from multiple in vitro studies. It is important to note that direct MIC values for this compound are not currently available in the cited literature.
| Flavonoid | Microorganism | Type | MIC (µg/mL) |
| Quercetin | Staphylococcus aureus | Gram-positive Bacteria | 20 - 500[1][2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 500[2] | |
| Escherichia coli | Gram-negative Bacteria | 250 | |
| Listeria monocytogenes | Gram-positive Bacteria | 250[3][4] | |
| Candida parapsilosis complex | Fungi | 0.5 - 16 | |
| Luteolin | Escherichia coli | Gram-negative Bacteria | 312.5 |
| Staphylococcus aureus | Gram-positive Bacteria | 312.5 | |
| Candida albicans | Fungi | 32 | |
| Enterococcus faecalis | Gram-positive Bacteria | 32 | |
| Klebsiella pneumoniae | Gram-negative Bacteria | 53.33 | |
| Kaempferol | Staphylococcus aureus | Gram-positive Bacteria | 0.625 - 5.00 |
| Enterococcus faecalis | Gram-positive Bacteria | 0.625 - 5.00 | |
| Escherichia coli | Gram-negative Bacteria | 2000 | |
| Candida parapsilosis complex | Fungi | 32 - 128 | |
| This compound | Various Bacteria & Fungi | Data Not Available |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology to evaluate the efficacy of an antimicrobial agent. The data presented for quercetin, luteolin, and kaempferol were primarily obtained using the broth microdilution method, a standardized protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Based on CLSI Guidelines)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. It involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.
Workflow for Broth Microdilution Assay:
Figure 1: Workflow of the Broth Microdilution Method for MIC Determination.
Key Steps:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the flavonoid is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Preparation of Inoculum: The test microorganism is cultured to a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration in the wells.
-
Inoculation: Each well of the microtiter plate, containing the diluted antimicrobial agent, is inoculated with the standardized microbial suspension. Control wells (growth control without the agent and sterility control without inoculum) are also included.
-
Incubation: The inoculated plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Comparative Antimicrobial Mechanisms of Action
Flavonoids exert their antimicrobial effects through various mechanisms, often targeting multiple cellular processes simultaneously. While the specific mechanism of this compound has not been extensively elucidated, the general mechanisms attributed to flavonoids provide a framework for understanding its potential modes of action.
Common Antimicrobial Mechanisms of Flavonoids:
Figure 2: General Antimicrobial Mechanisms of Action for Flavonoids.
-
Disruption of Cell Membrane Integrity: Flavonoids can intercalate into the lipid bilayer of microbial cell membranes, leading to a loss of structural integrity and increased permeability. This disruption can cause the leakage of essential intracellular components, ultimately leading to cell death.
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.
-
Inhibition of Protein Synthesis: Flavonoids can interfere with bacterial ribosome function, thereby inhibiting the synthesis of essential proteins.
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Several flavonoids, including quercetin, have demonstrated the ability to inhibit biofilm formation by interfering with bacterial quorum sensing and adhesion.
-
Inhibition of Virulence Factors: Flavonoids can also suppress the expression of various virulence factors, such as toxins and enzymes, which are essential for microbial pathogenicity.
Conclusion and Future Directions
Quercetin, luteolin, and kaempferol exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi, with MIC values that suggest their potential as therapeutic agents. The diverse mechanisms of action of flavonoids make them attractive candidates for combating drug-resistant microorganisms.
While this compound is a promising flavonoid with acknowledged antimicrobial properties, the current lack of specific MIC data presents a significant knowledge gap. Further in-depth studies are imperative to quantify the antimicrobial efficacy of this compound against a comprehensive panel of clinically relevant microorganisms. Elucidating its specific mechanism of action will also be crucial in determining its potential for future drug development. Researchers are encouraged to pursue these avenues of investigation to fully unlock the therapeutic potential of this and other novel flavonoids.
References
- 1. Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijeab.com [ijeab.com]
- 3. The Inhibitory Effect of Quercetin on Biofilm Formation of Listeria monocytogenes Mixed Culture and Repression of Virulence [mdpi.com]
- 4. The Inhibitory Effect of Quercetin on Biofilm Formation of Listeria monocytogenes Mixed Culture and Repression of Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
Frutinone A vs. Quercetin: A Comparative Guide to Biological Activities
For researchers and professionals in drug development, understanding the nuanced biological activities of natural compounds is paramount. This guide provides a detailed comparison of Frutinone A and Quercetin, focusing on their performance in key biological assays and their mechanisms of action. While Quercetin is a well-studied flavonoid with a vast body of research, data on this compound is comparatively limited, a fact this guide will reflect.
Overview of Compounds
This compound is a natural compound that has been noted for its antimicrobial properties.[1] Its bioactivity profile is a subject of ongoing research, with current literature primarily highlighting its role as a potent inhibitor of the cytochrome P450 enzyme CYP1A2.[1]
Quercetin , a ubiquitous plant flavonoid, is one of the most extensively researched natural compounds. It is recognized for a wide array of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] Its mechanisms of action involve the modulation of multiple cellular signaling pathways.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for the biological activities of this compound and Quercetin. A significant disparity in the volume of research is evident.
| Biological Activity | Parameter | This compound | Quercetin | Reference(s) |
| Antioxidant Activity | DPPH Radical Scavenging | Data Not Available | IC50: 4.60 ± 0.3 µM | |
| DPPH Radical Scavenging | Data Not Available | IC50: 20.7 µM | ||
| DPPH Radical Scavenging | Data Not Available | IC50: 19.17 µg/ml | ||
| Anticancer Activity | Breast Cancer | |||
| MCF-7 Cell Line | Data Not Available | IC50: 73 µM (48h) | ||
| MCF-7 Cell Line | Data Not Available | IC50: 17.2 µM | ||
| MDA-MB-231 Cell Line | Data Not Available | IC50: 85 µM (48h) | ||
| Cervical Cancer | ||||
| HeLa Cell Line | Data Not Available | IC50: 29.49 µg/ml | ||
| Colon Cancer | ||||
| HCT-15 Cell Line | Data Not Available | IC50: 121.9 µM (24h) | ||
| RKO Cell Line | Data Not Available | IC50: 142.7 µM (24h) | ||
| Enzyme Inhibition | CYP1A2 Inhibition | IC50: 0.56 µM | Data Not Available |
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.12 mM) is prepared in methanol. The solution should have a deep violet color.
-
Reaction Mixture: The test compound (Quercetin) is dissolved in a suitable solvent and prepared in various concentrations. An aliquot of the test compound solution is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 515 nm or 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (Quercetin) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathway Modulation
Quercetin is known to exert its biological effects by modulating a variety of signaling pathways involved in cell proliferation, apoptosis, and inflammation. One of the key pathways affected by Quercetin is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Quercetin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
This pathway is crucial for cell survival and proliferation. Quercetin has been shown to inhibit PI3K, which in turn prevents the phosphorylation and activation of Akt. Downstream, this leads to the inhibition of mTOR, a key regulator of cell growth, and promotes apoptosis.
Conclusion
This comparative guide highlights the significant body of research supporting the diverse biological activities of Quercetin, particularly its potent antioxidant and anticancer properties. The mechanisms underlying these effects are increasingly understood, with the modulation of key signaling pathways like PI3K/Akt/mTOR playing a central role.
In contrast, this compound remains a less-explored molecule. While it shows promise as an antimicrobial agent and a specific enzyme inhibitor, its potential as an antioxidant or anticancer agent has not been quantitatively established in publicly available research. This significant data gap underscores the need for further investigation into the biological activities and mechanisms of action of this compound. For researchers in drug discovery, Quercetin offers a well-characterized lead compound, while this compound represents an area ripe for novel discovery.
References
Frutinone A vs. Genistein: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frutinone A, a natural compound, has garnered interest for its potential biological activities. Genistein, a well-characterized isoflavone found in soy, is extensively studied for its diverse physiological effects, including its role in cancer and inflammatory processes. This guide provides a comparative analysis of the mechanisms of action of this compound and genistein, focusing on their impact on key cellular signaling pathways, apoptosis, and cell cycle regulation. While extensive experimental data is available for genistein, research into the specific molecular mechanisms of this compound is still in its nascent stages. This guide summarizes the current understanding of both compounds, highlighting areas where further investigation into this compound is critically needed to draw a comprehensive comparative picture.
Comparative Overview of Molecular Mechanisms
| Feature | This compound | Genistein |
| Primary Mode of Action | Primarily known for potent inhibition of Cytochrome P450 1A2 (CYP1A2).[1] Molecular docking studies suggest potential interactions with AKT, JUN, and TNF, but experimental validation is lacking. | Broad-spectrum inhibitor of protein tyrosine kinases.[2] Modulator of multiple signaling pathways, phytoestrogen. |
| PI3K/Akt Pathway | Molecular docking suggests potential interaction with AKT.[1] No direct experimental data is available on the inhibition of Akt phosphorylation or downstream signaling. | Known to inhibit the PI3K/Akt pathway, leading to decreased cell survival and proliferation.[2][3] This inhibition is often demonstrated by a decrease in the phosphorylation of Akt and its downstream targets. |
| MAPK Pathway | Molecular docking suggests a potential interaction with JUN, a downstream target of the JNK/MAPK pathway. No direct experimental data on the modulation of ERK, JNK, or p38 phosphorylation is available. | Modulates MAPK pathways, with effects varying depending on cell type and context. It can inhibit ERK and JNK signaling, impacting cell proliferation, migration, and invasion. |
| NF-κB Pathway | Molecular docking suggests a potential interaction with TNF, a key activator of the NF-κB pathway. No direct experimental data on the inhibition of NF-κB activation or its downstream targets is available. | Can inhibit the activation of NF-κB, a critical regulator of inflammation and cell survival. This is often achieved by preventing the degradation of IκBα and the nuclear translocation of NF-κB subunits. |
| Apoptosis | No experimental data is available on the induction of apoptosis. | A well-documented inducer of apoptosis in various cancer cell lines. This is often mediated through the intrinsic and extrinsic pathways, involving caspase activation and changes in mitochondrial membrane potential. |
| Cell Cycle | No experimental data is available on the effects on cell cycle progression. | Known to cause cell cycle arrest, most commonly at the G2/M phase, in several cancer cell lines. |
Signaling Pathways
This compound
Currently, the understanding of this compound's impact on signaling pathways is largely predictive. Molecular docking studies have pointed towards potential interactions with key signaling proteins.
Caption: Predicted interactions of this compound with key signaling proteins based on molecular docking studies.
Genistein
Genistein's modulation of signaling pathways is well-documented through extensive experimental evidence.
Caption: Experimentally validated inhibitory effects of genistein on major signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited for genistein are provided below. Due to the lack of available data, equivalent protocols for this compound could not be included.
Genistein: PI3K/Akt Pathway Inhibition Assay
Western Blot Analysis of Akt Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., breast cancer cell line MCF-7) and grow to 70-80% confluency. Treat cells with various concentrations of genistein or vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) system.
Caption: Western blot workflow for assessing Akt phosphorylation.
Genistein: Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Culture and Treatment: Treat cells with genistein or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Genistein: Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Culture and Treatment: Treat cells with genistein or vehicle control.
-
Cell Fixation: Harvest cells and fix in cold 70% ethanol.
-
Staining: Treat cells with RNase A to degrade RNA, then stain the DNA with PI.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Caption: Workflow for cell cycle analysis by PI staining.
Conclusion and Future Directions
The current body of evidence clearly establishes genistein as a multi-target compound with well-defined inhibitory effects on key signaling pathways, leading to the induction of apoptosis and cell cycle arrest. In contrast, the mechanism of action of this compound remains largely uncharacterized. While preliminary in silico studies provide intriguing leads, they are not a substitute for robust experimental validation.
For a meaningful comparison and to unlock the potential of this compound in drug development, future research should prioritize:
-
In vitro validation of the predicted interactions with AKT, JUN, and TNF using techniques such as kinase assays, co-immunoprecipitation, and surface plasmon resonance.
-
Comprehensive analysis of the effects of this compound on the PI3K/Akt, MAPK, and NF-κB signaling pathways through Western blotting for key phosphorylated proteins.
-
Investigation of the pro-apoptotic and cell cycle-modulating effects of this compound using assays similar to those employed for genistein.
-
Direct comparative studies of this compound and genistein in the same cellular models to ascertain their relative potency and differential effects.
By addressing these knowledge gaps, the scientific community can build a comprehensive understanding of this compound's mechanism of action and accurately assess its therapeutic potential relative to well-established compounds like genistein.
References
Frutinone A: A Comparative Analysis of its Effects Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Frutinone A, a natural compound isolated from Polygala fruticosa. Due to the limited availability of cross-validation studies on this compound in a wide range of cancer cell lines, this guide presents a detailed analysis of its established effects on endometriotic cells, alongside the broader cytotoxic potential of extracts from its source plant. This comparative approach aims to provide a valuable resource for researchers investigating the therapeutic potential of this compound.
Cross-Validation of this compound's Effects: Current Landscape
Direct comparative studies of this compound across multiple cancer cell lines are not extensively available in the current scientific literature. However, research on human endometriotic stromal cells (12Z) provides significant insights into its mechanism of action. Furthermore, studies on crude extracts of Polygala fruticosa suggest the presence of cytotoxic compounds with anti-cancer potential.
Data Presentation: Quantitative Effects
The following table summarizes the available quantitative data on the effects of this compound and extracts from Polygala fruticosa.
| Compound/Extract | Cell Line | Assay | Endpoint | Result |
| This compound | Human Endometriotic Stromal Cells (12Z) | Western Blot | Protein Expression | Decreased Bcl-2, Increased Bax, Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP |
| This compound | Human Liver Microsomes | CYP Inhibition Assay | IC50 | 0.56 µM (for CYP1A2 inhibition)[1] |
| Polygala fruticosa root phytosome | Neuroblastoma | MTT Assay | Cytotoxicity | 50.37% cytotoxicity at 125 µg/mL[2] |
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
.dot
References
Frutinone A: Bridging the Gap Between In Vitro Promise and In Vivo Reality
A Comparative Guide for Researchers and Drug Development Professionals
Frutinone A, a natural chromone isolated from the South African plant Polygala fruticosa, has demonstrated intriguing bioactivities in laboratory settings. However, the translation of these in vitro findings into tangible in vivo efficacy remains a critical area of investigation. This guide provides a comprehensive comparison of the available data for this compound with established alternatives, offering researchers a clear perspective on its current standing and future potential in drug development.
At a Glance: this compound vs. Alternatives
| Feature | This compound | Fluvoxamine (CYP1A2 Inhibitor) | Rutin (Anti-inflammatory) | Cinnamaldehyde (Antimicrobial) |
| Primary In Vitro Effect | Potent CYP1A2 Inhibition (IC₅₀ = 0.56 µM)[1][2][3] | Potent CYP1A2 Inhibition (Kᵢ = 0.12-0.24 µM) | Antioxidant and Anti-inflammatory | Broad-spectrum antimicrobial activity |
| In Vivo Validation | Limited to toxicity studies of the whole plant extract.[4] | Clinically validated CYP1A2 inhibition in humans. | Demonstrated anti-inflammatory effects in animal models.[5] | Proven antimicrobial efficacy in animal models. |
| Key In Vivo Finding | Polygala fruticosa aqueous extract showed dose-dependent toxicity in rats, with an LD₅₀ of 10.8 g/kg in mice. | Co-administration in humans significantly alters the pharmacokinetics of CYP1A2 substrates. | Significantly reduces paw edema in carrageenan-induced inflammation models in rats. | Reduces bacterial load and improves survival in mouse models of infection. |
| Development Stage | Preclinical (In vitro) | Marketed Drug | Preclinical/Nutraceutical | Preclinical/Food Additive |
Deep Dive: In Vitro and In Vivo Data
This compound: A Potent Enzyme Inhibitor in the Lab
This compound has been identified as a potent inhibitor of cytochrome P450 1A2 (CYP1A2), a key enzyme involved in the metabolism of numerous drugs.
Table 1: In Vitro CYP1A2 Inhibition Data for this compound
| Parameter | Value | Source |
| IC₅₀ | 0.56 µM | |
| Inhibition Type | Mixed/Competitive | |
| Enzyme Source | Human Liver Microsomes |
These findings suggest a high potential for this compound to cause drug-herb interactions if it reaches systemic circulation. In addition to its effects on CYP1A2, in vitro studies have also suggested that this compound possesses antibacterial and antifungal properties.
In Vivo Toxicity of the Source Plant Extract
Direct in vivo studies validating the efficacy of isolated this compound are currently unavailable. However, a study on the aqueous extract of Polygala fruticosa provides some insight into its safety profile.
Table 2: In Vivo Toxicity of Polygala fruticosa Aqueous Extract
| Animal Model | Dosing | Key Findings | Source |
| Mice (acute) | Single oral doses (2-20 g/kg) | LD₅₀ = 10.8 g/kg | |
| Rats (sub-chronic) | Daily oral doses (0.1 and 1 g/kg) for 31 days | No significant changes in body/organ weights at lower doses. At 1 g/kg, increased ALT, AST, and creatinine levels, and decreased platelet count were observed, suggesting potential liver, kidney, and hematopoietic toxicity at high chronic doses. |
It is important to note that these toxicity findings are for the whole plant extract and not for isolated this compound. The concentration of this compound in the extract was not specified, making direct extrapolation of these results to the pure compound challenging.
Comparative Analysis with Alternative Compounds
To provide a clearer context for the potential of this compound, this section compares its profile with three alternative compounds that have established in vivo data for similar biological activities.
Fluvoxamine: A Clinically Validated CYP1A2 Inhibitor
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) that is also a potent and well-characterized inhibitor of CYP1A2. It serves as a benchmark for clinically relevant CYP1A2 inhibition.
Table 3: Comparison of CYP1A2 Inhibition
| Compound | In Vitro Potency (Kᵢ/IC₅₀) | In Vivo Effect |
| This compound | IC₅₀ = 0.56 µM | Not yet determined |
| Fluvoxamine | Kᵢ = 0.12-0.24 µM | Significantly increases plasma concentrations of CYP1A2 substrates (e.g., theophylline, clozapine) in humans, necessitating dose adjustments. |
The in vivo data for fluvoxamine underscores the significant clinical implications of potent CYP1A2 inhibition, a potential that this compound shares based on its in vitro profile.
Rutin: A Natural Flavonoid with In Vivo Anti-inflammatory Activity
Rutin is a flavonoid found in many plants and is known for its antioxidant and anti-inflammatory properties. It provides a relevant comparison for a natural product with demonstrated in vivo efficacy.
Table 4: Comparison of Anti-inflammatory Potential
| Compound | In Vitro Evidence | In Vivo Model | In Vivo Efficacy |
| This compound | Suggested anti-inflammatory properties (general for Polygala genus) | Not yet tested | Not yet determined |
| Rutin | Inhibition of pro-inflammatory cytokine release | Carrageenan-induced paw edema in rats | Oral administration significantly reduces paw edema volume. |
The case of rutin highlights the pathway from in vitro observation to in vivo validation for a natural product, a path that this compound has yet to complete.
Cinnamaldehyde: A Natural Antimicrobial with In Vivo Validation
Cinnamaldehyde, the compound responsible for the flavor and aroma of cinnamon, is a well-studied natural antimicrobial agent.
Table 5: Comparison of Antimicrobial Potential
| Compound | In Vitro Activity | In Vivo Model | In Vivo Efficacy |
| This compound | Antibacterial and antifungal properties reported | Not yet tested | Not yet determined |
| Cinnamaldehyde | Broad-spectrum activity with defined MIC and MBC values against various pathogens. | Mouse models of bacterial infection (e.g., E. coli) | Oral administration reduces bacterial colonization and improves survival rates in infected mice. |
Cinnamaldehyde serves as an example of a natural product for which specific in vitro antimicrobial activity has been successfully translated into a protective effect in in vivo infection models.
Experimental Methodologies
To facilitate the replication and further investigation of the findings presented, detailed experimental protocols are provided below.
In Vitro CYP1A2 Inhibition Assay (this compound)
-
System: Human Liver Microsomes (HLMs)
-
Substrate: A specific CYP1A2 substrate (e.g., phenacetin or 3-cyano-7-ethoxycoumarin).
-
Incubation: this compound at various concentrations is pre-incubated with HLMs and NADPH (a necessary cofactor) in a phosphate buffer.
-
Reaction Initiation: The substrate is added to start the enzymatic reaction.
-
Termination: The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The formation of the metabolite is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by fitting the data to a dose-response curve.
In Vivo Acute and Sub-chronic Toxicity Study (Polygala fruticosa Extract)
-
Animal Model: Female BALB/c mice (acute) and Wistar rats (sub-chronic).
-
Acute Toxicity Protocol:
-
Single oral gavage of the aqueous extract at doses ranging from 2 to 20 g/kg body weight.
-
Observation for general behavioral changes, adverse effects, and mortality over 14 days.
-
Determination of the median lethal dose (LD₅₀).
-
-
Sub-chronic Toxicity Protocol:
-
Daily single oral gavage of the aqueous extract at doses of 0.1 and 1 g/kg body weight for 31 days.
-
Monitoring of body weight, food and water consumption, and clinical signs.
-
At the end of the study, blood samples are collected for hematological and biochemical analysis (e.g., ALT, AST, creatinine).
-
Organs are weighed and examined for gross pathology.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Workflow for In Vitro CYP1A2 Inhibition Assay.
Caption: Experimental Workflow for In Vivo Toxicity Studies.
Caption: this compound's Current Development Stage vs. Alternatives.
Conclusion and Future Directions
This compound exhibits potent in vitro activity, particularly as a CYP1A2 inhibitor. However, a significant gap exists in the in vivo validation of these findings. The available toxicity data on the source plant extract provides a preliminary safety assessment but is not a substitute for studies on the isolated compound.
For researchers and drug development professionals, this compound represents an early-stage lead compound with a clear mechanism of action that warrants further investigation. The immediate next steps should focus on:
-
In Vivo Pharmacokinetic and Efficacy Studies: To determine if the in vitro CYP1A2 inhibition translates to a measurable effect in animal models and to explore its potential therapeutic benefits (e.g., antimicrobial, anti-inflammatory) in vivo.
-
Bioavailability and Metabolism Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is crucial for predicting its in vivo behavior and potential for drug interactions.
-
Mechanism of Action Studies: To further elucidate the molecular targets and signaling pathways involved in its other potential bioactivities.
By systematically addressing these research gaps, the scientific community can bridge the divide between the in vitro promise of this compound and its potential as a clinically relevant therapeutic agent.
References
- 1. Potent inhibition of CYP1A2 by this compound, an active ingredient of the broad spectrum antimicrobial herbal extract from P. fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acute and sub-chronic oral toxicity profiles of the aqueous extract of Polygala fruticosa in female mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Frutinone A: Evaluating Its Anti-Inflammatory Potential Against Standard Drugs
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Frutinone A, a naturally occurring chromone derivative, has emerged as a compound of interest. This guide provides a comparative analysis of the anti-inflammatory effects of this compound against established standard drugs, supported by available (though limited) experimental data and detailed methodologies for key assays in the field.
Executive Summary
Mechanistic Overview: The Anti-Inflammatory Action of Flavonoids
The inflammatory response is a complex biological process involving the activation of various signaling cascades and the production of inflammatory mediators. Flavonoids, including compounds structurally related to this compound, typically interfere with these processes at multiple levels.
A critical pathway in inflammation is the NF-κB signaling pathway . Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).
The MAPK signaling pathway is another crucial regulator of inflammation. It comprises a cascade of protein kinases, including ERK, JNK, and p38 MAPK, which, upon activation, can lead to the expression of various inflammatory mediators.
Below is a generalized diagram illustrating these key inflammatory signaling pathways that are common targets for anti-inflammatory compounds.
Comparative Data on Anti-Inflammatory Effects
A comprehensive search of scientific literature did not yield specific studies directly comparing the anti-inflammatory activity of this compound with standard drugs. The table below is presented as a template to be populated with experimental data as it becomes available. This structure allows for a clear and direct comparison of the potency of this compound against well-established anti-inflammatory agents.
| Compound | Target/Assay | IC50 / % Inhibition | Reference |
| This compound | COX-2 Inhibition | Data not available | |
| iNOS Inhibition (NO production) | Data not available | ||
| TNF-α Release (LPS-stimulated macrophages) | Data not available | ||
| IL-6 Release (LPS-stimulated macrophages) | Data not available | ||
| Carrageenan-induced Paw Edema (% inhibition) | Data not available | ||
| Diclofenac | COX-2 Inhibition | Literature values vary | |
| Carrageenan-induced Paw Edema (% inhibition) | Literature values vary | ||
| Dexamethasone | TNF-α Release (LPS-stimulated macrophages) | Literature values vary | |
| IL-6 Release (LPS-stimulated macrophages) | Literature values vary | ||
| Carrageenan-induced Paw Edema (% inhibition) | Literature values vary |
Experimental Protocols
To generate the comparative data required, the following standard experimental protocols are recommended.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Objective: To determine the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.
-
Methodology: Commercially available COX inhibitor screening kits are widely used. These assays typically measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.
-
Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
The test compound (this compound) and a reference drug (e.g., Diclofenac for non-selective or Celecoxib for COX-2 selective inhibition) are pre-incubated with the enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of the colored product is measured spectrophotometrically.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
2. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:
-
Objective: To assess the ability of this compound to inhibit the production of nitric oxide, an inflammatory mediator produced by iNOS.
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Methodology:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound or a standard inhibitor (e.g., L-NAME) for 1-2 hours.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Cell viability is assessed in parallel using an MTT assay to rule out cytotoxic effects.
-
3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
Objective: To quantify the effect of this compound on the production of key pro-inflammatory cytokines.
-
Cell Line: RAW 264.7 macrophages or primary bone marrow-derived macrophages (BMDMs).
-
Methodology:
-
Similar to the NO production assay, cells are pre-treated with this compound or a standard drug (e.g., Dexamethasone) followed by LPS stimulation.
-
After an appropriate incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The workflow for these in vitro assays is depicted in the following diagram.
In Vivo Assay
4. Carrageenan-Induced Paw Edema in Rodents:
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Methodology:
-
Animals are divided into groups: control (vehicle), standard drug (e.g., Indomethacin or Diclofenac), and this compound (at various doses).
-
The test compounds are administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group.
-
Conclusion
While direct comparative data for the anti-inflammatory effects of this compound against standard drugs is currently lacking in published literature, its classification as a flavonoid suggests potential activity through the modulation of key inflammatory pathways such as NF-κB and MAPK. The experimental protocols outlined in this guide provide a robust framework for generating the necessary quantitative data to rigorously assess the anti-inflammatory potential of this compound. Such studies are crucial to determine its viability as a novel anti-inflammatory candidate for further drug development. Researchers are encouraged to employ these standardized assays to build a comprehensive profile of this compound's pharmacological activity, which will be instrumental in its future evaluation.
Structure-Activity Relationship of Frutinone A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Frutinone A, a naturally occurring pyranocoumarin, has garnered significant interest in the scientific community due to its diverse biological activities, including antifungal and potential anticancer properties. This has spurred research into the synthesis and evaluation of its analogs to understand the relationship between their chemical structure and biological function. This guide provides a comparative analysis of this compound analogs and related pyranocoumarins, focusing on their cytotoxic and anti-inflammatory activities. The data presented is compiled from various studies to offer insights into the structural modifications that enhance or diminish their therapeutic potential.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyranocoumarin scaffold. Modifications to the aromatic ring and the pyran ring have been shown to significantly influence their cytotoxic and anti-inflammatory effects.
Cytotoxicity of Pyranocoumarin Derivatives
The cytotoxic activity of a series of pyranocoumarin derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are a key metric for comparison. The following table summarizes the cytotoxic activity of selected pyranocoumarin derivatives against the MCF-7 breast cancer cell line.
| Compound | R1 | R2 | R3 | IC50 (µM) against MCF-7 |
| 6b | H | H | 4-Fluorophenyl | 7.2 |
| 6d | H | H | 4-Chlorophenyl | 5.3 |
| 6h | H | H | 4-Bromophenyl | 3.3 |
| 6k | H | H | 4-Nitrophenyl | 6.5 |
Data sourced from a study on substituted 5-hydroxycoumarin and pyranocoumarin derivatives.[1]
The data indicates that the presence of a halogen atom at the para position of the phenyl ring at R3 enhances cytotoxic activity, with the bromo-substituted analog (6h) being the most potent.
Anti-inflammatory Activity of Coumarin Derivatives
The anti-inflammatory potential of coumarin derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7). The following table presents the NO inhibitory activity of a selected coumarin derivative.
| Compound | Substituents | IC50 (µM) for NO Inhibition |
| Coumarin derivative 2 | Specific structure not detailed in abstract | 33.37 |
Data sourced from a study on the anti-inflammatory effects of coumarin derivatives.[2]
This result highlights the potential of coumarin derivatives as anti-inflammatory agents. The specific structural features of "Coumarin derivative 2" that contribute to this activity would be the focus of a detailed SAR study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.
Procedure:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours to allow for NO production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance of the resulting azo dye at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-only treated wells. The IC50 value is then determined.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study, from the initial design of compounds to the final analysis of their biological activity.
Caption: General workflow of a structure-activity relationship (SAR) study.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs and related pyranocoumarins. Further research focusing on the synthesis of a broader range of analogs and their evaluation in diverse biological assays will be instrumental in developing novel therapeutic agents based on this promising scaffold.
References
- 1. Synthesis and evaluation of novel substituted 5-hydroxycoumarin and pyranocoumarin derivatives exhibiting significant antiproliferative activity against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
A Meta-Analysis of Frutinone A: Unveiling its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Frutinone A, a natural chromone derivative isolated from the plant Polygala fruticosa, has garnered attention for its diverse biological activities. This guide provides a comprehensive meta-analysis of published studies on this compound, objectively comparing its performance with relevant alternatives and presenting supporting experimental data. We delve into its well-documented role as a potent enzyme inhibitor and explore preliminary evidence for its other therapeutic potentials.
Cytochrome P450 1A2 (CYP1A2) Inhibition: A Detailed Comparison
This compound has been extensively studied for its inhibitory effect on Cytochrome P450 1A2 (CYP1A2), a crucial enzyme involved in the metabolism of numerous drugs and xenobiotics.
Quantitative Data Summary
The following table summarizes the key quantitative data for the inhibition of CYP1A2 by this compound and a commonly used positive control, α-naphthoflavone.
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | 0.56[1][2] | 0.48 (mixed)[1][2], 0.31 (competitive)[1] | Mixed/Competitive |
| α-Naphthoflavone | 0.008 | Not consistently reported | Competitive |
Note: The inhibition type for this compound was found to be dependent on the substrate used in the assay.
Experimental Protocol: CYP1A2 Inhibition Assay
The inhibitory activity of this compound on CYP1A2 is typically determined using an in vitro assay with human liver microsomes or recombinant human CYP1A2 enzyme.
Materials:
-
Human liver microsomes or recombinant human CYP1A2
-
CYP1A2 substrate (e.g., phenacetin or ethoxyresorufin)
-
This compound (test compound)
-
α-Naphthoflavone (positive control)
-
NADPH regenerating system (to initiate the enzymatic reaction)
-
Phosphate buffer (pH 7.4)
Procedure:
-
This compound at various concentrations is pre-incubated with human liver microsomes or recombinant CYP1A2 in a phosphate buffer.
-
The enzymatic reaction is initiated by adding a CYP1A2 substrate and an NADPH regenerating system.
-
The mixture is incubated at 37°C for a specific period.
-
The reaction is terminated, and the formation of the metabolite is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or fluorescence spectroscopy.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then fitted to different enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).
Signaling Pathway: this compound and CYP1A2 Interaction
The following diagram illustrates the inhibitory interaction of this compound with the CYP1A2 enzyme, preventing the metabolism of a substrate into its product.
Other Potential Biological Activities of this compound: A Call for Further Research
While the inhibitory effect of this compound on CYP1A2 is well-established, preliminary studies and the known biological activities of its source, Polygala fruticosa, suggest other potential therapeutic applications. However, a significant lack of quantitative data and detailed experimental protocols currently prevents a comprehensive comparative analysis.
Antimicrobial Activity
Extracts from Polygala fruticosa have been reported to possess antibacterial and antifungal properties. While this compound is mentioned as a contributor to this activity, specific Minimum Inhibitory Concentration (MIC) values against various microbial strains are not yet available in the published literature. Further research is needed to quantify its antimicrobial efficacy and compare it with existing antimicrobial agents.
Anti-inflammatory, Anticancer, and Neuroprotective Activities
Studies on other species within the Polygala genus have revealed the presence of compounds with anti-inflammatory, cytotoxic, and neuroprotective effects. The chemical similarity of this compound to other bioactive chromones and flavonoids suggests that it may also possess these properties. However, dedicated studies to evaluate the IC50 values of this compound in relevant cellular assays are required to substantiate these claims.
Modulation of Signaling Pathways
Flavonoids, the broader class of compounds to which this compound belongs, are known to modulate various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are critical in inflammation, cell proliferation, and survival. To date, no specific studies have investigated the direct effects of this compound on these pathways. Elucidating its role in cellular signaling is a crucial next step in understanding its full therapeutic potential.
Conclusion
This compound is a potent and well-characterized inhibitor of the drug-metabolizing enzyme CYP1A2, with efficacy comparable to the known inhibitor α-naphthoflavone. This strong inhibitory activity warrants consideration in the context of potential drug-herb interactions. The preliminary indications of its antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities are promising but require substantial further investigation. Quantitative data from standardized assays are critically needed to enable a thorough comparison with existing therapeutic agents and to fully unlock the therapeutic promise of this natural compound. Future research should also focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to provide a clearer picture of its mechanism of action.
References
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of Frutinone A
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Frutinone A, a bioactive compound with noted cytotoxic properties, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound.
This compound has demonstrated the ability to inhibit cancer cell proliferation, with IC₅₀ values in the low micromolar range in some cancer cell lines.[1] This cytotoxic activity necessitates that this compound and any materials contaminated with it be treated as hazardous waste.
Key Data Summary
For quick reference, the following table summarizes essential information for the safe handling and disposal of this compound.
| Property | Value | Source |
| Chemical Name | 6H,7H-chromeno[4,3-b]chromene-6,7-dione | MedKoo Biosciences |
| CAS Number | 38210-27-4 | MedKoo Biosciences |
| Molecular Formula | C₁₆H₈O₄ | MedKoo Biosciences |
| Molecular Weight | 264.24 g/mol | MedKoo Biosciences |
| Known Hazards | Cytotoxic | MedKoo Biosciences |
| Storage | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C. | MedKoo Biosciences |
| Disposal Classification | Hazardous Cytotoxic Waste | Inferred from cytotoxic properties |
Experimental Protocols
Given the cytotoxic nature of this compound, direct experimentation on its disposal is not feasible or necessary. The recommended disposal protocol is based on established best practices for the management of cytotoxic and other hazardous chemical wastes in a laboratory setting.
Step-by-Step Disposal Procedures
Adherence to the following procedural steps is critical for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles
-
A fully buttoned lab coat
2. Waste Segregation: All waste contaminated with this compound must be segregated at the point of generation. Do not mix with non-hazardous waste. Designated, clearly labeled, leak-proof containers are required.
3. Solid Waste Disposal:
-
Contaminated Labware: Disposable items such as pipette tips, vials, and gloves that have come into contact with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or Expired this compound: The original container with the remaining solid this compound should be placed in a secondary, larger, sealed container labeled as "Hazardous Cytotoxic Waste."
4. Liquid Waste Disposal:
-
Solutions of this compound: Any solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of these solutions down the drain.
-
Contaminated Solvents: Solvents used to rinse glassware or equipment that was in contact with this compound must also be collected as hazardous waste.
5. Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces (e.g., fume hood, benchtop) after handling this compound.
-
Use a suitable laboratory detergent and rinse with an appropriate solvent (e.g., 70% ethanol), collecting all cleaning materials as hazardous waste.
6. Waste Storage and Collection:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's specific procedures for arranging the collection and disposal of hazardous waste by a licensed contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Frutinone A
Frutinone A is a bioactive flavanone that has demonstrated cytotoxic, antimicrobial, and anti-inflammatory properties in research settings.[1] Due to its biological activity, appropriate personal protective equipment (PPE) and handling procedures are crucial to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or aerosolization. | Protects against splashes and airborne particles that could cause eye irritation or injury. |
| Hand Protection | Nitrile or Neoprene gloves.[2][3][4] Consider double-gloving. | Provides a barrier against skin contact. Disposable nitrile gloves offer good short-term protection against a range of chemicals.[5] For extended contact or when handling larger quantities, more robust gloves like neoprene are recommended. Gloves should be inspected before each use and changed immediately upon contamination. |
| Body Protection | A lab coat (Nomex® or similar flame-resistant material is recommended if working with flammable solvents), long pants, and closed-toe shoes. | Protects the skin from accidental spills and contamination. Clothing made of cotton is preferable to synthetic fabrics like polyester or acrylic. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient to control airborne exposure, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of airborne particles or aerosols. The need for respiratory protection should be determined by a formal risk assessment. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Pre-Handling:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
Prepare all necessary equipment (e.g., glassware, spatulas, solvents) before handling the compound.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the solid material.
-
Close the primary container tightly after dispensing the required amount.
3. Dissolution and Experimental Use:
-
When dissolving this compound in a solvent, add the solvent slowly to the solid to avoid splashing.
-
Keep all containers with this compound, whether in solid or solution form, clearly labeled and sealed when not in use.
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Remove PPE carefully to avoid contaminating skin or clothing. Dispose of disposable PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated spatulas, weigh boats, and disposable PPE (gloves, etc.) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name ("this compound").
-
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's EHS department. Do not pour any this compound waste down the drain or dispose of it in the regular trash.
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
